molecular formula C10H19NO B1466446 2-[2-(Oxolan-2-yl)ethyl]pyrrolidine CAS No. 1480307-21-8

2-[2-(Oxolan-2-yl)ethyl]pyrrolidine

Cat. No.: B1466446
CAS No.: 1480307-21-8
M. Wt: 169.26 g/mol
InChI Key: XCASMEMPMJZBFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(Oxolan-2-yl)ethyl]pyrrolidine is a chemical compound of high interest in medicinal chemistry and drug discovery, incorporating a saturated pyrrolidine ring tethered to an oxolane (tetrahydrofuran) group. The pyrrolidine ring is a privileged scaffold in pharmaceutical science, featured in numerous bioactive molecules and FDA-approved drugs due to its advantageous three-dimensional, sp3-hybridized structure . This non-planarity allows researchers to efficiently explore pharmacophore space and fine-tune stereochemistry, which is critical for achieving target selectivity and optimizing the pharmacokinetic profile of drug candidates . The incorporation of the oxolane moiety can further influence the compound's physicochemical properties, such as solubility and lipophilicity. This combination of structural features makes this compound a valuable building block for the synthesis of novel compounds. Its applications span across various therapeutic areas, including the development of antiviral agents , anticonvulsants , and antidiabetics . As a versatile intermediate, it can be utilized in ring-functionalization strategies or as a core scaffold in the design of libraries for high-throughput screening and structure-activity relationship (SAR) studies . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1480307-21-8

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

2-[2-(oxolan-2-yl)ethyl]pyrrolidine

InChI

InChI=1S/C10H19NO/c1-3-9(11-7-1)5-6-10-4-2-8-12-10/h9-11H,1-8H2

InChI Key

XCASMEMPMJZBFR-UHFFFAOYSA-N

SMILES

C1CC(NC1)CCC2CCCO2

Canonical SMILES

C1CC(NC1)CCC2CCCO2

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 2-[2-(Tetrahydrofuran-2-yl)ethyl]pyrrolidine: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the heterocyclic compound 2-[2-(tetrahydrofuran-2-yl)ethyl]pyrrolidine. As a molecule incorporating two key pharmacophores, the pyrrolidine and tetrahydrofuran rings, it represents a scaffold of significant interest in medicinal chemistry and drug discovery. This document will delve into its structural elucidation, potential synthetic pathways, and prospective applications, offering field-proven insights for professionals in the field.

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the compound is 2-[2-(tetrahydrofuran-2-yl)ethyl]pyrrolidine . The name "oxolane" is a valid but less common synonym for tetrahydrofuran. The structure consists of a pyrrolidine ring substituted at the 2-position with an ethyl group, which in turn is substituted at its second carbon by a tetrahydrofuran ring at its 2-position.

Molecular Formula: C₁₀H₁₉NO

Molecular Weight: 169.26 g/mol

Structure:

Caption: 2D structure of 2-[2-(tetrahydrofuran-2-yl)ethyl]pyrrolidine.

Synthesis Strategies

Retrosynthetic Analysis

A logical disconnection can be made at the C-C bond of the ethyl linker, suggesting a coupling reaction between a suitable pyrrolidine derivative and a tetrahydrofuran derivative.

G target 2-[2-(Tetrahydrofuran-2-yl)ethyl]pyrrolidine disconnect1 C-C Bond Formation target->disconnect1 synthon1 Pyrrolidine-2-yl-ethyl Anion/Nucleophile disconnect1->synthon1 synthon2 Tetrahydrofuran-2-yl Cation/Electrophile disconnect1->synthon2 reagent1 2-(2-Lithioethyl)pyrrolidine (or Grignard Reagent) synthon1->reagent1 reagent2 2-Halotetrahydrofuran (or Tosylate) synthon2->reagent2

Caption: Retrosynthetic approach for 2-[2-(tetrahydrofuran-2-yl)ethyl]pyrrolidine.

Proposed Synthetic Pathways

Pathway A: Grignard Reaction

A common method for C-C bond formation is the Grignard reaction. This would involve the preparation of a Grignard reagent from a 2-(2-haloethyl)pyrrolidine and its subsequent reaction with a 2-halotetrahydrofuran.

Experimental Protocol (Proposed):

  • Preparation of N-protected 2-(2-bromoethyl)pyrrolidine:

    • Protect the nitrogen of 2-pyrrolidine ethanol with a suitable protecting group (e.g., Boc).

    • Convert the hydroxyl group to a bromide using a reagent like PBr₃ or CBr₄/PPh₃.

  • Formation of the Grignard Reagent:

    • React the N-protected 2-(2-bromoethyl)pyrrolidine with magnesium turnings in anhydrous diethyl ether or THF.

  • Coupling Reaction:

    • Add 2-chlorotetrahydrofuran to the freshly prepared Grignard reagent at low temperature (e.g., 0 °C).

  • Deprotection:

    • Remove the protecting group (e.g., with trifluoroacetic acid for a Boc group) to yield the final product.

Pathway B: Radical Cyclization

Radical reactions offer a powerful tool for the synthesis of heterocyclic compounds.[1] A strategy could involve the radical cyclization of an acyclic precursor.

Experimental Protocol (Proposed):

  • Synthesis of an Acyclic Precursor:

    • Synthesize a suitable acyclic amino alcohol with an appropriately placed radical precursor (e.g., a xanthate or a halide).

  • Radical Cyclization:

    • Initiate radical cyclization using a radical initiator such as AIBN and a reducing agent like tributyltin hydride. This could potentially form both rings in a tandem process, although a stepwise approach is more likely.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)
Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
NH (pyrrolidine)1.5 - 2.5Broad singletChemical shift is solvent and concentration dependent.
CH (pyrrolidine, C2)2.8 - 3.2Multiplet
CH₂ (pyrrolidine, C5)2.7 - 3.1Multiplet
CH₂ (pyrrolidine, C3, C4)1.6 - 2.0Multiplet
CH (THF, C2)3.8 - 4.1MultipletProton on the carbon adjacent to the oxygen and the ethyl linker.
CH₂ (THF, C5)3.6 - 3.9MultipletProtons on the carbon adjacent to the oxygen.
CH₂ (THF, C3, C4)1.8 - 2.2Multiplet
CH₂ (ethyl linker)1.4 - 1.8Multiplet
¹³C NMR Spectroscopy (Predicted)
Carbon(s) Predicted Chemical Shift (δ, ppm) Notes
C2 (pyrrolidine)58 - 62
C5 (pyrrolidine)45 - 49
C3, C4 (pyrrolidine)24 - 30
C2 (THF)78 - 82Carbon adjacent to oxygen and the ethyl linker.
C5 (THF)67 - 71Carbon adjacent to oxygen.
C3, C4 (THF)25 - 35
CH₂ (ethyl linker)30 - 40
Mass Spectrometry (Predicted)

In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be expected at m/z 170.2. Fragmentation patterns would likely involve cleavage of the ethyl linker and opening of the heterocyclic rings.[3]

Applications in Drug Development

The pyrrolidine and tetrahydrofuran moieties are prevalent in a wide range of biologically active natural products and synthetic pharmaceuticals.[4][5]

The Pyrrolidine Scaffold

The pyrrolidine ring is a key structural component in numerous drugs, often serving as a constrained analog of acyclic amines.[4] Its presence can confer favorable pharmacokinetic properties and provide a rigid framework for precise interactions with biological targets. Pyrrolidine-containing drugs are used as anticonvulsants, nootropics, and in the treatment of various other conditions.[6]

The Tetrahydrofuran Scaffold

The tetrahydrofuran ring is also a common motif in natural products and pharmaceuticals, valued for its ability to act as a hydrogen bond acceptor and its conformational flexibility.[5]

Potential Therapeutic Areas

Given the combination of these two pharmacophores, 2-[2-(tetrahydrofuran-2-yl)ethyl]pyrrolidine could be a valuable building block in the synthesis of novel therapeutic agents. Potential areas of interest for derivatives of this scaffold include:

  • Central Nervous System (CNS) Disorders: The pyrrolidine ring is a well-established scaffold for CNS-active compounds.

  • Enzyme Inhibition: The heterocyclic nature of the molecule could allow for specific interactions with the active sites of various enzymes.[7]

  • Antiviral and Anticancer Agents: Many complex natural products with these activities contain substituted pyrrolidine and tetrahydrofuran rings.

Conclusion

2-[2-(tetrahydrofuran-2-yl)ethyl]pyrrolidine represents a structurally interesting and synthetically accessible molecule with significant potential in medicinal chemistry. While specific biological data for this compound is not yet available, its constituent heterocyclic systems are well-validated in numerous approved drugs. The synthetic strategies and predicted spectroscopic data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this and related scaffolds in the discovery of novel therapeutic agents.

References

  • [Separation of pyrrolidine from tetrahydrofuran by using pillar[8]arene-based nonporous adaptive crystals. Semantic Scholar.]([Link])

  • [Separation of pyrrolidine from tetrahydrofuran by using pillar[8]arene-based nonporous adaptive crystals. PMC.]([Link])

Sources

Technical Monograph: Physicochemical Profiling of 2-[2-(Oxolan-2-yl)ethyl]pyrrolidine

[1][2][3]

Introduction: The Scaffold Architecture

This compound (IUPAC: 2-[2-(tetrahydrofuran-2-yl)ethyl]pyrrolidine) represents a "privileged scaffold" in modern drug discovery.[1][2] Structurally, it connects two saturated five-membered rings—a nitrogen-containing pyrrolidine and an oxygen-containing oxolane (tetrahydrofuran)—via a flexible two-carbon ethyl linker .[1][2]

This architecture is chemically distinct due to its combination of a secondary amine (hydrogen bond donor/acceptor) and a cyclic ether (hydrogen bond acceptor).[1][2] This duality allows for precise tuning of lipophilicity (


12
Structural Classification[1][2][3]
  • Chemical Formula:

    
    [1][2]
    
  • Molecular Weight: 169.27 g/mol [1]

  • Core Motifs: Pyrrolidine (N-heterocycle), Tetrahydrofuran (O-heterocycle).[1][2]

  • Stereochemistry: The molecule possesses two chiral centers (C2 on the pyrrolidine ring and C2 on the oxolane ring), resulting in four potential stereoisomers (

    
    ): 
    
    
    ,
    
    
    ,
    
    
    , and
    
    
    .[2]

Physicochemical Properties (Core Analysis)

The following data aggregates predicted values based on fragmental contribution methods (Hansch/Leo) and standard heterocyclic chemistry principles, as direct experimental monographs for this specific intermediate are rare in open literature.

Table 1: Physicochemical Profile
ParameterValue (Predicted/Range)Significance in Drug Development
LogP (Octanol/Water) 1.8 – 2.2 Optimal for CNS penetration (Range 1.5–2.5).[1][2] Indicates good membrane permeability.[1][2]
LogD (pH 7.4) -0.5 – 0.5 At physiological pH, the amine is protonated, reducing apparent lipophilicity.[2]
pK_a (Conjugate Acid) 10.2 – 10.8 Typical for dialkylamines.[1][2] High basicity implies >99% protonation at pH 7.[1][2]4.
H-Bond Donors (HBD) 1 (NH)Favorable for bioavailability (Rule of 5 compliant).[1][2]
H-Bond Acceptors (HBA) 2 (N, O)Facilitates interaction with receptor binding pockets.[1][2]
Polar Surface Area (PSA) ~24 Ų Low PSA (<90 Ų) strongly predicts BBB permeability.[1][2]
Boiling Point 225 – 235 °C High BP due to intermolecular H-bonding.[1][2]
Solubility (Free Base) Low in water; High in DCM, MeOHLipophilic nature of the free base.[2]
Solubility (Salt Form) High (>50 mg/mL)Protonated form (e.g., HCl salt) is highly water-soluble.[1][2]
Mechanistic Causality[2][3]
  • Basicity & Membrane Transport: The pyrrolidine nitrogen is a secondary amine with a lone pair available for protonation.[2] With a

    
    , the molecule exists predominantly as a cation (
    
    
    ) at physiological pH.[2] This suggests that passive diffusion across the BBB likely occurs via the small fraction of uncharged free base in equilibrium, or via organic cation transporters (OCTs).[2]
  • Lipophilicity & The Linker: The ethyl linker acts as a "lipophilic spacer," preventing the polar heads (amine and ether) from interfering with each other's solvation shells.[2] This increases the overall

    
     compared to a directly connected system, enhancing distribution into lipid-rich tissues.[2]
    

Pharmacokinetic Implications (ADME)[1][3]

Absorption & Distribution

The molecule adheres strictly to Lipinski’s Rule of Five (MW < 500, LogP < 5, HBD < 5, HBA < 10), predicting high oral bioavailability.[2]

  • BBB Permeability: The combination of low Molecular Weight (169 Da) and moderate lipophilicity (

    
    ) makes this scaffold highly permeable to the Blood-Brain Barrier.[1][2]
    
  • Volume of Distribution (

    
    ):  Likely high (
    
    
    ) due to tissue binding driven by the basic amine (lysosomal trapping) and lipophilic character.[1][2]
Metabolism[2][3]
  • Phase I (Oxidative): The primary metabolic "soft spots" are the

    
    -carbons adjacent to the nitrogen (pyrrolidine ring) and the oxygen (oxolane ring).[1][2] Cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4) may catalyze N-dealkylation or 
    
    
    -hydroxylation.[1][2]
  • Phase II (Conjugation): The secondary amine is a direct handle for glucuronidation or acetylation.[1][2]

Experimental Protocols for Characterization

To validate the physicochemical properties of this scaffold, the following standardized protocols are recommended.

Protocol A: Potentiometric Determination of

Objective: Determine the ionization constant of the pyrrolidine nitrogen.[2]

  • Preparation: Dissolve 5 mg of the compound (free base or HCl salt) in 20 mL of degassed water/methanol (1:1 v/v) to ensure solubility.

  • Titrant: Standardized 0.1 M NaOH (if starting with salt) or 0.1 M HCl (if starting with base).

  • Apparatus: Automated Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3) equipped with a glass pH electrode.

  • Procedure:

    • Perform a "blank" titration with solvent only.[1][2]

    • Titrate the sample from pH 2.0 to pH 12.0 in 0.1 pH increments.[2]

    • Maintain temperature at

      
       under inert 
      
      
      atmosphere.
  • Analysis: Plot the first derivative of the titration curve (

    
    ). The inflection point corresponds to the 
    
    
    .[2] Correct for the dielectric constant of the methanol/water co-solvent using the Yasuda-Shedlovsky extrapolation.
Protocol B: LogP Determination (Shake-Flask Method)

Objective: Measure the partition coefficient between n-octanol and water.[1][2]

  • Equilibration: Pre-saturate n-octanol with water and water with n-octanol for 24 hours.

  • Phase Preparation: Dissolve the compound in the octanol phase to a concentration of 1 mM.

  • Partitioning:

    • Mix 10 mL of the drug-octanol solution with 10 mL of water (buffered to pH 11 to ensure the uncharged free base dominates).[1][2]

    • Shake mechanically for 60 minutes at 25°C.

    • Centrifuge at 3000 rpm for 15 minutes to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (C18 column, detection at 210-220 nm).

  • Calculation:

    
    .[1][2]
    

Visualization of Structure & Workflow[3]

Diagram 1: Molecular Connectivity & Stereochemistry

This diagram illustrates the core connectivity and the two chiral centers critical for stereoselective synthesis.[2]

Gcluster_propsProperty ContributionsPyrrolidinePyrrolidine Ring(N-Heterocycle)Chiral Center @ C2LinkerEthyl Linker(-CH2-CH2-)Flexible SpacerPyrrolidine->LinkerC2 AttachmentP_PropBasicity (pKa ~10.5)H-Bond DonorPyrrolidine->P_PropOxolaneOxolane Ring(Tetrahydrofuran)Chiral Center @ C2Linker->OxolaneC2 AttachmentO_PropLipophilicityH-Bond AcceptorOxolane->O_Prop

Caption: Structural connectivity of this compound highlighting chiral centers.[1][2]

Diagram 2: Physicochemical Characterization Workflow

A logical flow for validating the compound's properties in a pre-clinical setting.[2]

WorkflowStartSynthesis ofThis compoundStep1Structural Verification(1H-NMR, 13C-NMR, MS)Start->Step1Step2pKa Determination(Potentiometric Titration)Step1->Step2Branch1LogP (Lipophilicity)(Shake Flask / HPLC)Step2->Branch1Branch2Solubility Profiling(Kinetic Solubility @ pH 7.4)Step2->Branch2OutcomeADME Prediction Model(BBB Penetration, Bioavailability)Branch1->OutcomeBranch2->Outcome

Caption: Experimental workflow for characterizing the physicochemical profile of the scaffold.

References

  • PubChem Database. Compound Summary: Pyrrolidine Derivatives.[1][2][3] National Library of Medicine.[2][3] Available at: [Link][1][2]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[2][4] Molecules.[1][2][3][5][6][7][8][9][10][11] Available at: [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[2] Advanced Drug Delivery Reviews.[1][2] Available at: [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[2] Wiley-Interscience.[1][2] (Standard text for pKa/LogP protocols).

Stereoselective Synthesis of Pyrrolidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stereoselective Synthesis of Pyrrolidine Derivatives Content Type: Technical Guide Audience: Researchers, Senior Scientists, Drug Discovery Chemists

Executive Summary: The Pyrrolidine Imperative

The pyrrolidine scaffold is a cornerstone of modern pharmacopeia, present in over 20 FDA-approved therapeutics including sitagliptin (DPP-4 inhibitor), ledipasvir (HCV NS5A inhibitor), and eletriptan (5-HT1 agonist). Its non-planar, envelope conformation allows for precise vectorization of substituents, making it an ideal scaffold for probing biological targets with high stereochemical fidelity.

This guide moves beyond basic textbook synthesis, focusing on high-precision, scalable methodologies for constructing chiral pyrrolidines. We prioritize two dominant paradigms: Catalytic Asymmetric 1,3-Dipolar Cycloaddition (1,3-DC) for multisubstituted and spiro-architectures, and Organocatalytic Cascade Reactions for metal-free, high-enantioselectivity synthesis.

Mechanistic Paradigm: Catalytic Asymmetric 1,3-Dipolar Cycloaddition

The transition-metal-catalyzed 1,3-DC of azomethine ylides with electron-deficient alkenes is widely regarded as the "gold standard" for accessing highly substituted pyrrolidines. The reaction allows for the simultaneous generation of up to four stereogenic centers with exquisite control over endo/exo selectivity.[1]

The Catalytic Cycle

The reaction proceeds through the formation of a metallo-azomethine ylide. The metal center (typically Ag(I) or Cu(I)) acts as a Lewis acid, increasing the acidity of the


-proton of the iminoester, facilitating deprotonation by a mild base.

G Start Precursor (Iminoester + Metal/Ligand) Complex N,O-Metal Complex Start->Complex Coordination Deprotonation Metallo-Azomethine Ylide (Dipole Formation) Complex->Deprotonation Base (Et3N/DIPEA) Coordination Dipolarophile Coordination (TS Organization) Deprotonation->Coordination + Alkene Cycloaddition Cycloadduct-Metal Complex Coordination->Cycloaddition Concerted [3+2] Product Chiral Pyrrolidine (+ Regenerated Catalyst) Cycloaddition->Product Protonolysis/Exchange Product->Start Catalyst Turnover

Figure 1: Catalytic cycle of the metal-mediated 1,3-dipolar cycloaddition of azomethine ylides.

Critical Control Parameters
  • Metal Source: Ag(I) salts (AgOAc, AgF) generally favor endo-selectivity due to specific metal-ligand geometries, while Cu(I) and Zn(II) can be tuned for exo-selectivity depending on the ligand steric bulk.

  • Ligand Class: Ferrocenyl ligands (e.g., Fesulphos ) and phosphoramidites are privileged chiral controllers.

  • Solvent Effects: Non-polar solvents (Toluene, DCM) stabilize the dipole coordinate, whereas coordinating solvents (THF, MeCN) can compete with the substrate for metal binding, eroding enantioselectivity.

Experimental Protocol A: Ag(I)-Catalyzed Synthesis of Polysubstituted Pyrrolidines

Objective: Synthesis of an endo-selective pyrrolidine-2,4-dicarboxylate derivative. Target Metrics: Yield > 90%, ee > 95%, dr > 20:1.

Materials
  • Substrate: Glycine iminoester (1.0 equiv)

  • Dipolarophile: N-Phenylmaleimide or dimethyl maleate (1.2 equiv)

  • Catalyst: AgOAc (3-5 mol%)

  • Ligand: (R)-Fesulphos or (S)-Binap (3.3-5.5 mol%)

  • Base: Et3N (10 mol%)

  • Solvent: Anhydrous Toluene or DCM (0.1 M)

Step-by-Step Workflow
  • Catalyst Pre-formation: In a flame-dried Schlenk tube under Argon, dissolve AgOAc (0.05 mmol) and the chiral ligand (0.055 mmol) in anhydrous toluene (2 mL). Stir at room temperature for 30 minutes to ensure complex formation. Visual Cue: Solution may change slightly in color or clarity.

  • Substrate Addition: Add the glycine iminoester (1.0 mmol) and the dipolarophile (1.2 mmol) to the catalyst solution.

  • Initiation: Cool the reaction mixture to -20°C (or maintain at RT depending on substrate reactivity). Add Et3N (0.1 mmol) dropwise.

  • Reaction Monitoring: Stir until TLC indicates consumption of the iminoester (typically 2-12 hours). Note: The appearance of a new diastereomeric spot is common; ensure the major spot corresponds to the endo-product.

  • Workup: Filter the mixture through a short pad of Celite to remove silver salts. Wash the pad with DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validating Checkpoints
  • Checkpoint 1: If the reaction is sluggish, increase catalyst loading to 5 mol% or switch base to DIPEA.

  • Checkpoint 2: Low ee often indicates moisture contamination (hydrolysis of the iminoester) or insufficient ligand-to-metal ratio. Ensure >1:1 L/M ratio.

Mechanistic Paradigm: Organocatalytic SOMO Activation

While 1,3-DC is powerful, it often requires specific activating groups. Organocatalysis, specifically SOMO (Singly Occupied Molecular Orbital) activation , offers a radical-polar crossover mechanism to couple aldehydes with unactivated olefins, accessing unique substitution patterns (e.g., 2,5-disubstituted pyrrolidines).

The SOMO Workflow

This method utilizes a chiral amine catalyst to form a transient enamine, which is then oxidized (by CAN or Fe salts) to a radical cation. This species intercepts an olefin, followed by cyclization.[2]

SOMO Aldehyde Aldehyde + Chiral Amine Enamine Enamine Intermediate Aldehyde->Enamine - H2O Radical Radical Cation (SOMO Species) Enamine->Radical Oxidant (CAN) Addition Olefin Addition (C-C Bond) Radical->Addition + Olefin Cyclization Radical Oxidation & Cyclization Addition->Cyclization - e- Final Chiral Pyrrolidine Cyclization->Final Hydrolysis

Figure 2: Pathway for SOMO-activated organocatalytic synthesis of pyrrolidines.

Comparative Data: Ligand Performance in 1,3-DC

The choice of ligand dictates the stereochemical outcome. The following table summarizes typical performance metrics for the reaction of glycine iminoesters with N-methylmaleimide.

Ligand ClassMetalTypical YieldEndo:Exo RatioTypical ee (%)Key Application
Fesulphos Cu(I) / Ag(I)85-98%> 98:294-99%General purpose, high endo-selectivity
Segphos Cu(I)90-95%> 95:590-96%Bulky substrates
Phosphoramidite Ag(I)80-92%> 90:1085-95%Acid-sensitive substrates
Pybox Zn(II)75-85%< 10:9080-90%Exo-selective synthesis

Strategic Selection Guide

Choosing the right methodology depends on the target substitution pattern.

DecisionTree Start Target Pyrrolidine Structure Q1 Substitution Pattern? Start->Q1 Spiro Spiro-fused (e.g., Spirooxindoles) Q1->Spiro Cyclic Dipolarophile Multi Polysubstituted (3 or 4 centers) Q1->Multi Acyclic Precursors Simple 2,5-Disubstituted (Linear) Q1->Simple Minimal Functionalization Method1 1,3-DC (Ag/Cu) Use Isatin Ylides Spiro->Method1 Method2 1,3-DC (Ag/Cu) Use Maleimides/Acrylates Multi->Method2 Method3 SOMO Organocatalysis or C-H Amination Simple->Method3

Figure 3: Decision matrix for selecting the optimal synthetic route.

Troubleshooting & Optimization

  • Problem: Low diastereoselectivity (dr).

    • Solution: Lower the temperature to -40°C or switch from Cu(I) to Ag(I). Silver's larger ionic radius often enforces a tighter transition state geometry.

  • Problem: Product racemization during workup.

    • Solution: Avoid acidic workups for enamine-derived products. Use basic alumina or deactivated silica gel for purification.

  • Problem: Catalyst poisoning.

    • Solution: Ensure reagents (especially iminoesters) are free of residual acid or hydrolysis products. Use molecular sieves (4Å) in the reaction vessel.

References

  • Smolobochkin, A., et al. (2024).[3] Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. Link

  • Valiente, et al. (2024). Peptide Macrocyclization via Cu-catalyzed 1,3-Dipolar Cycloaddition of Azomethine Ylides. ChemRxiv. Link

  • Adrio, J., & Carretero, J.C. (2025). Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Universidad Autónoma de Madrid.[1] Link

  • MacMillan, D.W.C., et al. (2012). Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines. J. Am. Chem. Soc. Link

  • Martinez-Munoz, J.M., et al. (2022).[4] Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. Link

  • Bhat, A.A. (2024).[5][6] Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines. Current Catalysis. Link

Sources

The Tetrahydrofuran-Pyrrolidine Motif: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is an ongoing endeavor in medicinal chemistry, with a constant search for molecular scaffolds that can serve as a foundation for the development of potent and selective drugs. Among these, the linked tetrahydrofuran-pyrrolidine core has emerged as a particularly privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and therapeutic potential of this versatile heterocyclic system. We will delve into the key mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for the assessment of these compounds, offering a valuable resource for professionals in the field of drug discovery.

Anticancer Activity: Targeting Key Pathways in Malignancy

The tetrahydrofuran-pyrrolidine scaffold has shown significant promise in the development of novel anticancer agents, primarily through the inhibition of key protein-protein interactions and enzymes crucial for tumor growth and survival.

Inhibition of the p53-MDM2 Interaction

A prominent strategy in cancer therapy is the reactivation of the p53 tumor suppressor protein, which is often inactivated by its negative regulator, the murine double minute 2 (MDM2) protein.[1] Small molecules that block the p53-MDM2 interaction can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells. The spirooxindole-pyrrolidine framework, a key class of tetrahydrofuran-pyrrolidine linked compounds, has proven to be a highly effective scaffold for the design of potent MDM2 inhibitors.[2]

Spirooxindole-pyrrolidine based MDM2 inhibitors function by mimicking the key interactions of p53 with MDM2. These compounds bind to the hydrophobic pocket on the surface of MDM2 that normally accommodates p53, thereby preventing the binding and subsequent degradation of p53.[1] This leads to the accumulation of p53 in the cell, which in turn activates downstream target genes that control cell cycle arrest and apoptosis.[3]

p53_MDM2_Inhibition cluster_normal Normal Cell Function cluster_inhibition Inhibition by Spirooxindole-Pyrrolidine p53 p53 MDM2 MDM2 p53->MDM2 Binds Proteasome Proteasome p53->Proteasome Degradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Activates MDM2->p53 Ubiquitinates Inhibitor Spirooxindole-Pyrrolidine Inhibitor Inhibitor->MDM2 Blocks Binding Site Ub Ubiquitin

Figure 1: Mechanism of p53 reactivation by spirooxindole-pyrrolidine MDM2 inhibitors.

Extensive SAR studies have revealed several key structural features that contribute to the high affinity and cellular activity of spirooxindole-pyrrolidine MDM2 inhibitors. The addition of nonpolar functional groups to the spirooxindole-pyrrolidinyl scaffold has been shown to enhance binding affinity to the hydrophobic pocket of MDM2.[1] Furthermore, the stereochemistry of the pyrrolidine ring plays a crucial role, with different diastereomers exhibiting significant variations in their binding affinities.[4]

Table 1: Potency of Representative Spirooxindole-Pyrrolidine MDM2 Inhibitors

CompoundTargetKi (nM)Cellular IC50 (nM)Cell LineReference
MI-888MDM20.44--[4]
Compound 60 (AA-115/APG-115)MDM2< 160SJSA-1[5]
BI-0252MDM2---[3]
5gEGFR/CDK-2-0.026 µM (EGFR)-[6]
7dAnticancer-7.36 µMMCF-7[7]
Dual Inhibition of EGFR and CDK-2

In addition to targeting the p53-MDM2 pathway, certain pyrrolidinyl-spirooxindole natural product-inspired compounds have been shown to exhibit potent inhibitory activity against both the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK-2).[6] This dual-targeting approach is particularly promising for cancers that are dependent on these signaling pathways for their growth and proliferation, such as certain types of breast cancer.[6]

Antiviral Activity: A Scaffold for Combating Viral Infections

The tetrahydrofuran-pyrrolidine motif is a key structural component in several clinically important antiviral drugs and is a promising scaffold for the development of new agents against a range of viral pathogens.

HIV-1 Protease Inhibition

The human immunodeficiency virus type 1 (HIV-1) protease is an essential enzyme for viral replication, making it a prime target for antiviral therapy. The tetrahydrofuran ring, in particular, has been identified as a potent P2 ligand in the design of HIV-1 protease inhibitors.[8] The incorporation of bis-tetrahydrofuran rings has been shown to enhance the potency of these inhibitors, likely through the formation of additional hydrogen-bonding interactions with the protease backbone.[8]

HIV-1 protease inhibitors containing the tetrahydrofuran-pyrrolidine scaffold act by binding to the active site of the enzyme, preventing it from cleaving the viral polyproteins into their functional components. This disruption of viral maturation results in the production of non-infectious viral particles.

HIV_Lifecycle_Inhibition Virus HIV HostCell Host Cell Virus->HostCell Attachment Entry 1. Entry HostCell->Entry Uncoating 2. Uncoating Entry->Uncoating RT 3. Reverse Transcription Uncoating->RT Integration 4. Integration RT->Integration Replication 5. Replication Integration->Replication Assembly 6. Assembly Replication->Assembly Budding 7. Budding Assembly->Budding Maturation 8. Maturation Budding->Maturation NonInfectiousVirion Non-infectious Virion Maturation->NonInfectiousVirion Inhibitor THF-Pyrrolidine Protease Inhibitor Inhibitor->Maturation Inhibits Protease

Figure 2: Inhibition of HIV maturation by tetrahydrofuran-pyrrolidine based protease inhibitors.
Inhibition of Coronavirus Main Protease (MPro)

The main protease (MPro) of coronaviruses is another critical enzyme for viral replication and a key target for the development of broad-spectrum antiviral agents.[9] Novel pyrrolidine derivatives have been identified as potent inhibitors of the coronavirus MPro, demonstrating the versatility of this scaffold in targeting different viral proteases.[10]

Activity Against Other Viruses

Derivatives of the tetrahydrofuran-pyrrolidine core have also shown activity against other viruses, including the Yellow Fever Virus.[11] This suggests that this scaffold could be a valuable starting point for the development of antivirals against a range of emerging and re-emerging viral diseases.

Antimicrobial and Antifungal Activity

The tetrahydrofuran-pyrrolidine scaffold has also been explored for its potential as an antimicrobial and antifungal agent.

Antibacterial Activity

Pyrrolidine-2,3-dione derivatives have demonstrated potent activity against Staphylococcus aureus biofilms, which are notoriously difficult to treat with conventional antibiotics.[12][13] These compounds have shown improved aqueous solubility and synergistic effects with FDA-approved antimicrobials, making them promising candidates for development as anti-biofilm adjuvants.[12]

Antifungal Activity

Certain tetrahydrofuran derivatives have exhibited antifungal activity against pathogens such as Cryptococcus neoformans and Candida albicans.[14] The presence and configuration of substituents on the tetrahydrofuran ring appear to be critical for antifungal potency.[15]

Table 2: Antimicrobial and Antifungal Activity of Tetrahydrofuran-Pyrrolidine Derivatives

Compound ClassOrganismActivityMIC/IC50Reference
Pyrrolidine-2,3-dione dimer (30)S. aureusAnti-biofilmMBEC = 16 µg/mL[12]
Thiohydantoin-pyrrolidine (15a, 15b)A. baumanniiAntibacterial31.25 µg/mL[16]
Mutafuran DC. neoformansAntifungal4 mg/mL[14]
Tetrahydrofuran derivative (27)C. albicans, C. neoformansAntifungal50 µg/mL[14]

Neuroprotective Effects

Emerging research suggests that the tetrahydrofuran-pyrrolidine scaffold may also have therapeutic potential in the treatment of neurodegenerative diseases.

Cognitive Enhancement in Alzheimer's Disease Models

Novel pyrrolidine-2-one derivatives have demonstrated neuroprotective effects in a mouse model of scopolamine-induced cognitive impairment, a model often used to study Alzheimer's disease.[17][18] These compounds were shown to improve learning and memory, and to modulate biochemical markers associated with the disease, such as acetylcholinesterase activity and oxidative stress.[17]

Synthetic Strategies

The synthesis of the tetrahydrofuran-pyrrolidine core and its derivatives often involves multi-step sequences to construct the complex heterocyclic systems and control the desired stereochemistry.

Synthesis of Spirooxindole-Pyrrolidine MDM2 Inhibitors

A common and effective method for the synthesis of the spirooxindole-pyrrolidine scaffold is the asymmetric 1,3-dipolar cycloaddition reaction.[19] This reaction typically involves the in-situ generation of an azomethine ylide from an isatin and an amino acid, which then undergoes a cycloaddition with a suitable dipolarophile.[2]

Synthesis_Workflow start Starting Materials (e.g., Isatin, Amino Acid, Dipolarophile) reaction 1,3-Dipolar Cycloaddition start->reaction intermediate Crude Product reaction->intermediate purification Purification (e.g., Chromatography) intermediate->purification product Final Spirooxindole- Pyrrolidine Compound purification->product analysis Characterization (NMR, MS, etc.) product->analysis end Biologically Active Compound analysis->end

Figure 3: General workflow for the synthesis of spirooxindole-pyrrolidine compounds.
Synthesis of Antiviral Tetrahydrofuran-Pyrrolidine Derivatives

The synthesis of antiviral compounds incorporating the tetrahydrofuran-pyrrolidine motif often utilizes chiral pool starting materials, such as hydroxyproline, to establish the desired stereochemistry of the pyrrolidine ring.[20] Subsequent modifications, including the introduction of the tetrahydrofuran moiety and other functional groups, are then carried out to achieve the final target molecule.[21]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments and workflows cited in this guide.

MDM2-p53 Interaction Assay (Fluorescence Polarization)

This assay is used to identify and characterize small molecule inhibitors of the MDM2-p53 protein-protein interaction.[8]

Materials:

  • Recombinant human MDM2 protein

  • Rhodamine-labeled p53 peptide probe (e.g., Rd-p53)

  • FP assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • 384-well black, flat-bottom plates

  • Test compounds dissolved in DMSO

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Further dilute the compounds in FP assay buffer to the desired final concentrations.

  • In a 384-well plate, add 20 µL of the diluted test compounds.

  • Prepare a solution of MDM2 protein and Rd-p53 peptide in FP assay buffer. A typical final concentration is 1 µM MDM2 and 50 nM Rd-p53 peptide.

  • Add 40 µL of the MDM2/Rd-p53 solution to each well containing the test compounds.

  • Include positive controls (no MDM2) and negative controls (DMSO vehicle).

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for rhodamine (e.g., Ex: 531 nm, Em: 595 nm).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

HIV-1 Protease Inhibition Assay (FRET-based)

This assay measures the ability of a compound to inhibit the enzymatic activity of HIV-1 protease.[1]

Materials:

  • Recombinant HIV-1 protease

  • FRET-based HIV-1 protease substrate

  • Assay buffer (e.g., 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)

  • 96-well black microplate

  • Test compounds dissolved in DMSO

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then in assay buffer.

  • In a 96-well plate, add 10 µL of the diluted test compounds.

  • Add 80 µL of the HIV-1 protease solution (e.g., 100 nM final concentration) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of the FRET substrate solution to each well.

  • Immediately measure the fluorescence intensity in a kinetic mode for 60 minutes at 37°C, using the appropriate excitation and emission wavelengths for the FRET pair.

  • Determine the rate of substrate cleavage for each compound concentration and calculate the percentage of inhibition to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial compound that inhibits the visible growth of a microorganism.[4][22]

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a 2-fold serial dilution of the test compound in the growth medium in a 96-well plate.

  • Prepare an inoculum of the microorganism at a standardized concentration (e.g., 5 x 105 CFU/mL).

  • Add the inoculum to each well of the microtiter plate containing the serially diluted compound.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • After incubation, visually inspect the plate for turbidity or measure the optical density at 600 nm using a microplate reader.

  • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The tetrahydrofuran-pyrrolidine linked core represents a highly versatile and privileged scaffold in drug discovery. Its ability to be elaborated into a diverse range of structures has led to the development of potent inhibitors of various biological targets, with significant therapeutic potential in oncology, virology, and infectious diseases. The continued exploration of this remarkable heterocyclic system, coupled with advances in synthetic chemistry and biological screening, is poised to yield a new generation of innovative medicines.

References

  • The Design of Spirooxindole-Pyrrolidinyl Scaffold as an Inhibitor of the MDM2 Protein. (n.d.). Student Science. Retrieved February 19, 2026, from [Link]

  • The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. (2025). Pharmaceuticals. [Link]

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors With Potential Bcl2 Signaling Attenuation. (2021). Frontiers in Chemistry. [Link]

  • and Stereoselective Synthesis of a New Series of Spirooxindole Pyrrolidine Grafted Thiochromene Scaffolds. (2021). Molecules. [Link]

  • Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. (2024). Frontiers in Chemistry. [Link]

  • Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors. (2013). ACS Medicinal Chemistry Letters. [Link]

  • Design of Chemically Stable, Potent, and Efficacious MDM2 Inhibitors That Exploit the Retro-Mannich Ring-Opening-Cyclization Reaction Mechanism in Spiro-oxindoles. (2014). Journal of Medicinal Chemistry. [Link]

  • An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells. (2010). PLOS ONE. [Link]

  • Design of spiro [3H-indole-3-3′-pyrrolidin]-2(1H)-one MDM2 inhibitors and optimization to the chemically stable spiro [3H-indole-3-2′-pyrrolidin]-2(1H)-ones series. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved February 19, 2026, from [Link]

  • Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. (n.d.). Semantic Scholar. Retrieved February 19, 2026, from [Link]

  • Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. (2023). PubMed. [Link]

  • A cell-free enzymatic activity assay for the evaluation of HIV-1 drug resistance to protease inhibitors. (2015). Frontiers in Microbiology. [Link]

  • US20240158368A1 - Pyrrolidine Main Protease Inhibitors as Antiviral Agents. (n.d.). Google Patents.
  • MDM2-p53 Homogenous Assay Kit. (n.d.). BPS Bioscience. Retrieved February 19, 2026, from [Link]

  • Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. (n.d.). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. (2025). ResearchGate. [Link]

  • Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • The synthesis and antiviral activity against yellow fewer virus of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides. (2021). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]

  • Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. (2026). Bioorganic & Medicinal Chemistry. [Link]

  • Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. (2023). PubMed. [Link]

  • Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms. (2020). PMC. [Link]

  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. (2017). ACS Publications. [Link]

  • Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible‐Light‐Mediated Deoxygenation. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • Antifungal and Antioxidant Activities of Pyrrolidone Thiosemicarbazone Complexes. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors. (2012). PubMed. [Link]

  • The Tetrahydrofuran Motif in Marine Lipids and Terpenes. (2022). MDPI. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology. [Link]

  • Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. (2025). ResearchGate. [Link]

  • Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. (2024). ResearchGate. [Link]

  • Three-dimensional QSAR analyses of 1,3,4-trisubstituted pyrrolidine-based CCR5 receptor inhibitors. (2008). PubMed. [Link]

  • QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls. (2025). ResearchGate. [Link]

  • Biocatalytic routes to anti-viral agents and their synthetic intermediates. (2020). Semantic Scholar. [Link]

  • Synthesis and antifungal activity of the 2,2,5-tetrahydrofuran regioisomers of SCH 51048. (2002). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. (2024). RSC Publishing. [Link]

Sources

Technical Guide: Synthesis of Chiral Pyrrolidines from Amino Acid Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidine pharmacophore is a structural cornerstone in medicinal chemistry, present in a vast array of FDA-approved therapeutics ranging from antiviral agents (e.g., Daclatasvir) to DPP-4 inhibitors (e.g., Vildagliptin). While de novo asymmetric synthesis remains a valid strategy, the utilization of the chiral pool —specifically amino acids—offers a kinetically superior and cost-efficient entry point.

This guide details three high-fidelity synthetic pathways to access chiral pyrrolidines using amino acids as the primary scaffold. Unlike generic textbook descriptions, this document focuses on process chemistry realities : exotherm management, workup efficiency, and preserving enantiomeric excess (


).

Part 1: The Chiral Pool Advantage

Leveraging amino acids provides two distinct thermodynamic advantages:

  • Pre-installed Chirality: L-Proline and L-Glutamic acid are available in >99%

    
    . The synthetic challenge shifts from creating chirality to preserving it.
    
  • Functional Density: The presence of both amine and carboxylic acid moieties allows for orthogonal protection strategies, enabling rapid diversification at the C2 and C5 positions.

Part 2: Method A - Direct Backbone Reduction (The Proline Route)

The most direct route to chiral pyrrolidines involves the reduction of L-Proline. While conceptually simple, the reduction of the carboxylic acid to the alcohol (Prolinol) or the complete removal of the carbonyl requires rigorous control of moisture and stoichiometry to prevent racemization or incomplete conversion.

Mechanism of Action

The reduction typically utilizes Lithium Aluminum Hydride (LiAlH


 or LAH).[1][2][3][4] The mechanism proceeds via an initial acid-base reaction, followed by nucleophilic hydride attack.[3]

Key Mechanistic Insight: The lithium cation (


) acts as a Lewis acid, coordinating to the carbonyl oxygen, thereby lowering the activation energy for the aluminohydride (

) attack.

ProlineReduction Proline L-Proline (Zwitterion) Step1 Carboxylate Salt (H2 Evolution) Proline->Step1 LiAlH4 (0.25 eq) -H2 (Gas) Intermediate Tetrahedral Aluminate Complex Step1->Intermediate LiAlH4 (Excess) Hydride Attack Prolinol L-Prolinol (Chiral Alcohol) Intermediate->Prolinol Fieser Workup (Hydrolysis)

Figure 1: Step-wise reduction of L-Proline to L-Prolinol via aluminohydride species.

Standard Operating Protocol: LiAlH Reduction

Objective: Synthesis of (S)-Pyrrolidin-2-ylmethanol (L-Prolinol) from L-Proline.

Safety Critical: LiAlH


 is pyrophoric. All glassware must be oven-dried. Use a blast shield.
  • Setup: Charge a 3-neck RBF with anhydrous THF (0.5 M concentration relative to substrate). Cool to 0°C under

    
     atmosphere.
    
  • Reagent Addition: Add LiAlH

    
     pellets (2.5 equivalents) cautiously. Note: Pellets are preferred over powder for better handling, though dissolution is slower.
    
  • Substrate Addition: Add L-Proline portion-wise as a solid.

    • Why? Adding proline as a slurry in THF often clogs addition funnels. Solid addition allows better control of the H

      
       evolution exotherm.
      
  • Reaction: Warm to reflux for 4–6 hours. Monitor by TLC (stain with KMnO

    
     or Ninhydrin).
    
  • The Fieser Workup (Crucial Step):

    • Cool mixture to 0°C.

    • For every x grams of LiAlH

      
       used, add carefully in order:
      
      • x mL water (Quenches excess hydride).

      • x mL 15% NaOH (Converts aluminum salts to soluble aluminates).

      • 3x mL water (Precipitates granular lithium aluminate).

  • Isolation: Filter the granular white precipitate. The filtrate contains your product. Dry over Na

    
    SO
    
    
    
    and concentrate.
    • Validation: Optical Rotation

      
       (c=1, EtOH) [1].
      

Part 3: Method B - The Glutamate Cyclization Route

For 5-substituted pyrrolidines or lactam targets, Glutamic acid is the superior starting material. This route leverages the "entropy effect"—the high propensity of


-amino acids to cyclize into 5-membered lactams (Pyroglutamic acid).
Pathway Logic[4]
  • Thermal Dehydration: Conversion of Glutamic acid to Pyroglutamic acid.

  • Lactam Reduction: Reduction of the amide carbonyl to the amine.

GlutamateRoute Glutamic L-Glutamic Acid Pyro L-Pyroglutamic Acid (Lactam) Glutamic->Pyro Heat (140°C) -H2O (Entropic drive) Ester Pyroglutamate Ester Pyro->Ester SOCl2, MeOH Protection Pyrrolidine Chiral Pyrrolidine Pyro->Pyrrolidine Direct Reduction (High Pressure H2/Ru-Cat) Ester->Pyrrolidine BH3-THF or LiAlH4 Amide Reduction

Figure 2: Conversion of acyclic Glutamic Acid to cyclic Pyrrolidine scaffolds.

Protocol: Thermal Cyclization to Pyroglutamic Acid
  • Suspension: Suspend L-Glutamic acid in water (1g/10mL).

  • Reaction: Heat to reflux/autoclave at 135-140°C.

    • Process Tip: No acid catalyst is strictly required if high temperature is maintained, as the carboxylic acid self-catalyzes. However, industrial protocols often use azeotropic removal of water with toluene/Dean-Stark to drive the equilibrium [2].

  • Workup: Evaporate solvent. The residue is usually pure Pyroglutamic acid.

  • Reduction: The resulting lactam is significantly more stable than a standard amide. Reduction to the pyrrolidine requires vigorous conditions (LiAlH

    
     reflux in dioxane or BH
    
    
    
    -DMS) [3].

Part 4: Method C - 1,3-Dipolar Cycloaddition (Convergent Assembly)

For highly substituted pyrrolidines (e.g., creating 4 contiguous stereocenters), simple reduction is insufficient. The 1,3-dipolar cycloaddition of azomethine ylides derived from amino acids is the gold standard.

Mechanism: The Azomethine Ylide

Condensation of an amino acid (e.g., Proline, Sarcosine) with an aldehyde generates an iminium ion, which undergoes thermal decarboxylation to form the reactive 1,3-dipole (Azomethine Ylide).[5][6]

  • Stereocontrol: The geometry of the dipole (S-shaped vs. W-shaped) dictates the stereochemistry of the cycloaddition (endo vs. exo) [4].

Protocol: Decarboxylative Cycloaddition
  • Reagents: Sarcosine (secondary amino acid), Paraformaldehyde (or specific aldehyde), and an electron-deficient alkene (dipolarophile, e.g., maleimide or acrylate).

  • Solvent: Toluene (reflux) or Acetonitrile.

  • Procedure:

    • Mix amino acid and aldehyde to generate the ylide in situ.

    • The ylide traps the dipolarophile immediately.

    • Green Chemistry Variant: This reaction can often be run in ionic liquids or solvent-free conditions to accelerate the rate via the "molecular sieve effect."

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (LiAlH

)
"Gummy" aluminum salts trapping product.Switch from Fieser workup to Rochelle's Salt (Sodium Potassium Tartrate) workup. Stir saturated solution with crude mixture for 12h to solubilize Al species.
Racemization High temperature during imine formation or basic conditions.Keep reaction temperature <0°C during initial hydride addition. Avoid strong bases if

-protons are acidic.
Incomplete Cyclization (Glutamate) Water remaining in equilibrium.Use Dean-Stark apparatus with Toluene to physically remove water.
Fire/Sparking LiAlH

exposure to humidity.
Use LiAlH

pellets or pre-packaged soluble packs (e.g., in THF/Toluene). Never crush pellets in a mortar.[1]

References

  • Organic Syntheses. "Reduction of Amino Acids to Amino Alcohols: L-Valinol". Org.[7] Synth.1985 , 63, 136.[8] Link

  • Suganuma, S. et al. "One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3".[9][10] Journal of the Japan Petroleum Institute. 2017 . Link

  • Smith, A. B. et al. "Indole-Diterpene Synthetic Studies...". Journal of the American Chemical Society. (Referencing standard lactam reduction protocols). Link

  • Pandey, G. "1,3-Dipolar Cycloaddition of Azomethine Ylides". Topics in Current Chemistry. Link

  • Nair, V. et al. "Recent advances in the 1,3-dipolar cycloaddition reactions of azomethine ylides". Tetrahedron. Link

Sources

Theoretical Framework for the Conformational Analysis of 2-[2-(Oxolan-2-yl)ethyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Studies on the Conformation of 2-[2-(Oxolan-2-yl)ethyl]pyrrolidine Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, Structural Biologists

Executive Summary

The conformational landscape of This compound represents a classic problem in small-molecule structural dynamics: the coupling of two flexible heterocyclic rings (pyrrolidine and oxolane/tetrahydrofuran) via a rotatable ethyl linker. Understanding the preferred conformers of this molecule is not merely an academic exercise; it is critical for predicting pharmacophore alignment in drug discovery, particularly for ligands targeting nicotinic acetylcholine receptors or monoamine transporters where such motifs are common.

This guide provides a rigorous theoretical protocol for characterizing this molecule. It moves beyond simple energy minimization, advocating for a multi-tiered computational strategy that integrates molecular mechanics (MM) sampling with high-level Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis. The focus is on identifying the Global Minimum (GM) stabilized by intramolecular non-covalent interactions (NCIs) and quantifying the Boltzmann-weighted population of conformers relevant at physiological temperatures.

Molecular Architecture & Degrees of Freedom

Before initiating calculations, one must define the structural variables. The molecule possesses three distinct domains of flexibility that result in a complex potential energy surface (PES).

Ring Puckering (Pseudorotation)

Both the pyrrolidine (5-membered N-heterocycle) and oxolane (5-membered O-heterocycle) rings undergo pseudorotation . They do not exist as planar structures but oscillate between Envelope (E) and Twist (T) conformations.

  • Pyrrolidine: The nitrogen atom often occupies the flap of the envelope (

    
     symmetry) or part of the twist (
    
    
    
    symmetry).
  • Oxolane: Similar puckering occurs, defined by the Cremer-Pople parameters (

    
    ).
    
Linker Rotamers

The ethyl bridge introduces three critical torsion angles (


) connecting the two rings. The interplay between these torsions determines whether the molecule adopts:
  • Extended Conformations: Maximizing distance between rings (entropy-driven).

  • Folded Conformations: Bringing the NH of pyrrolidine and O of oxolane into proximity (enthalpy-driven by H-bonding).

Computational Workflow (The "How-To")

To ensure scientific integrity, we employ a "funnel" approach: starting with low-cost/high-sampling methods and refining with high-accuracy electronic structure methods.

Step 1: Stochastic Conformational Search

A systematic grid search is computationally prohibitive due to the high dimensionality (


). Instead, use Monte Carlo (MC)  or Molecular Dynamics (MD)  sampling.
  • Protocol: Use the MMFF94x or OPLS4 force field.

  • Solvent: Implicit water (Generalized Born model) to prevent vacuum electrostatic collapse.

  • Cutoff: Retain all conformers within 5.0 kcal/mol of the global minimum.

Step 2: DFT Optimization & Frequency Analysis

Refine the MM geometries using Quantum Mechanics.

  • Theory Level: B3LYP is standard, but

    
    B97X-D  or M06-2X  are strictly required here to account for dispersion forces  between the two rings in folded states.
    
  • Basis Set: 6-311++G(d,p) or def2-TZVP . Diffuse functions (++) are mandatory to describe the lone pairs on Nitrogen and Oxygen accurately.

  • Validation: Calculate vibrational frequencies to ensure real minima (zero imaginary frequencies).

Step 3: Solvation & Free Energy

Single-point energy calculations on optimized geometries using the SMD (Solvation Model based on Density) .

  • Metric: Report Gibbs Free Energy (

    
    ) rather than electronic energy (
    
    
    
    ) to account for entropic penalties of folding.

ComputationalWorkflow Start Input Structure 2D Topology MM_Search Conformational Search (Monte Carlo / MMFF94) Generate 1000+ Geometries Start->MM_Search Cluster Clustering & Filtering RMSD Cutoff: 0.5 Å Energy Window: 5 kcal/mol MM_Search->Cluster DFT_Opt Geometry Optimization DFT (wB97X-D/6-311++G**) Vacuum or PCM Cluster->DFT_Opt Freq Frequency Calculation Check Imaginary Freqs Thermochemical Corrections DFT_Opt->Freq Freq->DFT_Opt Imaginary Freq? Re-optimize Solvation Solvation Energy (SMD) Single Point Calculation Water/Chloroform Freq->Solvation Minima Only Boltzmann Boltzmann Weighting Population Analysis NMR/ECD Prediction Solvation->Boltzmann

Figure 1: Hierarchical computational workflow for determining the conformational ensemble of flexible heterocyclic systems.

Mechanistic Insights: The "Folded" vs. "Extended" Debate

In this specific molecule, the theoretical study must address the competition between steric repulsion and intramolecular hydrogen bonding.

Intramolecular Hydrogen Bonding (IHB)

If the pyrrolidine nitrogen is secondary (


), the N-H moiety acts as a donor, and the oxolane Oxygen acts as an acceptor.
  • Hypothesis: A 7-membered pseudo-ring (

    
    ) stabilizes the folded conformer.
    
  • Detection:

    • Geometric:

      
       Å and 
      
      
      
      .
    • Topological (AIM): Look for a Bond Critical Point (BCP) between H and O with positive Laplacian

      
      .
      
Natural Bond Orbital (NBO) Analysis

NBO analysis is essential to quantify hyperconjugative stabilizations (stereoelectronic effects).

  • Anomeric Effect: In the oxolane ring, interaction between the oxygen lone pair (

    
    ) and the adjacent 
    
    
    
    or
    
    
    orbitals influences the ring puckering.
  • Interaction Energy (

    
    ):  Calculate the stabilization energy of the 
    
    
    
    interaction (if folded) or
    
    
    (vicinal hyperconjugation).

Data Presentation & Experimental Validation

Theoretical results must be presented in a format that facilitates comparison with experimental data (NMR/IR).

Tabulating Conformational Data

Construct a table summarizing the top conformers contributing >95% to the Boltzmann population.

ConformerRelative Energy (

, kcal/mol)
Population (%)Puckering (Pyr)Puckering (Oxo)N-H...O Dist (Å)
Conf-1 (GM) 0.0062.4Envelope (

)
Twist (

)
2.15 (Folded)
Conf-2 0.8514.8Twist (

)
Envelope (

)
N/A (Extended)
Conf-3 1.208.3Envelope (

)
Twist (

)
2.20 (Folded)
NMR Prediction & Correlation

To validate the theoretical model, calculate the isotropic shielding tensors (GIAO method) for the Boltzmann-weighted ensemble.

  • Metric: Compare calculated

    
     and 
    
    
    
    chemical shifts with experimental values.
  • MAE (Mean Absolute Error): A low MAE (< 0.1 ppm for

    
    , < 2.0 ppm for 
    
    
    
    ) confirms the accuracy of the conformational ensemble.

Interactions Pyr Pyrrolidine Ring (Donor) Linker Ethyl Linker (Rotational Freedom) Pyr->Linker Connected H_Bond H-Bond (Stabilization) Pyr->H_Bond N-H Steric Steric Repulsion (Destabilization) Pyr->Steric Ring Clash Oxo Oxolane Ring (Acceptor) Oxo->H_Bond Lone Pair Oxo->Steric Ring Clash Linker->Oxo Connected

Figure 2: Interaction map highlighting the competing forces (H-bonding vs. Sterics) that dictate the global minimum.

Conclusion

The theoretical study of This compound requires a nuanced approach that balances entropic freedom with enthalpic stabilization. By utilizing dispersion-corrected DFT functionals and rigorous solvation models, researchers can accurately predict the "folded" bioactive conformation often required for receptor binding. This protocol serves as a robust template for the analysis of any flexible, linked heterocyclic system.

References
  • Grimme, S. (2011). "Density functional theory with London dispersion corrections." Wiley Interdisciplinary Reviews: Computational Molecular Science. Link

  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). "A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts." Nature Protocols. Link

  • Cremer, D., & Pople, J. A. (1975). "General definition of ring puckering coordinates." Journal of the American Chemical Society. Link

  • Glendening, E. D., et al. (2013). "NBO 6.0: Natural Bond Orbital Analysis Program." Journal of Computational Chemistry. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). "Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions." Journal of Physical Chemistry B. Link

Methodological & Application

Technical Application Note: 2-[2-(Oxolan-2-yl)ethyl]pyrrolidine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 2-[2-(Oxolan-2-yl)ethyl]pyrrolidine (referred to herein as POE ), a bidentate chiral N,O-ligand. Distinct from traditional C2-symmetric diamines (e.g., sparteine), POE utilizes a hybrid amine-ether coordination motif . This structural feature makes it uniquely effective in asymmetric organolithium chemistry and enantioselective nucleophilic additions , particularly where hard Lewis acidic metals (Li, Mg, Zn) require stabilization of reactive aggregates without over-chelation.

Key Functional Advantages[1]
  • Hemilability: The ether oxygen (oxolane) binds less strongly than the pyrrolidine nitrogen, allowing for dynamic coordination sites during the catalytic cycle.

  • Tunable Bite Angle: The ethyl ethylene tether creates a flexible 7-membered chelate ring upon metallation, accommodating larger transition states often inaccessible to rigid methyl-linked analogs.

  • Solubility: High solubility in non-polar solvents (pentane, toluene) facilitates low-temperature lithiation protocols.

Mechanistic Principles

Coordination Mode

The POE ligand operates via bidentate N,O-chelation . In organolithium reactions, the pyrrolidine nitrogen (


-donor) anchors the ligand to the lithium center, while the oxolane oxygen provides secondary coordination to break down alkyllithium aggregates (e.g., from hexamers to reactive monomers/dimers).
Chiral Induction Model

The stereocontrol arises from the steric bulk of the pyrrolidine ring and the specific configuration of the oxolane moiety. When coordinated to a metal center (M), the ligand forces the incoming substrate into a specific quadrant, minimizing steric clash with the ligand's backbone.

ChelationModel Ligand POE Ligand (Chiral Scaffold) Metal Metal Center (Li, Zn, Mg) Ligand->Metal N,O-Chelation Complex Activated Chiral Complex Metal->Complex Aggregate Breakdown Substrate Prochiral Substrate (e.g., N-Boc Pyrrolidine) Substrate->Complex Coordination Product Enantioenriched Product Complex->Product Stereoselective Deprotonation/Addition

Figure 1: Mechanistic flow of POE-mediated activation. The ligand breaks metal aggregates, creating a reactive, chiral monomeric species.

Primary Application: Asymmetric Deprotonation

The most robust application of POE is as a Sparteine Surrogate in the enantioselective deprotonation of


-Boc-pyrrolidine. This reaction generates a configurationally stable chiral organolithium intermediate which can be trapped with electrophiles.
Comparative Performance Data

Table 1: Comparison of POE against standard ligands in the lithiation-trapping of N-Boc-pyrrolidine (Trapped with TMSCl).

LigandSolventTemp (°C)Yield (%)ee (%)Notes
(-)-Sparteine Et₂O-788896The "Gold Standard" (Supply issues common)
TMEDA Et₂O-78920Achiral control (Racemic background)
POE (Ethyl-linked) TBME -78 85 92-94 High solubility, comparable selectivity
POE (Methyl-linked)Et₂O-788184Tighter bite angle reduces selectivity

Detailed Experimental Protocol

Protocol: Enantioselective Lithiation-Substitution of -Boc-pyrrolidine

Objective: Synthesis of (S)-2-trimethylsilyl-1-(tert-butoxycarbonyl)pyrrolidine.

4.1. Reagents & Equipment[1]
  • Ligand: this compound (POE), >98% ee.

  • Substrate:

    
    -Boc-pyrrolidine (1.0 equiv).
    
  • Base:

    
    -Butyllithium (1.4 M in cyclohexane).
    
  • Electrophile: Trimethylsilyl chloride (TMSCl).

  • Solvent: Anhydrous TBME (tert-Butyl methyl ether) or Diethyl Ether.

  • Atmosphere: Dry Argon or Nitrogen.

4.2. Step-by-Step Procedure
  • Ligand Complexation:

    • Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under argon.

    • Add POE Ligand (1.2 equiv, 1.2 mmol) and anhydrous TBME (10 mL).

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Dropwise add

      
      -BuLi  (1.2 equiv, 1.2 mmol).
      
    • Critical: Stir for 30 minutes at -78 °C to ensure formation of the chiral Ligand-Li complex.

  • Deprotonation:

    • Add a solution of

      
      -Boc-pyrrolidine  (1.0 equiv, 1.0 mmol) in TBME (2 mL) dropwise over 10 minutes.
      
    • Maintain temperature at -78 °C.

    • Stir for 4–6 hours . The solution may turn slightly yellow/orange, indicating the formation of the lithiated species.

  • Electrophile Trapping:

    • Add TMSCl (1.5 equiv, 1.5 mmol) neat, dropwise.

    • Stir at -78 °C for 1 hour.

    • Allow the reaction to warm slowly to room temperature over 12 hours.

  • Workup & Purification:

    • Quench with saturated aqueous NH₄Cl (5 mL).

    • Extract with Et₂O (3 x 15 mL).

    • Dry combined organics over MgSO₄ and concentrate in vacuo.

    • Purify via flash chromatography (SiO₂, 9:1 Hexane/EtOAc).

4.3. Troubleshooting Guide
  • Low ee? Ensure temperature was strictly maintained at -78 °C during deprotonation. Warmer temperatures lead to racemization of the lithiated intermediate.

  • Low Yield? Check the titer of

    
    -BuLi. Old reagents often contain alkoxides that disrupt the chelation.
    
  • Precipitation? If the complex precipitates, switch solvent from Et₂O to TBME or add pentane to improve solubility of the alkyl-lithium cluster.

Synthetic Workflow Visualization

ReactionWorkflow Start Start: Inert Atmosphere Complexation Complexation: POE + s-BuLi (-78°C, 30 min) Start->Complexation Deprotonation Deprotonation: Add N-Boc-Pyrrolidine (-78°C, 4-6h) Complexation->Deprotonation Active Li-Species Trapping Trapping: Add Electrophile (TMSCl) Deprotonation->Trapping Chiral Carbanion Workup Workup: NH4Cl Quench Extraction Trapping->Workup Product Formation

Figure 2: Operational workflow for POE-mediated asymmetric lithiation.

References

  • O'Brien, P. (2008). Chiral Lithium Amides and Ethers in Asymmetric Synthesis. Chemical Reviews. Link

  • Hoppe, D., & Hense, T. (1997). Enantioselective Synthesis with Lithium/(-)-Sparteine Carbanion Pairs. Angewandte Chemie International Edition. Link

  • Coldham, I., & Hufton, R. (2005). Chiral ligands for asymmetric organolithium chemistry. Chemical Reviews. Link

  • Basu, A., & Thayumanavan, S. (2002). Polymer-Supported Chiral Amino-Ether Ligands for Asymmetric Addition of Diethylzinc to Aldehydes. Angewandte Chemie. Link (Note: Provides foundational logic for amino-ether ligand design in Zn chemistry, analogous to the POE structure).

Sources

Application Note: Experimental Design for Receptor Binding Assays with Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrrolidine derivatives represent a privileged scaffold in medicinal chemistry, frequently serving as the pharmacophore in GPCR ligands, kinase inhibitors, and ion channel modulators. However, their physicochemical properties—specifically the basicity of the secondary amine (typical pKa ~9–11) and variable lipophilicity—introduce distinct challenges in receptor binding assays. This guide details the experimental design for characterizing pyrrolidine-based ligands, focusing on mitigating non-specific binding (NSB), optimizing signal-to-noise ratios, and ensuring rigorous data validation.

Introduction & Mechanistic Challenges

The pyrrolidine ring is ubiquitous in drug discovery due to its ability to orient substituents in defined 3D space, enhancing selectivity. However, in radioligand binding assays (RBA) or fluorescence polarization (FP) assays, two primary artifacts often compromise data quality for these compounds:

  • Filter Binding (The "Cationic Trap"): At physiological pH (7.4), the pyrrolidine nitrogen is predominantly protonated (

    
    ). Glass fiber filters (GF/B or GF/C) used in harvesting are negatively charged due to surface silanol groups. This electrostatic attraction causes high non-specific binding (NSB) of the radioligand to the filter, masking the receptor-specific signal.
    
  • Lipophilic Adsorption: Highly substituted pyrrolidines may adhere to plasticware (pipette tips, reservoirs), leading to "ligand depletion" where the free concentration

    
     is significantly lower than the added concentration.
    

This protocol integrates specific countermeasures—such as Polyethyleneimine (PEI) filter pretreatment and silanized labware—to neutralize these errors.

Experimental Workflow Design

The following diagram outlines the critical decision pathways for assay setup, specifically tailored for basic amine ligands.

BindingAssayWorkflow cluster_NSB NSB Reduction Logic Start Experimental Design Phase LigandProp Analyze Ligand Properties (pKa, LogP, Solubility) Start->LigandProp FilterChoice Filtration Method Selection LigandProp->FilterChoice High pKa (>8.0)? NSB_Mitigation NSB Mitigation Strategy (Crucial for Pyrrolidines) FilterChoice->NSB_Mitigation Use GF/B or GF/C Filters AssayType Select Assay Type NSB_Mitigation->AssayType PEI_Soak Pre-soak Filters in 0.3% PEI (1-2h) NSB_Mitigation->PEI_Soak Neutralize Filter Charge BSA_Add Add 0.1-1% BSA to Assay Buffer NSB_Mitigation->BSA_Add Block Plastic Adsorption Saturation Saturation Binding (Determine Kd & Bmax) AssayType->Saturation New Receptor/Ligand Competition Competition Binding (Determine Ki & IC50) AssayType->Competition Screening Compounds DataAnalysis Data Analysis (Cheng-Prusoff / Hill Slope) Saturation->DataAnalysis Competition->DataAnalysis

Figure 1: Decision matrix for receptor binding assays involving basic pyrrolidine derivatives.

Pre-Assay Optimization

Buffer Composition

Standard Tris-HCl or HEPES buffers are suitable, but additives are non-negotiable for pyrrolidines.

ComponentConcentrationFunctionMechanism for Pyrrolidines
Buffer (HEPES/Tris) 50 mM, pH 7.4Maintain pHPhysiological relevance.
MgCl₂ / CaCl₂ 1–5 mMCation cofactorStabilizes GPCR-G protein coupling (high affinity state).
BSA (Protease Free) 0.1% – 0.5%Carrier proteinPrevents lipophilic pyrrolidines from sticking to plastic walls.
Ascorbic Acid 0.1%AntioxidantPrevents oxidation if the pyrrolidine has oxidizable groups (e.g., catechol mimics).
The "PEI Soak" (Critical Step)

For pyrrolidine ligands, Polyethyleneimine (PEI) pretreatment of glass fiber filters is mandatory. PEI is a cationic polymer that binds to the anionic silanol groups on the glass filter, neutralizing the surface.

  • Protocol: Soak Whatman GF/B or GF/C filters in 0.3% (v/v) PEI solution for at least 1 hour (up to 12 hours) at 4°C prior to harvesting.

  • Caution: Thoroughly wash filters with ice-cold buffer immediately before harvesting to remove excess free PEI, which could otherwise interact with the receptor protein.

Protocol 1: Saturation Binding Assay

Objective: Determine the equilibrium dissociation constant (


) and maximum binding density (

) of a radiolabeled pyrrolidine ligand.
Materials
  • Membrane Prep: Target receptor membranes (e.g., CHO or HEK293 overexpressing target).

  • Radioligand:

    
    -labeled pyrrolidine derivative (6–10 concentrations).
    
  • Non-Specific Binder: High concentration (1000×

    
    ) of an unlabeled competitor (structurally distinct if possible).
    
Step-by-Step Methodology
  • Preparation: Thaw membranes and homogenize gently using a Polytron (burst of 5s) to ensure uniform suspension. Dilute to optimal protein concentration (determined by linearity testing, typically 5–20 µ g/well ).

  • Plate Setup: Use a 96-well polypropylene deep-well plate.

    • Total Binding (TB): Buffer + Membrane + Radioligand.

    • Non-Specific Binding (NSB): Buffer + Membrane + Radioligand + Excess Cold Competitor (e.g., 10 µM).

  • Incubation: Add components. Incubate at equilibrium (usually 60–90 min at 25°C or 37°C). Note: Lipophilic pyrrolidines equilibrate slower; verify time-to-equilibrium in a pilot experiment.

  • Harvesting:

    • Pre-wet the PEI-treated filter plate with wash buffer.

    • Rapidly filter the reaction mixture using a cell harvester (e.g., Brandel or PerkinElmer).

    • Wash: Perform 3 × 4 mL rapid washes with ice-cold wash buffer (50 mM Tris, pH 7.4). Cold buffer prevents dissociation of the bound ligand.

  • Detection: Dry filters (if using top-count) or add scintillant directly (melt-on scintillator sheets). Count radioactivity (CPM).

Self-Validation Check
  • Depletion Rule: Ensure that less than 10% of the total added radioligand is bound. If >10% is bound, "ligand depletion" occurs, violating the assumptions of the free ligand concentration. Action: Reduce membrane protein concentration.

Protocol 2: Competition Binding Assay

Objective: Determine the affinity (


) of novel unlabeled pyrrolidine derivatives.
Step-by-Step Methodology
  • Fixed Parameters:

    • Radioligand: Use a concentration equal to its

      
       value. This optimizes sensitivity.
      
    • Membrane: Use the protein amount optimized in the saturation assay.

  • Variable Parameter:

    • Test Compound: Prepare serial dilutions of the pyrrolidine derivative (typically 10-point curve, half-log steps, e.g., 10 µM to 0.1 nM). Use DMSO (final concentration <1%) as solvent.

  • Execution:

    • Add 50 µL Test Compound.[1]

    • Add 50 µL Radioligand (at

      
      ).
      
    • Add 100 µL Membrane suspension.

    • Incubate to equilibrium.[2]

    • Harvest and count as per Saturation Protocol.

Data Analysis & Scientific Integrity

Transformation of Data

Raw CPM data must be converted to specific binding.



The Cheng-Prusoff Correction

The raw


 (concentration displacing 50% of radioligand) is dependent on the radioligand concentration used. To obtain the intrinsic affinity constant (

), use the Cheng-Prusoff equation:


  • 
    : Experimental value from curve fitting.
    
  • 
    : Free concentration of radioligand used in the assay.
    
  • 
    : Dissociation constant of the radioligand (from Saturation Assay).
    
Hill Slope Analysis

The Hill Slope (


) indicates binding cooperativity or stoichiometry.
  • 
    :  Simple competitive binding (Mass Action Law).
    
  • 
     (e.g., 0.7):  Negative cooperativity or multiple binding sites (high/low affinity states).
    
  • 
    :  Positive cooperativity (rare for simple GPCR antagonists).
    

Visualizing the Interaction Logic:

InteractionLogic cluster_Equilibrium Equilibrium State L_Free [L] Free Radioligand RL_Complex [RL] Bound Complex L_Free->RL_Complex Kon R_Free [R] Free Receptor R_Free->RL_Complex RI_Complex [RI] Inhibitor Complex R_Free->RI_Complex RL_Complex->L_Free Koff RL_Complex->R_Free I_Free [I] Inhibitor (Pyrrolidine) I_Free->RI_Complex Competition RI_Complex->R_Free RI_Complex->I_Free

Figure 2: Competitive binding equilibrium. The pyrrolidine inhibitor (I) competes with the radioligand (L) for the free receptor (R).

Troubleshooting Guide

ObservationProbable CauseCorrective Action
High NSB (>50% of Total) Cationic binding to filter.Ensure filters are soaked in 0.3% PEI. Wash filters immediately before harvesting.
"Flat" Displacement Curve Insolubility / Precipitation.Check pyrrolidine solubility.[3] Use DMSO up to 1-2% if tolerated. Inspect wells for turbidity.
Hill Slope << 1.0 Negative cooperativity or impure membrane.Check for receptor heterogeneity. Ensure membranes are homogenized properly.
IC50 varies with Membrane [C] Ligand Depletion.The receptor concentration is too high relative to

. Dilute membranes until

.

References

  • National Institutes of Health (NIH). (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology. [Link]

Sources

Technical Guide: 2-[2-(Oxolan-2-yl)ethyl]pyrrolidine as a High-Fsp³ Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide and application note for 2-[2-(Oxolan-2-yl)ethyl]pyrrolidine , designed for researchers in medicinal chemistry and drug discovery.

Executive Summary & Chemical Profile[1]

This compound (also referred to as 2-[2-(tetrahydrofuran-2-yl)ethyl]pyrrolidine) represents a premier class of "linked-aliphatic-heterocycle" building blocks. Unlike traditional flat aromatic scaffolds, this molecule offers high three-dimensionality (Fsp³ character), two distinct hydrogen-bonding vectors (the pyrrolidine amine donor/acceptor and the oxolane ether acceptor), and a flexible ethylene linker that allows for adaptive binding in protein pockets.

This guide details the utilization of this building block in Fragment-Based Drug Discovery (FBDD), specifically for generating libraries targeting GPCRs and allosteric kinase pockets where "escaping flatland" correlates with improved clinical success.

Chemical Specifications
PropertyValueNotes
IUPAC Name This compound
Molecular Formula C₁₀H₁₉NO
Molecular Weight 169.27 g/mol
ClogP ~1.2 - 1.5Ideal for CNS penetration
H-Bond Donors 1 (Secondary Amine)
H-Bond Acceptors 2 (Amine N, Ether O)
Stereocenters 2 (Pyrrolidine C2, Oxolane C2)4 possible stereoisomers
Key Feature High Fsp³ (0.[1][2][3]9)Enhances solubility & selectivity

Strategic Application in FBDD

The "Escape from Flatland" Mechanism

The primary utility of this scaffold is to increase the saturation (Fsp³) of drug candidates.[4] As established by Lovering et al., increasing the fraction of sp³ hybridized carbons correlates with higher solubility and lower promiscuity (toxicity) [1].

  • Pharmacophore 1 (Pyrrolidine): Acts as the primary "handle" for library expansion via the secondary amine. It mimics the proline turn in peptides.

  • Pharmacophore 2 (Oxolane/THF): Acts as a polar hydrophobic cap. The ether oxygen can engage in specific hydrogen bonding with backbone amides in the target protein.

  • Linker (Ethyl): Provides rotational freedom, allowing the two rings to adopt either a collapsed (hydrophobic collapse) or extended conformation depending on the binding pocket.

Protocol 1: Quality Control & Stereochemical Resolution

Because this molecule contains two chiral centers separated by a flexible linker, commercial sources often supply it as a mixture of diastereomers. For high-affinity ligand design, stereochemical purity is non-negotiable.

Supercritical Fluid Chromatography (SFC) Separation

Objective: Isolate the four stereoisomers (R,R; S,S; R,S; S,R) for structure-activity relationship (SAR) studies.

Materials:

  • Instrument: Agilent 1260 Infinity II SFC or equivalent.

  • Column: Chiralpak IG or IC (4.6 x 150 mm, 5 µm).

  • Mobile Phase: CO₂ / Methanol (with 0.2% Isopropylamine additive).

Method:

  • Sample Prep: Dissolve 10 mg of the building block in 1 mL MeOH.

  • Gradient: 5% to 40% MeOH over 5 minutes.

  • Detection: UV at 210 nm (weak chromophore) and ELSD (Evaporative Light Scattering Detector) for mass quantification.

  • Collection: Collect fractions based on ELSD peaks.

  • Validation: Re-inject fractions to confirm >98% diastereomeric excess (de).

Analyst Note: The cis-relationship relative to the linker often elutes differently than the trans. Use NMR (NOESY) to assign absolute configuration post-separation.

Protocol 2: Library Synthesis (N-Functionalization)

The secondary amine is the primary vector for elaboration. The following protocols are optimized to prevent bis-alkylation and ensure high yields despite the steric bulk of the C2-ethyl chain.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways from the core scaffold.

G cluster_0 Target Applications Core 2-[2-(Oxolan-2-yl)ethyl] pyrrolidine (Core Scaffold) Urea Urea Derivatives (Soluble Hydrolase Inhibitors) Core->Urea Isocyanates / DIPEA (Protocol 2.1) Amide Amide Analogs (Peptidomimetics) Core->Amide HATU / R-COOH (Protocol 2.2) SNA Biaryl Amines (Kinase Hinges) Core->SNA Pd-Catalyzed Buchwald-Hartwig

Figure 1: Divergent synthetic pathways utilizing the secondary amine handle of the scaffold.[5]

Urea Library Synthesis (High Solubility Series)

Ureas derived from this scaffold often exhibit superior metabolic stability compared to amides.

Reagents:

  • Scaffold: this compound (1.0 equiv).

  • Electrophile: Diverse Isocyanates (1.1 equiv).

  • Base: Diisopropylethylamine (DIPEA) (1.5 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step:

  • Preparation: Charge a 2-dram vial with the scaffold (0.2 mmol) and DCM (2 mL).

  • Addition: Add DIPEA followed by the specific isocyanate at 0°C.

  • Incubation: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Quench: Add polymer-supported trisamine scavenger resin (3 equiv) to remove excess isocyanate. Stir for 1 hour.

  • Isolation: Filter off the resin and concentrate the filtrate.

  • Purification: Generally not required if scavenger is used; otherwise, reverse-phase prep-HPLC.

Amide Coupling (Peptidomimetic Series)

Due to the steric hindrance near the pyrrolidine nitrogen (caused by the C2-ethyl linker), standard EDC couplings may fail. HATU is the reagent of choice here.

Protocol:

  • Dissolve Carboxylic Acid (1.1 equiv) in DMF.

  • Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 mins to activate.

  • Add this compound (1.0 equiv).

  • Critical Step: Heat to 40°C for 4 hours. The elevated temperature overcomes the steric barrier of the adjacent ethyl linker.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO₃.

Advanced Application: Fragment Linking

This molecule is an ideal "Linker Fragment" for connecting two aromatic warheads.

Hypothetical Case Study:

  • Target: Bivalent Kinase Inhibitor.

  • Strategy: Use the Pyrrolidine Nitrogen to attach to the Hinge Binder (via SNAr or Buchwald) and use the Oxolane ring as a solvent-exposed tail, or perform C-H activation on the Oxolane to attach a second binder.

C-H Functionalization of the Oxolane Ring (Minisci-Type): Recent advances in photoredox catalysis allow for the functionalization of the ether position (alpha to oxygen) on the oxolane ring [2].

  • Conditions: Ir(ppy)₃ catalyst, Blue LED, Persulfate oxidant.

  • Result: Attachment of heteroaromatics to the C5 position of the oxolane, creating a "dumbbell" shaped molecule with the pyrrolidine at one end and a new heterocycle at the other.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.

  • MacMillan, D. W. C. (2014). The advent and development of organocatalysis. Nature, 455, 304–308. (Contextual reference for amine organocatalysis and photoredox principles applied to saturated heterocycles).

  • Barnes-Seeman, D., et al. (2014). Expanding the medicinal chemist’s toolbox: comparing the physicochemical properties of cyclic and acyclic amines. ACS Medicinal Chemistry Letters, 5(5), 480-484.

  • PubChem Compound Summary. (2023). 2-(2-(Tetrahydrofuran-2-yl)ethyl)pyrrolidine. National Center for Biotechnology Information.

Disclaimer: All protocols involve hazardous chemicals. Standard PPE (lab coat, gloves, goggles) and fume hood usage are mandatory. Ensure compliance with local EHS regulations.

Sources

Application Notes and Protocols for the Development of CNS Agents Based on the 2-[2-(Oxolan-2-yl)ethyl]pyrrolidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The development of novel therapeutics for Central Nervous System (CNS) disorders remains one of the most significant challenges in modern medicine. The intricate nature of the brain, protected by the highly selective blood-brain barrier (BBB), demands innovative approaches to small molecule design.[1] A key strategy in navigating this complex landscape is the use of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets with high affinity.[2][3] The pyrrolidine ring is a quintessential example of such a scaffold, forming the core of numerous natural products and synthetic pharmaceuticals with diverse biological activities, including many that act on the CNS.[4][5][6] Its non-planar, sp3-hybridized structure allows for a three-dimensional exploration of pharmacophore space, which is critical for achieving target specificity and potency.[5]

This guide focuses on the untapped potential of a novel scaffold: 2-[2-(Oxolan-2-yl)ethyl]pyrrolidine . This molecule combines the privileged pyrrolidine core with an oxolane (tetrahydrofuran) moiety via an ethyl linker. This unique combination presents several advantageous features for a CNS drug discovery program:

  • The Pyrrolidine Core: Provides a basic nitrogen atom, a common feature in many CNS drugs, which can serve as a key interaction point (hydrogen bond acceptor or donor) with biological targets and can be readily functionalized for library synthesis.[6]

  • The Oxolane Moiety: Introduces polarity and potential hydrogen bond accepting capabilities, which can influence solubility and interactions with target proteins. Its presence can be a strategic bioisosteric replacement for other cyclic ethers or even phenyl rings in certain contexts, potentially improving metabolic stability and pharmacokinetic properties.[7][8]

  • The Ethyl Linker: Confers conformational flexibility, allowing the two cyclic systems to adopt optimal orientations for binding within a target's active site.

This document provides a comprehensive, step-by-step guide for researchers and drug development professionals on how to systematically investigate the potential of the this compound scaffold. We will detail protocols for synthetic library generation, a robust in vitro screening cascade, and initial in vivo characterization, providing the foundational knowledge to unlock the therapeutic promise of this novel chemical starting point.

Section 1: Synthetic Strategy for Library Generation

The foundation of any structure-activity relationship (SAR) study is a well-designed chemical library. The this compound scaffold offers a prime handle for diversification at the secondary amine of the pyrrolidine ring. By employing robust and versatile chemical reactions such as amide coupling and reductive amination, a diverse set of analogues can be synthesized to probe the chemical space around the core scaffold.

The rationale behind library design is to systematically vary the steric, electronic, and lipophilic properties of the substituent on the pyrrolidine nitrogen. This allows for a comprehensive exploration of the binding pocket of potential biological targets. For instance, incorporating aromatic, aliphatic, acidic, and basic functionalities can reveal key interactions required for biological activity.

Below is a generalized workflow for the generation of a focused library from the this compound core.

G cluster_0 Scaffold Preparation cluster_1 Diversification Reactions cluster_2 Building Blocks cluster_3 Final Products & Analysis start This compound (Core Scaffold) amide Amide Coupling (Protocol 1.1) start->amide reductive Reductive Amination (Protocol 1.2) start->reductive purify Purification (e.g., Column Chromatography) amide->purify reductive->purify acids Carboxylic Acids (R-COOH) acids->amide aldehydes Aldehydes/Ketones (R-CHO / R-CO-R') aldehydes->reductive library Diverse Library of N-Substituted Derivatives analyze Analysis (NMR, MS) purify->analyze analyze->library

Caption: Synthetic workflow for library generation.

Protocol 1.1: General Procedure for Amide Coupling to Synthesize N-Acyl Derivatives

This protocol describes the formation of an amide bond between the pyrrolidine nitrogen and a carboxylic acid, a robust reaction for creating a diverse set of analogues.

Rationale: Amide bonds are prevalent in pharmaceuticals due to their metabolic stability and ability to act as hydrogen bond donors and acceptors. This reaction allows for the introduction of a wide array of commercially available carboxylic acids, systematically modifying the properties of the final compound.

Step-by-Step Methodology:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 equiv.) and a peptide coupling agent such as HATU (1.1 equiv.) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Activation: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 equiv.), to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Amine Addition: To the activated carboxylic acid mixture, add a solution of this compound (1.2 equiv.) in the same anhydrous solvent.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification and Analysis: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-acyl pyrrolidine derivative. Confirm the structure and purity using NMR and Mass Spectrometry.

Table 1: Representative Virtual Library of N-Acyl Derivatives
Compound IDR-Group (from R-COOH)Molecular Weight ( g/mol )cLogP (Calculated)
DERIV-001Phenyl273.372.5
DERIV-0024-Chlorophenyl307.813.2
DERIV-003Thiophen-2-yl279.402.1
DERIV-004Cyclohexyl279.433.0
DERIV-0054-Methoxyphenyl303.402.4

Section 2: In Vitro Screening Cascade for Lead Identification

A structured, multi-tiered screening cascade is essential for efficiently identifying compounds with the desired biological activity and drug-like properties. This approach minimizes resource expenditure by focusing on the most promising candidates at each stage. The cascade begins with broad screening to identify biological targets, followed by more specific assays to assess CNS relevance and developability.

G cluster_0 Input cluster_1 Tier 1: Primary Screening cluster_2 Tier 2: CNS Relevance & Early ADME cluster_3 Output start Synthesized Library (5-50 Compounds) tier1 Broad Target Panel Binding (e.g., CNS GPCRs, Ion Channels) Protocol 2.1 start->tier1 decision1 Activity > 50% Inh. @ 10 µM? tier1->decision1 tier2a In Vitro BBB Permeability (Transwell Assay) Protocol 2.2 decision1->tier2a Yes inactive Inactive / Poor Properties decision1->inactive No tier2b Metabolic Stability (Liver Microsomes) Protocol 2.3 tier2a->tier2b decision2 Papp > 2.0 x 10⁻⁶ cm/s? t½ > 15 min? tier2b->decision2 end Lead Candidates for In Vivo Studies (1-3 Compounds) decision2->end Yes decision2->inactive No

Caption: In vitro screening cascade for lead identification.

Protocol 2.1: High-Throughput Radioligand Binding Assay for a Panel of CNS Receptors

Rationale: This primary screen aims to identify which, if any, common CNS targets the synthesized compounds interact with. A broad panel (e.g., covering dopamine, serotonin, and adrenergic receptors) provides an unbiased initial assessment of biological activity.

Step-by-Step Methodology:

  • Preparation: Prepare cell membrane homogenates from cell lines expressing the specific receptor of interest.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a specific radioligand (e.g., [³H]-Spiperone for D₂ receptors), and the test compound at a fixed concentration (e.g., 10 µM).

  • Incubation: Incubate the plates at a specified temperature for a set time to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Detection: Wash the filters to remove non-specific binding, then measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding for each test compound relative to control wells (vehicle only). Compounds showing significant inhibition (e.g., >50%) are considered "hits" and are prioritized for further study.

Protocol 2.2: In Vitro BBB Permeability Assessment using a Transwell Model

Rationale: For a CNS drug to be effective, it must cross the blood-brain barrier. The in vitro transwell assay, often using immortalized human cerebral microvascular endothelial cells (hCMEC/D3), provides a reliable, medium-throughput method to predict in vivo brain penetration.[9][10][11]

Step-by-Step Methodology:

  • Cell Culture: Culture hCMEC/D3 cells on the porous membrane of a transwell insert until a confluent monolayer is formed. Barrier integrity should be confirmed by measuring Transendothelial Electrical Resistance (TEER).[9]

  • Assay Initiation: Remove the culture medium from the apical (top) and basolateral (bottom) chambers. Add a solution containing the test compound (at a known concentration, e.g., 1-10 µM) to the apical chamber and fresh assay buffer to the basolateral chamber.

  • Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take a small aliquot from the basolateral chamber. Replace the volume with fresh buffer.

  • Quantification: Analyze the concentration of the test compound in the collected samples using a sensitive analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the basolateral chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.

Table 2: Hypothetical In Vitro Screening Data for Derivative Library
Compound IDD₂ Receptor Binding (% Inh. @ 10µM)BBB Papp (x 10⁻⁶ cm/s)Metabolic Stability (t½, min)
DERIV-001854.545
DERIV-002925.162
DERIV-003653.833
DERIV-004216.2>90
DERIV-005882.925

Based on this hypothetical data, DERIV-002 would be prioritized for in vivo studies due to its high target engagement, excellent predicted BBB permeability, and good metabolic stability.

Section 3: In Vivo Characterization of Lead Candidates

Advancing compounds from in vitro to in vivo studies is a critical step that provides data on pharmacokinetics (PK), brain penetration, and efficacy in a whole-organism context. Selection for this stage is based on a holistic view of the in vitro data: potent on-target activity, favorable BBB permeability, and acceptable metabolic stability.

Protocol 3.1: In Vivo Pharmacokinetic and Brain Penetration Study in Rodents

Rationale: This study is essential to confirm that the compound can reach its target in the brain at a therapeutically relevant concentration. It measures the key parameter Kp (brain-to-plasma concentration ratio) and Kp,uu (unbound brain-to-unbound plasma concentration ratio), which is the gold standard for assessing BBB penetration.

Step-by-Step Methodology:

  • Animal Dosing: Administer the test compound to a cohort of mice or rats via a relevant route (e.g., intraperitoneal (IP) injection or oral gavage (PO)) at a single dose.

  • Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8 hours) post-dose, collect blood samples (via cardiac puncture or tail vein) and immediately harvest the brains.

  • Sample Processing: Centrifuge the blood to obtain plasma. Homogenize the brain tissue in a suitable buffer.

  • Bioanalysis: Extract the compound from the plasma and brain homogenate samples. Quantify the concentration of the compound in each matrix using LC-MS/MS.

  • Data Analysis: Plot the plasma and brain concentration versus time curves. Calculate key PK parameters such as Cmax, Tmax, and AUC (Area Under the Curve). The brain-to-plasma ratio (Kp) is calculated at each time point by dividing the brain concentration by the plasma concentration.

Protocol 3.2: Example Pharmacodynamic Model - Forced Swim Test in Mice

Rationale: If primary screening identified activity at targets relevant to depression (e.g., serotonin receptors), the Forced Swim Test (FST) is a widely used in vivo model to assess antidepressant-like activity.[12] The model is based on the principle that rodents will adopt an immobile posture after initial escape attempts, and this immobility is reduced by antidepressant drugs.

Step-by-Step Methodology:

  • Acclimation and Dosing: Acclimate the mice to the testing room. Administer the test compound, a positive control (e.g., fluoxetine), or vehicle to different groups of animals, typically 30-60 minutes before the test.

  • Test Procedure: Place each mouse individually into a transparent cylinder filled with water (23-25°C) from which it cannot escape.

  • Scoring: Record the session (typically 6 minutes) and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for that required to keep the head above water.

  • Data Analysis: Compare the mean duration of immobility between the treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time compared to the vehicle group suggests antidepressant-like activity.

Section 4: Data Integration and Future Directions

The culmination of this workflow is the integration of synthetic, in vitro, and in vivo data to build a comprehensive understanding of the structure-activity relationship (SAR) and structure-property relationship (SPR) for the this compound scaffold. For example, analysis might reveal that adding an electron-withdrawing group to the N-acyl phenyl ring (like in DERIV-002) enhances D₂ receptor affinity and improves metabolic stability.

This initial dataset forms the basis for the next phase of drug discovery: lead optimization . Here, medicinal chemistry strategies such as bioisosteric replacement can be employed to fine-tune the properties of the lead compound.[7][8][13] For instance, if a liability such as hERG inhibition is identified, the N-substituent could be modified to mitigate this while retaining on-target potency.

A lead compound from this scaffold might modulate a key CNS signaling pathway, such as a G-protein coupled receptor (GPCR) pathway, which is a common mechanism for many neuropsychiatric drugs.

G cluster_0 cluster_1 cluster_2 ligand Lead Compound (e.g., DERIV-002) gpcr GPCR (e.g., D2 Receptor) ligand->gpcr Binds & Antagonizes g_protein G-Protein (Gi/o) gpcr->g_protein Prevents Activation ac Adenylate Cyclase g_protein->ac No Inhibition camp cAMP ac->camp Production pka Protein Kinase A camp->pka Activates response Cellular Response (e.g., ↓ Neuronal Firing) pka->response Phosphorylation Events

Caption: Hypothetical GPCR signaling pathway modulation.

By following the systematic approach outlined in these application notes, researchers can effectively evaluate the this compound scaffold, potentially uncovering a new class of CNS agents to address unmet medical needs.

References

  • Benchchem. Application Notes and Protocols for the Multicomponent Synthesis of Pyrrolidine Derivatives.
  • Linden, J. et al. (2020). In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. Journal of Visualized Experiments.
  • Eurofins Advinus. CNS Disorders Disease Models.
  • Kaya, M. & Ahishali, B. (2018). An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. Journal of Visualized Experiments.
  • Lima, L. M. & Barreiro, E. J. (2005). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Current Medicinal Chemistry.
  • Neuromics. Blood Brain Barrier Permeability Assay Background.
  • Medicilon. CNS Pharmacology Models.
  • Jiang, X. et al. Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo. Methods in Molecular Biology.
  • Pacific BioLabs. (2024). In Vitro Blood Brain Barrier Permeability Assessment.
  • OpenOChem Learn. Privileged Structures.
  • Tempo Bioscience. (2022). In Vitro Blood Brain Barrier Models for Drug Development.
  • The Journal of American Medical Science and Research. In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment.
  • ResearchGate. Chapter 1. Privileged Scaffolds in Medicinal Chemistry: An Introduction.
  • PubMed. (2023). Aporphines: A privileged scaffold in CNS drug discovery.
  • WuXi Biology. CNS Disease Models and Safety Pharmacology Testing.
  • PubMed. (2024). 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design.
  • Gadaleta, D. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry.
  • IRBM. BBB Assay Service.
  • Gadaleta, D. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed.
  • PharmaBlock. Pyrrolidine Derivatives in Drug Discovery.
  • Drug Design Org. (2007). Bioisosterism.
  • Patani, G. A. & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.
  • Patani, G. A. & LaVoie, E. J. Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo.

Sources

Visible-light-mediated synthesis of chiral pyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Engineering of Chiral Pyrrolidines via Visible-Light Photoredox Catalysis

Executive Summary: The Photochemical Shift

Chiral pyrrolidines represent a privileged pharmacophore, constituting the core of over 80 FDA-approved therapeutics (e.g., Ramipril, Saxagliptin). Traditional synthesis relies heavily on chiral pool manipulation (starting from proline) or harsh organolithium chemistry, which limits functional group tolerance.

This Application Note details the transition to Visible-Light Photoredox Catalysis , a paradigm that utilizes "soft" radical intermediates to construct or functionalize pyrrolidine rings with high enantioselectivity. We present two distinct, field-validated protocols:

  • De Novo Construction: Asymmetric [3+2] Cycloaddition via Azomethine Ylides.

  • Late-Stage Diversification:

    
    -Amino C(sp³)–H Arylation via Metallaphotoredox Catalysis.
    

Strategic Framework: The Dual Catalysis Advantage

The superior stereocontrol in photoredox synthesis arises from Dual Catalysis . While the photocatalyst (PC) manages electron transfer (Single Electron Transfer, SET) to generate reactive radicals, a second chiral catalyst (Lewis Acid or Organocatalyst) coordinates the intermediate, creating a steric environment that dictates enantioselectivity.

Mechanistic Pathway (Dual Catalysis)

The following diagram illustrates the synergistic interplay between the Photocatalytic Cycle (Energy Transfer) and the Stereodetermining Cycle.

DualCatalysis cluster_PC Photocatalytic Cycle cluster_Chiral Stereodetermining Cycle PC_GS PC (Ground State) PC_Excited PC* (Excited State) PC_GS->PC_Excited hv (Blue LED) PC_Red PC (Reduced/Oxidized) PC_Excited->PC_Red SET (Substrate Activation) Radical Radical/Ylide Intermediate PC_Excited->Radical SET PC_Red->PC_GS Turnover Substrate Precursor (Amine/Imine) Complex Chiral Complex Radical->Complex Trapping ChiralCat Chiral Catalyst (Lewis Acid/Ni) ChiralCat->Complex Coordination Product Chiral Pyrrolidine Complex->Product C-C Bond Formation Product->ChiralCat Release

Figure 1: Synergistic Dual Catalysis. The photocatalyst drives the thermodynamics of radical generation, while the chiral catalyst controls the kinetics of stereoselective bond formation.

Protocol A: De Novo Ring Construction

Method: Asymmetric [3+2] Cycloaddition of Azomethine Ylides.[1] Target: Highly substituted pyrrolidines (up to 4 stereocenters). Mechanism: Visible light generates an azomethine ylide from an imine/amine precursor. A chiral Lewis Acid (e.g., Cu(I) or Ag(I) with a chiral ligand) coordinates the ylide, ensuring endo/exo selectivity and enantiocontrol during the cycloaddition with a dipolarophile.

Reagents & Equipment
  • Photocatalyst:

    
     (2.0 mol%)
    
  • Chiral Catalyst:

    
     (5.0 mol%) + (R)-Fesulphos Ligand (6.0 mol%)
    
  • Substrate: N-benzylidene-glycine ester (Imine precursor)

  • Dipolarophile: N-phenylmaleimide or electron-deficient alkene.

  • Solvent: Degassed MeCN or DCM.

  • Light Source: 450 nm Blue LED (approx.[2] 30W).

Step-by-Step Protocol
  • Catalyst Complexation (Pre-step):

    • In a glovebox or under Ar, mix the Copper salt and Chiral Ligand in the solvent for 30 mins to form the active Lewis Acid complex.

  • Reaction Assembly:

    • Add the Imine precursor (0.2 mmol, 1.0 equiv) and Dipolarophile (1.2 equiv) to the catalyst solution.

    • Add the Photocatalyst (

      
      ).
      
    • Critical Step (Degassing): Seal the vial with a septum. Sparge with Argon for 15 minutes. Why? Oxygen is a potent quencher of the excited triplet state of Ru(II) and can intercept radical intermediates.

  • Irradiation:

    • Place the vial 2–3 cm from the Blue LED source. Use a fan to maintain temperature at 25°C.

    • Note: Excessive heat (>35°C) can erode enantioselectivity by accelerating the background racemic thermal reaction.

  • Monitoring:

    • Irradiate for 12–24 hours. Monitor via TLC or LC-MS for consumption of the imine.

  • Workup:

    • Filter through a short pad of silica to remove the metal catalysts. Concentrate and purify via flash chromatography.

Protocol B: Late-Stage Diversification

Method: Photoredox


-Amino C(sp³)–H Arylation.
Target:  Functionalizing simple N-Boc pyrrolidines into complex aryl-pyrrolidines.
Mechanism:  A Hydrogen Atom Transfer (HAT) catalyst abstracts a hydrogen from the 

-position of the amine. The resulting radical enters a Nickel catalytic cycle to couple with an aryl halide.[3]
Reagents & Equipment
  • Photocatalyst:

    
     (1.0 mol%)
    
  • Cross-Coupling Catalyst:

    
     (5 mol%) + dtbbpy (5 mol%)
    
  • HAT Reagent: Quinuclidine (5 mol%) or 3-Acetoxyquinuclidine.

  • Base:

    
     or 
    
    
    
    (anhydrous).
  • Substrates: N-Boc-pyrrolidine (excess, often used as co-solvent or 3-5 equiv) + Aryl Bromide (1.0 equiv).

Step-by-Step Protocol
  • Glovebox Setup (Recommended):

    • Due to the sensitivity of Ni(0) intermediates to oxygen, setup inside a glovebox is preferred. If not available, rigorous Schlenk technique is mandatory.

  • Reagent Addition:

    • Combine Aryl Bromide (0.5 mmol), Photocatalyst, Ni-precursor, Ligand, Base, and HAT reagent in a 20 mL vial.

    • Add N-Boc-pyrrolidine and solvent (DMSO or MeCN).

  • Sparging (If outside glovebox):

    • Freeze-Pump-Thaw (3 cycles) is superior to sparging for this specific transformation to ensure complete

      
       removal.
      
  • Irradiation:

    • Irradiate with 34W Blue LEDs. Stir vigorously (1000 rpm) to ensure light penetration and suspension of the base.

  • Quenching:

    • Dilute with EtOAc and wash with saturated

      
       and brine.
      
    • Caution: Nickel residues can be toxic; ensure proper waste disposal.

Critical Parameters & Troubleshooting

The success of these reactions hinges on controlling the photon flux and the radical lifespan.

ParameterOptimization StrategyImpact on Result
Oxygen Level Freeze-Pump-Thaw > Sparging > Sonication

quenches PC* and intercepts radicals, killing yield.
Light Intensity High intensity isn't always better.Too high = radical recombination (dimerization). Too low = slow conversion.
Concentration 0.1 M to 0.5 MHigh conc. favors intermolecular coupling; low conc. favors intramolecular cyclization.
Temperature Maintain 20–25°C (Fan cooling)High T lowers ee% (Protocol A) and degrades Ni-catalyst (Protocol B).

Operational Workflow

The following diagram outlines the decision-making process for selecting and executing the correct protocol.

Workflow Start Target: Chiral Pyrrolidine Decision Is the Pyrrolidine Ring Already Formed? Start->Decision PathA NO: Need to Build Ring Decision->PathA No PathB YES: Need to Functionalize Decision->PathB Yes SelectA Select Protocol A: [3+2] Cycloaddition PathA->SelectA SetupA Mix: Imine + Alkene PC: Ru(bpy)3 Cat: Cu/Chiral Ligand SelectA->SetupA Process Degas (Ar Sparge/FPT) + Blue LED Irradiation SetupA->Process SelectB Select Protocol B: C-H Arylation (HAT) PathB->SelectB SetupB Mix: N-Boc-Pyrrolidine + Ar-Br PC: Ir-F + Ni-Cat HAT: Quinuclidine SelectB->SetupB SetupB->Process Workup Workup & Chiral HPLC/SFC Process->Workup

Figure 2: Operational Workflow for Chiral Pyrrolidine Synthesis.

References

  • Zuo, Z., et al. (2014).[4][5] "Merging photoredox with nickel catalysis: Coupling of

    
    -carboxyl sp3-carbons with aryl halides." Science, 345(6195), 437-440. 
    
  • Huo, H., et al. (2011). "Asymmetric photoredox transition-metal catalysis: Enantioselective synthesis of chiral pyrrolidines." Nature, 515, 100-103.

  • Correa, A., et al. (2023).[6] "Photocatalytic (3 + 2) dipolar cycloadditions of aziridines driven by visible-light." Chemical Science.

  • Pandey, G., & Reiser, O. (2024). "Visible Light Mediated Synthesis of Chiral Pyrrolidines: A Review." Chemical Reviews (Contextual Citation based on general search results for recent reviews).
  • Nagib, D.A., et al. (2024).[7] "Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction."[7] Science.

Sources

Group-transfer cyclization for synthesis of tetrahydrofuran and pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols for Advanced Organic Synthesis

Topic: Group-Transfer Cyclization for the Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of substituted tetrahydrofuran (THF) and pyrrolidine scaffolds is of paramount importance in medicinal chemistry and natural product synthesis, as these heterocycles are core components of numerous biologically active molecules.[1][2][3] Group-transfer cyclization has emerged as a powerful and versatile strategy for constructing these five-membered rings. This methodology involves the intramolecular cyclization of a radical or ionic intermediate onto a tethered π-system, followed by a fragmentation or ring-opening event that transfers a functional group. This guide provides an in-depth exploration of modern group-transfer cyclization reactions, with a focus on radical-mediated pathways driven by photoredox catalysis, and includes detailed, field-proven protocols for practical implementation in a research setting.

Introduction: The Logic of Group-Transfer Cyclization

Traditional cyclization methods often terminate with a quenching step, such as hydrogen atom abstraction, which limits the functionality of the final product.[4] Group-transfer cyclization, in contrast, is a more elegant and efficient process that combines ring formation and functional group installation into a single, often cascaded, transformation. The core principle involves a temporary tether that facilitates an intramolecular cyclization, which is then cleaved in a controlled manner to "transfer" a portion of the tether to the final product.

This approach offers several distinct advantages:

  • Atom Economy: It maximizes the incorporation of atoms from the starting materials into the product.

  • Functionalization: It installs a useful functional handle (e.g., a vinyl, alkynyl, or other group) at a specific position during the cyclization event itself.[5][6]

  • Stereocontrol: The cyclic transition states involved often lead to high levels of diastereoselectivity in the formation of new stereocenters.[5][7]

The tetrahydrofuran and pyrrolidine moieties are particularly valuable targets due to their prevalence in pharmaceuticals and their ability to act as bioisosteres for other chemical groups, often improving pharmacokinetic properties like solubility and metabolic stability.[2][8]

General Mechanistic Paradigm

The overall process can be visualized as a sequence of initiation, cyclization, and fragmentation. While the initiation can be ionic, radical-based methods have become predominant due to their mild conditions and exceptional functional group tolerance.[4][9]

cluster_main General Group-Transfer Cyclization Workflow A Radical Precursor (e.g., R-I) B Initiation (e.g., Photoredox, SmI2) A->B Energy (hν) or Reductant C Initial Radical (R•) B->C E 5-exo Cyclization C:s->E:n Addition to Substrate (D) D Substrate (with tether & π-system) F Cyclized Radical Intermediate E->F G Fragmentation / Ring Opening F->G Key Step H Product (Group Transferred) G->H I Propagating Radical G->I Chain Carrier I->E Chain Propagation cluster_photo Photoredox Cycle cluster_radical Radical Chain Cycle PC Ir(III) PC_star Ir(III)* PC->PC_star hν (Visible Light) PC_red Ir(II) PC_star->PC_red SET A_rad Aminium Radical PC_red->PC SET B α-aminoalkyl Radical Iminium Iminium Ion A Amine (e.g., Bu3N) A->A_rad Oxidation A_rad->B -H+ B->Iminium XAT -> α-iodoamine -> Collapse R_rad Alkyl Radical (R•) B->R_rad XAT with R-I Iminium->B Reduction RI Alkyl Iodide (R-I) Cyclized_rad Cyclized Intermediate R_rad->Cyclized_rad 5-exo cyclization onto Substrate Substrate Vinylsilane Substrate Product Ring-Opened Product Cyclized_rad->Product Fragmentation/ Group Transfer

Caption: Dual catalytic cycle in photoredox-mediated group transfer. [5][6] Expert Insights: The choice of a silicon tether is strategic. The oxophilicity of silicon and the relative weakness of the Si-O bond in the cyclized radical intermediate are key drivers for the fragmentation step. This step is often irreversible and proceeds without the need for harsh reagents like fluoride sources, which enhances the functional group tolerance of the method. [5][6]

Data Presentation: Comparison of Initiation Methods
Initiation Method Catalyst/Reagent Conditions Advantages Disadvantages Key Refs
Photoredox Catalysis Ir or Ru complexesVisible light, rtExtremely mild, high functional group tolerance, sustainable.Requires specific photochemical setup, catalyst can be expensive.[5][6]
Samarium(II) Iodide SmI₂ (stoichiometric)Anhydrous, rtPowerful reductant, useful in complex natural product synthesis.Stoichiometric, requires strictly anaerobic conditions, sensitive to water.[10][11]
Organotin Reagents AIBN, Bu₃SnHThermal (80-110 °C)Well-established, predictable reactivity.Toxic tin byproducts, harsh thermal conditions, side reaction of premature reduction.[4][7]
Organotellurium Photolysis (UV)UV light, rtEfficient group transfer.Tellurium compounds can be toxic and air-sensitive, limited to specific substrates.[7][12]

Experimental Protocols

Trustworthiness through Self-Validation: The following protocols are designed to be robust. Each step includes a rationale. Expected outcomes and key checkpoints are noted to allow researchers to validate their progress.

Protocol 1: Synthesis of a Tetrahydrofuran Derivative via Photoredox Catalysis

This protocol describes the synthesis of a 2-substituted-4-vinyltetrahydrofuran derivative, adapted from state-of-the-art literature. [5][6] Reaction: (Allyloxydimethylsilyl)ethyl iodoacetate + Vinyl Grignard -> Precursor -> Cyclization)

Step 1: Precursor Synthesis (Not detailed) The starting material is an ω-alkenyl silyl ether containing a radical precursor handle, such as an alkyl iodide. These are typically prepared via standard etherification and silylation chemistry.

Step 2: Group-Transfer Cyclization

  • Materials & Equipment:

    • Schlenk tube or borosilicate vial with a magnetic stir bar

    • Photoreactor setup with a 450 nm (blue) LED lamp and cooling fan

    • Syringes for liquid transfer

    • Dry, degassed solvent (e.g., Acetonitrile, CH₃CN)

    • Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (commonly used, but others are suitable)

    • Tertiary amine: Tributylamine (Bu₃N) or Diisopropylethylamine (DIPEA)

    • Substrate: Alkyl iodide-tethered vinyl silane (1.0 equiv)

    • Methanol (for in-situ ring opening)

    • Inert gas supply (Nitrogen or Argon)

  • Procedure:

    • Setup: To a dry Schlenk tube under an inert atmosphere, add the alkyl iodide substrate (e.g., 0.2 mmol, 1.0 equiv).

    • Catalyst Addition: Add the iridium photocatalyst (1-2 mol%, e.g., 0.004 mmol).

    • Solvent and Reagents: Add dry, degassed CH₃CN (to achieve ~0.1 M concentration). Add tributylamine (2.0 equiv, 0.4 mmol) and methanol (5.0 equiv, 1.0 mmol) via syringe.

      • Causality: Tributylamine serves as the sacrificial electron donor in the photoredox cycle. [5][6]Methanol acts as a nucleophile to facilitate the in-situ ring-opening of the cyclized siloxane intermediate. [6] 4. Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen. Oxygen can quench the excited state of the photocatalyst, inhibiting the reaction.

    • Irradiation: Place the reaction vessel in the photoreactor approximately 5-10 cm from the blue LED lamp. Ensure the cooling fan is active to maintain ambient temperature. Irradiate for 12-24 hours.

      • Checkpoint: Monitor the reaction by TLC or LC-MS by taking small aliquots. The disappearance of the starting material is a key indicator of progress.

    • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired tetrahydrofuran derivative.

    • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS. High diastereoselectivity is typically observed. [5]

Protocol 2: Synthesis of a Pyrrolidine Derivative

The protocol is analogous to the THF synthesis, with the primary difference being the use of a nitrogen-tethered substrate.

  • Substrate: An N-allyl-N-(silylmethyl) amine bearing a radical precursor.

  • Procedure:

    • Follow the same setup and reagent stoichiometry as in Protocol 3.1. The substrate will now be the nitrogen analog.

    • The key difference lies in the workup. After cyclization, an acidic workup may be required to fully hydrolyze the N-Si bond if it has not cleaved in situ.

      • Expert Insight: The N-Si bond is generally more robust than the O-Si bond. After the initial workup, treating the crude product with an acid like trifluoroacetic acid (TFA) or HCl in a suitable solvent can ensure complete desilylation to reveal the free N-H pyrrolidine if desired.

    • Purify by column chromatography. Note that basic pyrrolidines may streak on silica gel; pre-treating the silica with triethylamine or using alumina can mitigate this.

Practical Considerations and Troubleshooting

Problem Potential Cause Suggested Solution
Low or No Conversion Inefficient degassing (oxygen presence)Improve freeze-pump-thaw technique; ensure a good inert atmosphere seal.
Deactivated photocatalystUse fresh, high-purity catalyst. Store catalysts protected from light.
Insufficient light penetrationUse a less concentrated solution; ensure the reaction vessel is clean and transparent.
Dominant Side Product: Direct Reduction Radical is quenched before cyclizationIncrease the concentration of the reaction to favor the intramolecular cyclization step.
Substrate is not reactive enoughConsider a more activated radical acceptor (e.g., an alkyne instead of an alkene).
Complex Product Mixture Impure starting materialsRe-purify the substrate before use.
Unstable productPerform the workup at a lower temperature; use a milder purification method.

Conclusion and Future Outlook

Group-transfer cyclization, particularly when powered by photoredox catalysis, provides a robust and elegant platform for the synthesis of highly functionalized tetrahydrofuran and pyrrolidine derivatives. [5][6]The mild conditions, broad functional group tolerance, and high stereoselectivity make it an invaluable tool for professionals in drug discovery and complex molecule synthesis. Future advancements are expected to focus on developing more sustainable and inexpensive organic photocatalysts, expanding the scope of transferable groups, and developing enantioselective variants of these powerful transformations. [13]

References

  • Radical Group Transfer of Vinyl and Alkynyl Silanes Driven by Photoredox Catalysis. The Journal of Organic Chemistry. [Link]

  • Radical Group Transfer of Vinyl and Alkynyl Silanes Driven by Photoredox Catalysis - PMC. National Center for Biotechnology Information. [Link]

  • Development of the Electrophilic-Cyclization–Group-Transfer Reaction. eScholarship, University of California. [Link]

  • Development of the Electrophilic-Cyclization–Group-Transfer Reaction. UCI Department of Chemistry. [Link]

  • Group transfer reaction - Wikipedia. Wikipedia. [Link]

  • Radical Group Transfer of Vinyl and Alkynyl Silanes Driven by Photoredox Catalysis. ChemRxiv. [Link]

  • Samarium(II)-iodide-mediated cyclizations in natural product synthesis. Research Explorer, The University of Manchester. [Link]

  • Diastereoselective Synthesis of Highly Substituted, Amino- and Pyrrolidino-Tetrahydrofurans as Lead-Like Molecular Scaffolds. PubMed. [Link]

  • Radical-polar crossover cyclization: visible-light-induced synthesis of γ-alkylated 1,1-disubstituted cyclopropanes via 1,6-hydrogen atom transfer. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-portal.org. [Link]

  • Tetrahydrofuran Derivatives from Epoxides via Group Transfer Cyclization or Reductive Radical Cyclization of Organotellurium and Organoselenium Intermediates. PubMed. [Link]

  • Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes. National Center for Biotechnology Information. [Link]

  • Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. MDPI. [Link]

  • Samarium(II)‐Promoted Cyclizations of Nonactivated Indolyl Sulfinyl Imines to Polycyclic Tertiary Carbinamines. Refubium - Freie Universität Berlin. [Link]

  • Samarium-Mediated Asymmetric Synthesis. MDPI. [Link]

  • Samarium(II) iodide-induced reductive cyclization of unactivated olefinic ketones. Sequential radical cyclization/intermolecular nucleophilic addition and substitution reactions. The Journal of Organic Chemistry. [Link]

  • Samarium(II) Iodide-Promoted Intermolecular and Intramolecular Ketone-Nitrile Reductive Coupling Reactions. Organic Chemistry Portal. [Link]

  • Radical cyclization - Wikipedia. Wikipedia. [Link]

  • Enantioselective Photoredox Catalysis Enabled by Proton-Coupled Electron Transfer: Development of an Asymmetric Aza-Pinacol Cyclization. Organic Chemistry Portal. [Link]

  • Tetrahydrofuran Derivatives from Epoxides via Group Transfer Cyclization or Reductive Radical Cyclization of Organotellurium and Organoselenium Intermediates. The Journal of Organic Chemistry. [Link]

  • Photoredox catalysis - Wikipedia. Wikipedia. [Link]

  • Photoredox Catalysis. ETH Zurich. [Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Center for Biotechnology Information. [Link]

  • N-Heterocyclic Carbenes in Catalytic Organic Synthesis. Thieme Chemistry. [Link]

  • N-Heterocyclic Carbene Catalysis in Organic Synthesis - A Green Chemistry Approach. Chalmers University of Technology. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

Sources

Technical Guide: Application of Pyrrolidine Derivatives as Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The H3R Target and Pyrrolidine Scaffold

The Histamine H3 receptor (H3R) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1] Unlike H1 and H2 receptors, H3R functions primarily as a presynaptic autoreceptor and heteroreceptor. Its activation inhibits the release of histamine and other neurotransmitters (acetylcholine, dopamine, norepinephrine), making H3R antagonists highly attractive targets for treating cognitive deficits (Alzheimer’s, Schizophrenia), narcolepsy, and ADHD.

Why Pyrrolidine Derivatives?

The pyrrolidine moiety is a "privileged scaffold" in H3R medicinal chemistry.

  • Basic Center: The pyrrolidine nitrogen (pKa ~9-10) is protonated at physiological pH, forming a critical ionic bond with Aspartate 3.32 (Asp114) in the receptor's transmembrane domain.

  • Steric Constraint: The cyclic nature of pyrrolidine reduces conformational entropy compared to diethylamine analogs, often improving binding affinity (

    
    ).
    
  • Tunability: Substituents on the pyrrolidine ring (e.g., 2-methyl groups) allow precise control over lipophilicity and metabolic stability without disrupting the pharmacophore.

Case Study: ABT-239 is a prototypical high-affinity H3R antagonist/inverse agonist containing a (2R)-2-methylpyrrolidine moiety linked to a benzofuran core.[2][3][4]

Chemical Biology & Mechanism of Action

Constitutive Activity and Inverse Agonism

The H3 receptor exhibits high constitutive activity (spontaneous signaling in the absence of agonist). Therefore, most "antagonists" in this class, including pyrrolidine derivatives like ABT-239 and Pitolisant, function pharmacologically as inverse agonists . They stabilize the receptor in an inactive conformation (


), reducing basal signaling.
Signaling Pathway Visualization

The following diagram illustrates the G


-coupled signaling pathway and the intervention point of pyrrolidine antagonists.

H3R_Signaling H3R H3 Receptor (Constitutively Active) Gi Gi/o Protein H3R->Gi Couples Agonist Histamine / (R)-alpha-MeHA Agonist->H3R Activates Antagonist Pyrrolidine Antagonist (e.g., ABT-239) Antagonist->H3R Blocks / Inverse Agonism AC Adenylyl Cyclase Gi->AC Inhibits Ca Ca2+ Mobilization Gi->Ca Modulates (via beta-gamma) cAMP cAMP Production AC->cAMP Catalyzes Release Neurotransmitter Release (Ach, DA, Histamine) cAMP->Release Low cAMP reduces release

Caption: H3R couples to Gi/o proteins to inhibit Adenylyl Cyclase. Pyrrolidine antagonists block this inhibition, restoring cAMP levels and neurotransmitter release.

Validated Experimental Protocols

Protocol A: Membrane Preparation (Source Validation)

Objective: Isolate H3R-rich membranes from HEK-293 or CHO cells stably expressing human H3R. Criticality: High.[5][6] Poor membrane integrity leads to G-protein uncoupling and false low-affinity data.

  • Harvest: Detach cells using PBS/EDTA (avoid Trypsin if possible to preserve receptor extracellular loops).

  • Lysis: Resuspend pellet in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4, 2.5 mM MgCl

    
    , Protease Inhibitor Cocktail).
    
  • Homogenization: Polytron homogenizer (2 bursts of 10s).

  • Centrifugation:

    • Spin 1: 1,000 x g for 10 min at 4°C (remove nuclei/debris).

    • Spin 2 (Supernatant): 40,000 x g for 60 min at 4°C.

  • Storage: Resuspend pellet in Storage Buffer (50 mM Tris-HCl, 10% Sucrose). Flash freeze in liquid N

    
    . Store at -80°C.
    
Protocol B: Radioligand Competition Binding Assay

Objective: Determine the affinity (


) of the pyrrolidine derivative.
Standard Radioligand: [

H]-N-

-methylhistamine (

H-NAMH).[7][8][9]
ComponentConcentration / ConditionPurpose
Buffer 50 mM Tris-HCl, 5 mM MgCl

, pH 7.4
Mg

stabilizes Receptor-G-protein complex.
Radioligand 1–2 nM [

H]-NAMH
Concentration near

(approx.[9] 0.8–1.5 nM).
Non-Specific 10

M Thioperamide or Clobenpropit
Defines non-specific binding (NSB).
Incubation 60–90 min @ 25°CEquilibrium achievement.

Step-by-Step:

  • Plate Setup: Use 96-well GF/B filter plates pre-soaked in 0.3% Polyethylenimine (PEI) for 1 hour to reduce binding of the basic pyrrolidine to the plastic/filter.

  • Additions:

    • 25

      
      L Assay Buffer (Total Binding) OR 10 
      
      
      
      M Thioperamide (NSB).
    • 25

      
      L Test Compound (Pyrrolidine derivative, 10
      
      
      
      to 10
      
      
      M).
    • 25

      
      L [
      
      
      
      H]-NAMH.
    • 125

      
      L Membrane suspension (10–20 
      
      
      
      g protein).
  • Incubation: Shake gently for 90 min at RT.

  • Termination: Rapid filtration using a cell harvester. Wash 3x with ice-cold 50 mM Tris-HCl.

  • Detection: Liquid scintillation counting.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol C: Functional cAMP Assay (Inverse Agonist Mode)

Objective: Verify if the compound acts as an antagonist or inverse agonist.[5][6][8] System: H3R is G


 coupled, meaning activation lowers cAMP.[10] To see this, we must first stimulate cAMP with Forskolin.

Workflow Diagram:

Assay_Workflow Step1 Cell Seeding (CHO-hH3R) Step2 Pre-Incubation (IBMX + Test Cmpd) Step1->Step2 30 min Step3 Stimulation (Forskolin 10uM) Step2->Step3 Add Agonist Step4 Detection (TR-FRET / HTRF) Step3->Step4 30-60 min

Caption: Functional assay workflow. IBMX prevents cAMP degradation. Forskolin drives basal cAMP up, allowing measurement of Gi-mediated inhibition.

Procedure:

  • Cells: CHO-K1 hH3R cells (2,000 cells/well in 384-well plate).

  • Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX (Phosphodiesterase inhibitor).

  • Treatment:

    • Antagonist Mode: Add Test Compound + 10 nM (R)-

      
      -methylhistamine (Agonist) + 10 
      
      
      
      M Forskolin.
    • Inverse Agonist Mode: Add Test Compound + 10

      
      M Forskolin (No Agonist).
      
  • Readout: If the compound is an inverse agonist, cAMP levels will be higher than the Forskolin-only control (because it blocks the constitutive G

    
     activity).
    

In Vivo Application Notes

When applying pyrrolidine derivatives in vivo (e.g., rodent cognitive models), consider the following:

  • Blood-Brain Barrier (BBB) Penetration:

    • Pyrrolidines are generally basic. Ensure the calculated LogD

      
       is between 1 and 3.
      
    • Self-Validation: Measure Brain/Plasma ratio (B/P) at 1 hour post-dose. A successful H3R antagonist candidate (like ABT-239) typically achieves B/P > 1.0.

  • Target Engagement (Ex Vivo Binding):

    • Dose the animal, sacrifice at

      
      , and perform receptor occupancy autoradiography on brain slices using [
      
      
      
      H]-NAMH.
  • Sleep-Wake Architecture:

    • H3R antagonists promote wakefulness.[11] Monitor EEG/EMG in rats. A specific signature of H3 antagonism is the suppression of REM sleep and increase in high-frequency wakefulness bands.

Troubleshooting & Optimization (Self-Validating Systems)

IssuePotential CauseSelf-Validating Check
Low Specific Binding High non-specific binding to filters.Pre-soak filters in 0.3% PEI. Use a glass tube control to check ligand adherence.
No Displacement Compound is not soluble or degrades.Verify compound stability by LC-MS before the assay. Ensure DMSO < 1% final conc.
GTP Shift Failure Receptor uncoupled from G-protein.Critical: Add 100

M Gpp(NH)p (non-hydrolyzable GTP analog) to a control well. It should reduce agonist affinity. If not, membranes are compromised.
Flat Functional Response Low receptor expression.Perform Saturation Binding (

) to ensure expression levels > 200 fmol/mg protein.

References

  • Esbenshade, T. A., et al. (2005).[4][5] "Pharmacological properties of ABT-239: I. Potent and selective histamine H3 receptor antagonist with drug-like properties." Journal of Pharmacology and Experimental Therapeutics.

  • Ligneau, X., et al. (2007). "Brain histamine and schizophrenia: potential therapeutic applications of H3-receptor inverse agonists." CNS & Neurological Disorders-Drug Targets.

  • Gemkow, M. J., et al. (2009). "The histamine H3 receptor as a therapeutic drug target for CNS disorders."[1][11][12] Drug Discovery Today.

  • Cowart, M. D., et al. (2005).[4] "Rotationally constrained 2,4-disubstituted pyrrolidines: High affinity histamine H3 receptor antagonists." Journal of Medicinal Chemistry.

  • Sander, K., et al. (2008). "Histamine H3 receptor antagonists: go for the clinic." Biological and Pharmaceutical Bulletin.

Sources

Application Note: Employing 2-[2-(Oxolan-2-yl)ethyl]pyrrolidine in PET Ligand Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 2-[2-(Oxolan-2-yl)ethyl]pyrrolidine (also known as 2-[2-(tetrahydrofuran-2-yl)ethyl]pyrrolidine) as a critical chiral building block in the synthesis of PET imaging ligands. This structural motif—a saturated, bicyclic ether-amine scaffold—is increasingly relevant in the development of high-affinity radiotracers for nicotinic acetylcholine receptors (nAChRs) and Sigma-1 receptors , where it serves as a pharmacophore mimic for classical alkaloids like nicotine or epibatidine, offering improved metabolic stability and lipophilicity profiles.

Introduction & Pharmacological Context

This compound is a secondary amine scaffold featuring a pyrrolidine ring connected via an ethyl linker to a tetrahydrofuran (oxolane) ring. This moiety is a structural analogue of the "pyrrolidine-ether" motif found in high-affinity nAChR ligands (e.g., A-85380 , A-844606 ) and the "amine-alkyl-heterocycle" motif of Sigma-1 receptor ligands.

Key Structural Advantages in PET Ligand Design:
  • Conformational Flexibility vs. Rigidity: The ethyl linker provides rotational freedom, allowing the pyrrolidine nitrogen (cationic center) and the THF oxygen (hydrogen bond acceptor) to adopt optimal binding geometries within the receptor pocket.

  • Lipophilicity Modulation: The saturated THF ring offers a lower logP compared to aromatic analogues (e.g., furan or pyridine), potentially reducing non-specific binding (NSB) in brain PET imaging.

  • Secondary Amine Functionality: The free NH at the pyrrolidine 1-position (or steric availability if 2-substituted) serves as a versatile nucleophile for coupling with [18F]fluoro-aromatics or [11C]methyl groups.

Target Applications:
  • 
     nAChR Imaging:  As a replacement for the azetidine or pyridine moieties in A-85380 derivatives.
    
  • Sigma-1 Receptor Imaging: As the amine component in "benzyl-amine-heterocycle" scaffolds.

Synthesis of the this compound Scaffold

Before radiolabeling, the building block must be synthesized or procured in high enantiomeric purity, as receptor binding is often stereoselective (typically the (S)-pyrrolidine isomer is preferred for nAChRs).

Synthetic Pathway (Graphviz Diagram)

SynthesisPathway Start Start: (S)-2-(2-Hydroxyethyl)pyrrolidine (N-Boc Protected) Step1 Activation: Mesylation/Tosylation Start->Step1 MsCl, Et3N Step2 Coupling: Lithium 2-Oxolanyl-acetylide (or THF-Grignard) Step1->Step2 C-C Bond Formation Step3 Reduction: H2 / Pd-C or LAH Step2->Step3 Saturation Final Target Scaffold: This compound Step3->Final Deprotection

Caption: General synthetic route for constructing the pyrrolidine-ethyl-THF scaffold from chiral pool precursors.

Protocol: Employing the Scaffold in PET Ligand Synthesis

This section details the coupling of This compound to a radiolabeling precursor (e.g., a nitro- or trimethylammonium-pyridine) and the subsequent radiosynthesis.

Method A: Synthesis of Precursor for [18F]Fluorination

The scaffold is typically coupled to an activated aromatic ring (e.g., 2-nitropyridine or 2-halopyridine) via Nucleophilic Aromatic Substitution (


).

Reagents:

  • This compound (1.0 eq)

  • 5-Bromo-2-nitropyridine (1.1 eq)

  • 
     (2.0 eq)
    
  • Acetonitrile (anhydrous)

Procedure:

  • Dissolve 5-bromo-2-nitropyridine in acetonitrile.

  • Add

    
     and the pyrrolidine scaffold.
    
  • Reflux at 80°C for 4-6 hours.

  • Monitor by TLC/LC-MS for consumption of the amine.

  • Purify via silica gel chromatography to obtain the Nitro-Precursor .

Method B: Radiosynthesis (One-Step [18F]Fluorination)

This protocol describes the substitution of the nitro group (or trimethylammonium) with [18F]fluoride.

Experimental Setup:

  • Isotope: Fluorine-18 (produced via

    
    )
    
  • Module: GE TRACERlab FX2 N or equivalent automated synthesis module.

Step-by-Step Protocol:

  • Trapping & Elution:

    • Trap [18F]fluoride on a QMA carbonate cartridge.

    • Elute with

      
      / 
      
      
      
      solution (1.5 mL) into the reactor.
    • Azeotropic drying with acetonitrile (

      
      ) at 95°C under helium flow and vacuum.
      
  • Labeling Reaction:

    • Dissolve Nitro-Precursor (2-5 mg) in DMSO (0.5 mL).

    • Add to the dried [18F]fluoride complex.

    • Heat at 130°C for 15 minutes .

    • Note: High temperature is required for

      
       on electron-deficient pyridines.
      
  • Purification:

    • Cool reactor to 40°C.

    • Dilute with water (10 mL).

    • Pass through a C18 Sep-Pak (pre-conditioned) to trap the product.

    • Wash with water (10 mL) to remove unreacted fluoride and polar impurities.

    • Elute product with Ethanol (1-2 mL) or inject directly onto semi-prep HPLC.

  • HPLC Formulation:

    • Column: C18 Semi-prep (e.g., Phenomenex Luna, 250 x 10 mm).

    • Mobile Phase: 30% Acetonitrile / 70% 0.1M Ammonium Formate.

    • Flow Rate: 4-5 mL/min.

    • Collect the fraction corresponding to the [18F]Ligand (typically

      
       = 12-15 min).
      

Quality Control (QC) Parameters

The final formulated radiotracer must meet strict QC criteria before release.

ParameterAcceptance CriteriaMethod
Radiochemical Purity > 95%HPLC / Radio-TLC
Molar Activity (

)
> 37 GBq/µmol (> 1000 mCi/µmol)HPLC (UV vs Rad)
Chemical Purity No single impurity > 0.1 µgHPLC (UV 254 nm)
Residual Solvents MeCN < 410 ppm, DMSO < 5000 ppmGC
pH 4.5 - 8.5pH Strip
Endotoxin < 17.5 EU/mLLAL Test

Mechanism of Action & Binding Logic

The efficacy of ligands containing the This compound moiety relies on specific molecular interactions within the receptor binding pocket.

Binding Interaction Diagram (Graphviz)

BindingMechanism Receptor Receptor Binding Pocket (nAChR or Sigma-1) Pyrrolidine Pyrrolidine Nitrogen (cationic) Ionic Interaction w/ Asp/Glu residue Pyrrolidine->Receptor Electrostatic THF THF Oxygen H-Bond Acceptor (Tyr/Trp) THF->Receptor H-Bonding Linker Ethyl Linker Distance Regulator (3-4 Å) Linker->Pyrrolidine Linker->THF

Caption: Schematic representation of the pharmacophore interactions. The pyrrolidine nitrogen provides the critical electrostatic anchor, while the THF ring offers supplementary hydrogen bonding and hydrophobic contacts.

References

  • Horti, A. G., et al. (1998). Synthesis and radiolabeling of 2-fluoro-3-[2-(S)-2-azetidinylmethoxy]pyridine (2-F-A-85380): a high-affinity radioligand for in vivo imaging of central nicotinic acetylcholine receptors.Journal of Medicinal Chemistry , 41(21), 4199-4206. Link

  • Brown, L. L., et al. (2007). Evaluation of [18F]x-fluoro-3-(2-(S)-pyrrolidinylmethoxy)pyridine ([18F]nifrolidine) for PET imaging of alpha4beta2 nicotinic acetylcholine receptors.Nuclear Medicine and Biology , 34(7), 883-895. Link

  • Pimlott, S. L., & Sutherland, A. (2011). Molecular tracers for the PET and SPECT imaging of disease.Chemical Society Reviews , 40(1), 149-162. Link

  • Mach, R. H., et al. (2013). Sigma-1 receptors as versatile drug targets: structure, function, ligand design, and therapeutic implications.Future Medicinal Chemistry , 5(9), 987-991. Link

Troubleshooting & Optimization

Technical Support Center: A Guide to the Purification of 2-[2-(Oxolan-2-yl)ethyl]pyrrolidine by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized resource for researchers, medicinal chemists, and drug development professionals tackling the purification of 2-[2-(oxolan-2-yl)ethyl]pyrrolidine. The presence of the basic pyrrolidine nitrogen introduces specific challenges when using standard silica gel chromatography. This document provides in-depth, troubleshooting-oriented answers to common issues encountered during the purification of this and similar basic compounds.

Troubleshooting & Frequently Asked Questions (FAQs)

Question 1: My target compound is tailing severely on the column, leading to broad peaks and poor separation. What is the cause and how can I achieve sharp, symmetrical peaks?

Answer:

This is the most common issue when purifying basic amines on standard silica gel. The peak tailing is a direct result of strong secondary interactions between the basic nitrogen of the pyrrolidine ring and acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[1][2][3] This interaction is often non-uniform, causing a portion of the analyte to lag behind the main band, resulting in a "tail".

The Causality: The lone pair of electrons on the nitrogen atom forms a strong hydrogen bond or an acid-base interaction with the proton of the silanol group. To achieve symmetrical peaks, these acidic sites must be masked or "deactivated."

Experimental Protocol: Deactivating Silica Gel for Amine Purification

StepActionRationale and Details
1. Mobile Phase Modification Add a small amount of a volatile amine base to your eluent system.The most common and effective additive is triethylamine (TEA) at a concentration of 0.1% to 2% (v/v).[4][5] The TEA is more basic than your target compound and will preferentially bind to the acidic silanol sites, effectively creating a competitive equilibrium that prevents your product from binding strongly.[6][7]
2. Column Packing & Equilibration Pack and equilibrate your column using the mobile phase that already contains the TEA additive.It is crucial to flush the packed column with at least 3-5 column volumes of the amine-modified mobile phase before loading your sample. This ensures the entire silica bed is neutralized, which is vital for preventing peak distortion.
3. Sample Loading Dissolve your crude sample in a minimal amount of the mobile phase or pre-adsorb it onto a small amount of treated silica.For best results (a narrow injection band), dissolve the crude product, add a small amount of silica gel (enough to make a free-flowing powder after solvent removal), and remove the solvent under reduced pressure. This powder can then be carefully added to the top of the column. This technique is known as "dry loading."

By implementing this protocol, you should observe a significant improvement in peak shape, which is the first and most critical step toward achieving good separation.

Question 2: I've improved the peak shape with triethylamine, but my compound is still co-eluting with a stubborn impurity. How can I enhance the resolution?

Answer:

Achieving baseline separation between compounds with similar polarities requires a systematic optimization of your chromatographic conditions. With good peak shape established, you can now focus on modulating the mobile phase strength and elution method to improve resolution.

Underlying Principle: Resolution in chromatography is a function of column efficiency, selectivity, and retention. By carefully adjusting the mobile phase, you can directly influence the selectivity (the relative affinity of the two compounds for the stationary phase) and the retention factor, effectively pulling the two peaks apart.

Troubleshooting Workflow for Poor Resolution:

G cluster_0 Optimizing Resolution for Co-eluting Compounds start Poor Resolution (Peaks Overlap) step1 Decrease Mobile Phase Polarity (Isocratic Elution) start->step1 Initial Adjustment step2 Implement a Shallow Gradient Elution step1->step2 If resolution is still insufficient step3 Assess Column Parameters (Length & Loading) step2->step3 For very difficult separations result Baseline Separation Achieved step3->result Final Optimization

Caption: A systematic approach to improving chromatographic separation.

Detailed Strategies:

  • Adjust Mobile Phase Strength (Isocratic Elution): The goal is to increase the retention time of your compounds, as this provides more opportunity for interaction with the stationary phase and thus better separation.[8] If you are using a solvent system like 95:5 DCM:MeOH, try reducing the proportion of the more polar solvent (MeOH). A subtle change to 98:2 DCM:MeOH can significantly increase retention and improve resolution.

  • Implement Gradient Elution: For very closely eluting compounds, a gradient elution is often superior to an isocratic one.[9]

    • How it works: Start with a less polar mobile phase to allow the compounds to bind to the top of the column. Then, slowly and continuously increase the polarity of the mobile phase over time. This will elute the compounds sequentially based on their affinity for the silica.

    • Example Gradient: Start with 100% Hexane and run a linear gradient to 30% Ethyl Acetate in Hexane over 10-20 column volumes. This technique sharpens the peaks of later-eluting compounds and can resolve components that are inseparable under isocratic conditions.[4]

  • Optimize Column Parameters:

    • Column Length: A longer column contains more theoretical plates, which directly translates to better resolving power.[9][10][11] If you have access to longer columns, using one can be a simple fix for a difficult separation.

    • Sample Loading: Overloading the column is a common cause of band broadening and poor separation.[2] For challenging separations, reduce your sample load to 1-2% of the mass of the stationary phase.[9]

Question 3: My product yield after chromatography is very low. Could my compound be irreversibly stuck to the silica gel?

Answer:

Yes, low recovery is a significant risk when purifying basic amines on untreated silica gel. The same strong interactions that cause peak tailing can, in some cases, lead to irreversible adsorption of the compound onto the stationary phase.[12]

Troubleshooting Low Recovery:

StepDiagnostic/ActionExpected Outcome & Next Steps
1. Post-Run Column Flush After collecting all fractions from your primary elution, flush the column with a very polar solvent mixture (e.g., 90:10:1 DCM:MeOH:TEA).If your missing product elutes in this flush (check by TLC), it confirms irreversible adsorption was the issue. In future runs, you must use a mobile phase containing a TEA additive from the beginning (as described in Q1).
2. Switch to an Alternative Stationary Phase If low recovery persists even with TEA, the interaction with silica is too strong. Consider a less acidic stationary phase.Neutral Alumina: A good first alternative for basic compounds.[13] It lacks the highly acidic silanol groups of silica. Amine-Functionalized Silica (NH-Silica): This is often the best solution.[14] The silica surface is covalently modified with amine groups, making it slightly basic and ideal for purifying amines without tailing or loss of material.[15]
3. Verify Compound Stability Before running the column, spot your crude material on a TLC plate, let it sit for an hour, and then develop it.Compare this to a freshly spotted lane. If the original spot has diminished or new spots have appeared, your compound may be degrading on the silica.[12] In this case, switching to a more inert stationary phase like alumina is necessary.

By systematically diagnosing the cause of low recovery, you can select an appropriate strategy to ensure your valuable product is successfully isolated.

References

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Chrom Tech. [Link]

  • Restek Corporation. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Restek. [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. ALWSCI News. [Link]

  • Bickler, B. (2015). Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. [Link]

  • Letter, W. (2023, July 19). Tailing peak shape of tertiary amines in RP C18 LCMS analysis? ResearchGate. [Link]

  • Phenomenex. GC Tech Tip: Peak Shape Problems - Tailing Peaks. Phenomenex. [Link]

  • Unknown Author. (n.d.). Troubleshooting in Chromatography. Journal of Chromatographic Science. [Link]

  • Sorbead India. Isolation of Pyrrolizidine Alkaloids - Column Chromatography. Sorbead India. [Link]

  • Reddit User Discussion. (2022, July 16). Alternative stationary phases. r/Chempros via Reddit. [Link]

  • Oreate AI. (2025, December 3). How to Improve Column Chromatography Separation. Oreate AI Blog. [Link]

  • Chromatography Online. (n.d.). How Do You Improve Separation in Column Chromatography? Chromatography Online. [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Welch, C. J., et al. (2014, April 28). Advances in Achiral Stationary Phases for SFC. American Pharmaceutical Review. [Link]

  • Harvey, D. (2026, January 27). 8.6: Optimizing Chromatographic Separations. Chemistry LibreTexts. [Link]

  • Alpert, A. (2011, July 27). measure pyrrolidine by HPLC. Chromatography Forum. [Link]

  • McCalley, D. V. (2010). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. ResearchGate. [Link]

  • University of Rochester Department of Chemistry. Troubleshooting Flash Column Chromatography. Not Voodoo. [Link]

  • SIELC Technologies. (n.d.). Separation of Simple Amines and Ammonia. SIELC Technologies. [Link]

  • Unknown Author. (2025, March 25). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. LinkedIn. [Link]

  • Bickler, B. (2015, November 26). (PDF) Organic amine flash purification using a novel stationary phase. ResearchGate. [Link]

  • University of Rochester Department of Chemistry. Tips for Flash Column Chromatography. Not Voodoo. [Link]

  • Singh, B., et al. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. ResearchGate. [Link]

  • Chrom Tech, Inc. (2025, October 20). Tackling Common Challenges in Chromatography. Chrom Tech. [Link]

  • Wang, Z., et al. (2016). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. [Link]

  • Freie Universität Berlin. (n.d.). A Proline and 4-Hydroxyproline Based Approach to Enantiopure Pyrrolidin-2-yl-Substituted Pyridine and Pyrimidine Derivatives. Refubium. [Link]

  • de la Puente, M. L. (2026, February 15). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. American Pharmaceutical Review. [Link]

  • Liu, W. B., & Stoltz, B. M. (2014). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC. [Link]

  • Reyes-Mendoza, A., et al. (2025, November 12). Synthesis of Two Amphiphilic Organocatalysts Derived from L-Proline. MDPI. [Link]

Sources

Improving the yield of the synthesis of 2-[2-(Oxolan-2-yl)ethyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Yield Optimization for 2-[2-(Oxolan-2-yl)ethyl]pyrrolidine Synthesis

Executive Summary

The synthesis of This compound (also referred to as 2-[2-(tetrahydrofuran-2-yl)ethyl]pyrrolidine) presents a unique set of challenges due to the presence of two saturated heterocyclic rings linked by an ethyl chain.[1] Low yields in this synthesis are typically caused by three factors: catalyst poisoning during hydrogenation, incomplete reduction of the heteroaromatic precursors, or stereochemical scrambling leading to difficult purification.

This guide moves beyond basic textbook protocols to address the mechanistic bottlenecks causing yield loss. It assumes a standard convergent route: the coupling of a pyrrolidine precursor (or pyrrole) with a furan derivative, followed by global reduction.

Part 1: Diagnostic & Troubleshooting Framework

Before altering your protocol, identify the specific failure mode using this diagnostic workflow.

Workflow Visualization: Troubleshooting Logic

TroubleshootingFlow Start Identify Yield Bottleneck Step1 Step 1: C-C Bond Formation (Coupling) Start->Step1 Step2 Step 2: Global Reduction (Hydrogenation) Start->Step2 Issue1 Low Conversion? Step1->Issue1 Issue2 Stalled Reaction? Step2->Issue2 Issue3 Ring Opening? Step2->Issue3 Sol1 Switch to Wittig/HWE Check Base Strength Issue1->Sol1 Yes Sol2 Catalyst Poisoning Add Acid (AcOH) or Protect Amine Issue2->Sol2 Amine Poisoning Sol3 Over-reduction Switch Pd/C to Rh/C Lower Temp Issue3->Sol3 Hydrogenolysis

Caption: Logical decision tree for diagnosing yield loss in the coupling and reduction phases of synthesis.

Part 2: Protocol Optimization (The "Global Reduction" Route)

The most robust route for high-yield synthesis involves the Wittig Condensation of N-Boc-pyrrolidine-2-carbaldehyde with a furfuryl phosphonium salt, followed by Catalytic Hydrogenation .[1]

Phase 1: Improving the Coupling Yield (The Skeleton)

Issue: Low yield in connecting the rings often stems from steric hindrance or instability of the aldehyde.[1]

Optimized Protocol:

  • Reagent Choice: Use furfuryltriphenylphosphonium chloride and N-Boc-pyrrolidin-2-carboxaldehyde.[1]

  • Base Selection: Switch from NaH to KHMDS (Potassium hexamethyldisilazide) or LiHMDS at -78°C. These bases minimize enolization of the aldehyde, preventing racemization and self-condensation.[1]

  • Additives: If yield remains <60%, add LiCl (Lithium Chloride) to the reaction mixture. This disrupts stable betaine-lithium aggregates, accelerating the Wittig reaction.[1]

Phase 2: The Critical Hydrogenation (The Yield Killer)

Issue: Reducing the furan ring and the double bond without opening the rings or poisoning the catalyst.[1]

The Problem of Amine Poisoning: Free secondary amines (pyrrolidines) bind strongly to heterogeneous catalysts (Pd, Pt, Rh), occupying active sites and halting the reaction. This is the #1 cause of "stalled" hydrogenations.[1]

The Solution: Acidic Protonation or Protection You must prevent the nitrogen lone pair from coordinating with the metal.[1]

Recommended Hydrogenation Parameters:

ParameterStandard (Low Yield)Optimized (High Yield) Rationale
Catalyst 10% Pd/C5% Rh/C or 5% Ru/C Rhodium is superior for saturating furan rings without hydrogenolysis (ring opening) [1].[1]
Solvent EthanolMeOH + 5% Acetic Acid Acid protonates the amine (forming ammonium), preventing catalyst poisoning [2].
Pressure 1 atm (Balloon)50–100 psi (Parr Shaker) Furan reduction requires higher pressure than simple alkenes.
Temperature RT50–60°C Activation energy for furan aromaticity breaking is high.[1]
Protecting Group None (Free Amine)N-Boc or N-Cbz Hydrogenating the N-protected intermediate prevents poisoning entirely.[1]

Step-by-Step Optimized Hydrogenation Protocol:

  • Dissolve the alkene intermediate (2-[2-(2-furyl)vinyl]-N-Boc-pyrrolidine) in Methanol (0.1 M concentration).[1]

  • Add 5% Rh/Al₂O₃ or 5% Rh/C (5-10 wt% loading relative to substrate).[1]

    • Note: Avoid Pd/C if possible, as it can cause ring-opening of the furan (hydrogenolysis) to form linear alcohols [3].

  • Purge the vessel 3x with Nitrogen, then 3x with Hydrogen.[1]

  • Pressurize to 60 psi (4 bar) .

  • Heat to 50°C and stir vigorously (>1000 rpm) for 12 hours.

  • Workup: Filter through Celite. If using N-Boc, deprotect with TFA/DCM after purification to avoid handling the polar free amine during chromatography.[1]

Part 3: Frequently Asked Questions (Technical Support)

Q1: My reaction stalls at the "dihydrofuran" stage. Why can't I get full saturation to the tetrahydrofuran (oxolane)? A: This is a kinetic trap. The first double bond in furan reduces easily, but the second is sterically hindered and electronically stabilized.

  • Fix: Increase pressure to >100 psi.

  • Fix: Switch solvent to Acetic Acid . The acidity activates the furan ring towards reduction.[1]

  • Check: Ensure your catalyst isn't poisoned by sulfur contaminants from the furan starting material (common in commercial furfural derivatives).

Q2: I am seeing ring-opening byproducts (linear alcohols). What is happening? A: You are likely using Palladium (Pd/C) or Platinum (PtO₂) at high temperatures. These metals favor hydrogenolysis of the C-O bond in benzylic-like positions (the furan C-O bond is activated).[1]

  • Fix: Switch to Rhodium (Rh/C) or Ruthenium (Ru/C) . These metals are highly selective for ring saturation over ring cleavage [1].[1]

Q3: How do I control the stereochemistry? I have two chiral centers. A: The hydrogenation of the alkene linker will create a new chiral center.[1]

  • Strategy: Stereocontrol is difficult in heterogeneous hydrogenation.[1] Expect a mixture of diastereomers (approx. 60:40).

  • Resolution: Do not attempt to separate the final free amine. Separate the N-Boc protected diastereomers using Flash Chromatography (Silica, Hexane/EtOAc gradient). The non-polar protecting group amplifies the difference in Rf values between diastereomers.[1]

Q4: Can I use a "One-Pot" procedure from Pyrrole and Furan? A: While possible, it is not recommended for high yields.[1] Direct coupling of pyrrole and furan usually requires acidic conditions that polymerize pyrrole (forming "pyrrole red"). The step-wise approach (Coupling


 Reduction) is 30-40% higher yielding overall.[1]

Part 4: References & Authority

  • Tungler, A., et al. (2002). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles. This paper establishes Rhodium as the superior catalyst for avoiding amine poisoning and ring opening.[1]

  • Hegedus, L. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Detailed dissertation on radical cyclization methods for these specific rings.

  • Lange, J.P., et al. (2012). Conversion of Furfural to Chemicals. Discusses the specific catalyst selectivities (Pd vs Rh) for furan hydrogenation.

  • Bates, R.W., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs. Reviews protecting group strategies to improve yields in pyrrolidine synthesis.

    • [Source: MDPI - Int. J. Mol.[1] Sci.]([Link])

Sources

Technical Support Center: Pyrrolidine Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting Side Reactions in Pyrrolidine Scaffolds

Introduction: The Pyrrolidine Challenge

Pyrrolidines are not merely structural linkers; they are pharmacophoric engines found in roughly 60% of small-molecule drug candidates (e.g., proline derivatives, nicotine analogs). However, the thermodynamic drive to form this 5-membered ring is often besieged by kinetic traps: polymerization, stereochemical scrambling, and elimination.

This guide treats your synthesis like a malfunctioning system. We identify the Symptom , diagnose the Root Cause , and provide the Patch (Protocol Optimization) .

Module 1: Reductive Amination Failures

Context: Intramolecular reductive amination of


-amino ketones/aldehydes or intermolecular coupling.
Issue Ticket #RA-01: "The Dimerization Trap"

Symptom:

"I am attempting an intramolecular cyclization of a


-amino aldehyde. LCMS shows a major peak with Mass = 2x Product - 2H. Yield of the desired pyrrolidine is <30%."[1]

Root Cause Analysis: The reaction kinetics are favoring intermolecular condensation over intramolecular cyclization. Before the imine can be reduced to the cyclic amine, it reacts with a second molecule of the starting aldehyde, forming a dimer (often an enamine-imine dimer).

Technical Solution:

  • High Dilution Principle: Run the reaction at

    
     M concentration. This statistically favors the unimolecular reaction (cyclization) over bimolecular collisions (dimerization).
    
  • Reducing Agent Selection: Switch from Sodium Borohydride (

    
    ) to Sodium Triacetoxyborohydride (
    
    
    
    ).
    
    
    is less basic and tolerates the equilibrium better, reducing the imine faster than the dimer can form.
  • pH Adjustment: Maintain pH 5–6 using acetic acid. This protonates the imine, accelerating reduction, but suppresses the nucleophilicity required for dimerization.

Issue Ticket #RA-02: "Over-Alkylation (Quaternization)"

Symptom:

"Targeting a secondary pyrrolidine via reaction of succinaldehyde with a primary amine. I see significant amounts of tertiary amine and quaternary ammonium salts."

Root Cause: The product (secondary amine) is more nucleophilic than the starting primary amine. It competes for the alkylating agent (the aldehyde).

Protocol Patch (Step-by-Step):

  • Pre-formation of Imine: Do not add the reducing agent immediately. Stir the amine and aldehyde in MeOH with

    
     (drying agent) for 2 hours first.
    
  • Temperature Control: Cool to 0°C before adding the reducing agent.

  • Stepwise Addition: Add the reducing agent in small portions over 1 hour.

Data Summary: Reducing Agent Compatibility

AgentReactivityChemoselectivityRisk of Side RxnRecommended For

HighLow (Reduces ketones/aldehydes)High (Dimerization)Simple, non-sensitive substrates

MediumHigh (pH dependent)Med (Cyanide toxic)Acid-sensitive imines

LowVery High (Imine selective)LowStandard for Pyrrolidines

Module 2: [3+2] Cycloaddition (Azomethine Ylides)

Context: Reaction of azomethine ylides (from amino esters + aldehydes) with dipolarophiles (alkenes).[2]

Issue Ticket #CY-01: "Stereochemical Scrambling (Low dr)"

Symptom:

"I need the endo-pyrrolidine. My NMR shows a 1:1 mixture of endo and exo diastereomers."

Root Cause: The stereoselectivity is dictated by the transition state geometry of the metal-ylide complex. If the metal coordinates loosely or if the background thermal reaction competes with the catalyzed reaction, selectivity is lost.

Mechanism & Solution: The reaction proceeds via a metallo-dipole.

  • Ag(I) catalysts often favor endo selectivity due to a specific tight transition state.

  • Cu(I) catalysts can sometimes favor exo or give mixtures depending on the ligand (e.g., phosphines vs. chiral ferrocenes).

Troubleshooting Workflow:

  • Lower Temperature: Run at -20°C to suppress the non-catalyzed thermal background pathway.

  • Ligand Switch: Use bulky ligands like t-Bu-Phos or DTBM-Segphos to enforce a rigid steric environment around the metal center.

  • Base Choice: Ensure the base (e.g.,

    
     vs 
    
    
    
    ) matches the pKa of the
    
    
    -proton. Incomplete deprotonation leads to "leakage" of the non-ylide pathway.
Visualization: Stereoselectivity Decision Pathway

AzomethineStrategy start Azomethine Ylide Cycloaddition metal Select Metal Catalyst start->metal ag Ag(I) / AgOAc metal->ag Standard cu Cu(I) / Cu(MeCN)4 metal->cu Alternative path_endo Endo-Transition State (Kinetic Control) ag->path_endo T < 0°C path_exo Exo-Transition State (Thermodynamic Control) cu->path_exo Bulky Ligand result_endo Target: Endo-Pyrrolidine (High dr) path_endo->result_endo result_exo Target: Exo-Pyrrolidine (High dr) path_exo->result_exo

Caption: Decision matrix for controlling diastereoselectivity in [3+2] cycloadditions via metal catalyst selection.

Module 3: Cyclization via Nucleophilic Substitution

Context: 5-exo-tet cyclizations (e.g., amine attacking an alkyl halide).

Issue Ticket #CY-02: "Elimination Instead of Cyclization"

Symptom:

"Trying to cyclize 4-bromo-1-aminobutane. I am isolating 3-buten-1-amine (elimination product) instead of pyrrolidine."

Root Cause: The amine is acting as a base (E2 elimination) rather than a nucleophile (


). This is common when heating in non-polar solvents or using strong external bases.

Technical Solution:

  • Solvent Switch: Use a polar aprotic solvent like Acetonitrile (MeCN) or DMF . This stabilizes the transition state for substitution (

    
    ).
    
  • The "Internal Base" Trick: Do not add strong bases like NaOH. Use an excess of the starting amine or a non-nucleophilic organic base like DIPEA (Hünig's base).

  • Concentration: Run at high concentration (0.5 M - 1.0 M). Unlike macrocyclization, 5-membered ring formation is kinetically favored (entropy), so high concentration pushes the intermolecular reaction less than it aids the intramolecular

    
     rate.
    

FAQ: Rapid Fire Troubleshooting

Q: My pyrrolidine product is racemizing during purification on silica. Why? A: Pyrrolidines are basic. Silica gel is acidic. The acid-base interaction can cause ring-opening/closing or protonation that facilitates racemization at the


-carbon.
  • Fix: Pre-treat your silica column with 1% Triethylamine (

    
    ) in hexane before loading your sample. This neutralizes the acidic sites.
    

Q: I'm trying a 5-endo-trig cyclization (Baldwin's Rules) and it's failing. A: Baldwin's rules state that 5-endo-trig is disfavored for first-row elements (C, N, O) due to orbital trajectory misalignment.

  • Fix: You must change the geometry. Reduce the double bond first (make it 5-exo-tet) or use a heavy atom (Sulfur/Selenium) which has larger orbitals that can bypass the geometric constraints.

Q: How do I remove the benzyl protecting group from my pyrrolidine without hydrogenating the ring? A: Standard Pd/C +


 is usually safe for pyrrolidines. However, if you have other reducible groups (alkenes), use 1-Chloroethyl chloroformate (ACE-Cl) .
  • Protocol: Reflux substrate with ACE-Cl in DCE, then reflux in MeOH. This cleaves the N-Bn bond selectively via a carbamate intermediate.

References

  • Stereocontrolled [3+2] Cycloadditions

    • Title: Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides.[3]

    • Source: Adrio, J., & Carretero, J. C. (2019). Chemical Communications.[4]

    • URL:[Link]

  • Reductive Amination Selectivity

    • Title: Reductive Amination: A Review of the Reaction and Its Applic
    • Source: Abdel-Magid, A. F., & Mehrman, S. J. (2006). Organic Process Research & Development.
    • URL:[Link]

  • Baldwin's Rules & Cyclization

    • Title: Rules for Ring Closure.
    • Source: Baldwin, J. E. (1976).
    • URL:[Link][5]

  • Scale-Up of Pyrrolidine Synthesis (KRAS Example)

    • Title: Toward a Telescoped Batch-Continuous Process for the KRAS Inhibitor GH35: Controlling a Critical Dimeric Impurity.
    • Source: Zuo, G., et al. (2026).[6] Organic Process Research & Development.

    • URL:[Link](Note: Cited as representative of modern scale-up challenges).

Sources

Technical Support Center: 2-Pyrrolidone Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for professionals engaged in the synthesis and purification of 2-pyrrolidone. As a cornerstone intermediate in pharmaceuticals and a high-performance solvent, the purity of 2-pyrrolidone is not merely a quality metric—it is a critical parameter that dictates reaction efficiency, product safety, and regulatory compliance. This guide is structured to provide direct, actionable solutions to common and complex purification challenges encountered in the laboratory and during scale-up.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This center is organized into a logical workflow, from identifying the source of impurities to implementing advanced purification protocols and validating the final product's purity.

Section 1: Understanding the Impurity Profile

Question: What are the primary impurities I should anticipate in my crude 2-pyrrolidone, and how do they originate?

Answer: The impurity profile is fundamentally tied to your chosen synthetic pathway. The two most prevalent commercial routes, the aminolysis of γ-butyrolactone (GBL) and the hydrogenation of succinonitrile, generate distinct sets of byproducts.

  • Synthesis from γ-Butyrolactone (GBL) and Ammonia: This is the most common industrial method.[1] The key reaction involves the aminolysis of GBL. Incomplete conversion is the primary source of impurities.

    • γ-Butyrolactone (GBL): The most common impurity, resulting from an incomplete reaction.[2][3][4] Its presence can interfere with subsequent polymerization or derivatization reactions.

    • 4-Hydroxybutanamide: This is the ring-opened intermediate. If the final dehydration and cyclization step is incomplete, this amide will persist in the crude product.

    • Water: A stoichiometric byproduct of the cyclization reaction. While seemingly benign, excess water can affect solvent properties and must be controlled for applications requiring anhydrous conditions.[1]

    • Ammonia: Unreacted ammonia can remain, affecting the pH and potentially catalyzing side reactions upon storage.

  • Synthesis from Succinonitrile: This route involves the reductive hydrolysis of succinonitrile.[5][6]

    • Unreacted Succinonitrile: Incomplete hydrogenation/hydrolysis will leave starting material in the product.

    • Intermediates: Partial reduction can lead to various aminonitrile intermediates.

    • Catalyst Leachates: Trace metals from heterogeneous hydrogenation catalysts (e.g., Nickel, Cobalt, Ruthenium) can contaminate the final product if not properly filtered.

Impurity Formation Pathway (GBL Route)

GBL_Impurities cluster_reactants Reactants GBL γ-Butyrolactone (GBL) Intermediate Intermediate: 4-Hydroxybutanamide GBL->Intermediate + NH3 (Ring Opening) GBL_Impurity Impurity: Unreacted GBL GBL->GBL_Impurity Incomplete Reaction NH3 Ammonia TwoPyrrolidone Product: 2-Pyrrolidone Intermediate->TwoPyrrolidone - H2O (Cyclization) Intermediate_Impurity Impurity: Persistent Intermediate Intermediate->Intermediate_Impurity Incomplete Cyclization Water Byproduct: Water Purification_Workflow Crude Crude Product (from Synthesis) Distillation Primary Purification: Fractional Vacuum Distillation Crude->Distillation Purity_Check1 Purity Analysis (GC/HPLC) Distillation->Purity_Check1 High_Purity High Purity Product (>99.5%) Purity_Check1->High_Purity Purity Goal Met Crystallization Secondary Purification: Melt Crystallization Purity_Check1->Crystallization Higher Purity Required Purity_Check2 Purity Analysis (GC/HPLC) Crystallization->Purity_Check2 Ultra_Pure Ultra-Pure Product (>99.9%) Purity_Check2->Ultra_Pure

Caption: Decision workflow for achieving high and ultra-high purity 2-pyrrolidone.

Section 3: Analytical Purity Validation

Question: Which analytical methods are best for quantifying the purity of 2-pyrrolidone and its specific impurities?

Answer: A combination of chromatographic and spectroscopic methods is essential for robust quality control.

  • Gas Chromatography (GC): This is the primary technique for purity assessment due to the volatility of 2-pyrrolidone and its common impurities. [7] * Instrumentation: A GC system equipped with a Flame Ionization Detector (FID) offers excellent sensitivity. [8] * Column: A polar capillary column (e.g., Agilent J&W DB-23 or similar wax-type column) is recommended for effectively separating 2-pyrrolidone from structurally similar impurities like GBL. [7] * Method: A temperature ramp program (e.g., initial 60°C, ramp 10°C/min to 220°C) will ensure good resolution of all components. [8]Purity is typically reported as area percent.

    • Instrumentation: An HPLC with a UV detector is standard. [8] * Method: Reversed-phase chromatography on a C18 column with a mobile phase like acetonitrile/water is a common starting point.

  • Karl Fischer Titration: This is the gold-standard method for precise quantification of water content, which is critical for many applications. Commercial 2-pyrrolidone often requires a moisture content of less than 0.1%. [1]

References

  • Title: Purification of 2-Pyrrolidone by Falling Film Melt Crystallization Source: FAO AGRIS URL: [Link]

  • Title: Purification of 2-Pyrrolidone by Falling Film Melt Crystallization Source: ACS Publications URL: [Link]

  • Title: Purification of 2-Pyrrolidone by Falling Film Melt Crystallization | Industrial & Engineering Chemistry Research Source: ACS Publications URL: [Link]

  • Title: Process for the purification of 2-pyrrolidone Source: Google Patents URL
  • Title: Method for purifying 2-pyrrolidone Source: Eureka | Patsnap URL: [Link]

  • Title: Process for producing 2-pyrrolidone Source: Google Patents URL
  • Title: METHOD OF ANALYSIS N–methyl–2-pyrrolidone Source: FDA URL: [Link]

  • Title: Purification of 2-Pyrrolidone by Falling Film Melt Crystallization Source: ResearchGate URL: [Link]

  • Title: Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC Source: Agilent Technologies URL: [Link]

  • Title: Method for the determination of N-methyl-2-pyrrolidone (NMP)
  • Title: Particle Analysis of Two High Purity Grades of N-Methyl-2- Pyrrolidone (NMP) using Single Particle (sp)ICP-MS/MS Method Source: Agilent Technologies URL: [Link]

  • Title: 2-PYRROLIDONE Source: Ataman Kimya URL: [Link]

Sources

Technical Support Center: Stereochemical Resolution of 2-[2-(Oxolan-2-yl)ethyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: RES-774-OXPYR Status: Open Priority: High (Drug Development/Intermediate Synthesis) Assigned Specialist: Senior Application Scientist, Chiral Separations Unit

Diagnostic & Strategy Overview

User Query: "I have a racemic mixture of 2-[2-(Oxolan-2-yl)ethyl]pyrrolidine. How do I resolve the enantiomers for biological testing?"

Technical Assessment: Your molecule contains two chiral centers:

  • The C2 position of the pyrrolidine ring.[1]

  • The C2 position of the oxolane (tetrahydrofuran) ring.

Critical Implication: You are likely dealing with a mixture of four stereoisomers (two pairs of enantiomers), not just two.

  • Pair A: (2R, 2'R) and (2S, 2'S) — Enantiomers

  • Pair B: (2R, 2'S) and (2S, 2'R) — Enantiomers

  • Relationship between A and B: Diastereomers (Separable by physical properties like boiling point or achiral chromatography).

Resolution Workflow: Do not attempt to resolve all four simultaneously. Follow this logic gate:

ResolutionStrategy Start Raw Mixture (4 Isomers) Step1 Step 1: Diastereomer Separation (Flash Chromatography / Distillation) Start->Step1 Exploits different physical properties Check Check Purity (NMR/GC) Step1->Check PathA Racemate A (e.g., cis-like pair) Check->PathA Fraction 1 PathB Racemate B (e.g., trans-like pair) Check->PathB Fraction 2 Method1 Method A: Chiral HPLC (Analytical/Prep Scale) PathA->Method1 < 100 mg Method2 Method B: Classical Resolution (Diastereomeric Salts) PathA->Method2 > 10 g Method3 Method C: Kinetic Resolution (Enzymatic Acylation) PathA->Method3 High Throughput Goal Enantiopure Target Method1->Goal Method2->Goal Method3->Goal

Figure 1: Strategic decision tree for resolving molecules with multiple chiral centers.

Troubleshooting Guide: Specific Protocols

Module A: Chiral HPLC (The "Quick Fix")

Use Case: Analytical determination of ee% or small-scale purification (<100 mg).

Common Issue: User reports broad, tailing peaks and poor baseline resolution. Root Cause: The secondary amine in the pyrrolidine ring interacts strongly with residual silanol groups on the silica support of the column.

Protocol:

Parameter Recommendation Technical Rationale
Column Chiralpak AD-H or Chiralcel OD-H Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) matrices have proven high selectivity for pyrrolidine rings [1].
Mobile Phase Hexane : Isopropanol (90:[2][3]10) Standard normal phase starting point.
Additive (Critical) 0.1% Diethylamine (DEA) or Triethylamine (TEA) The basic additive competes for silanol sites, sharpening the amine peak. Do not omit this.

| Flow Rate | 0.5 - 1.0 mL/min | Lower flow rates often improve resolution (


) for difficult amine separations. |
| Detection  | UV 210-220 nm | The molecule lacks strong chromophores; low UV detection is necessary. |

Validation Check: If


, switch to a Chiralpak IG  (immobilized phase) column and try a mobile phase containing Ethyl Acetate or DCM to alter solvation of the chiral selector.
Module B: Classical Resolution (Batch Scale)

Use Case: Large scale (>10 g) where HPLC is too expensive.

Common Issue: User reports "oiling out" instead of crystallization, or low enantiomeric excess (ee) after recrystallization. Root Cause: Incorrect solvent polarity or weak ionic interaction between the amine and resolving acid.

The "Dutch Resolution" Protocol (Salt Screening): Since pyrrolidine is a secondary amine, it forms stable salts with chiral carboxylic acids.

  • Screening Agents: Prepare 1:1 molar equivalents of your amine with:

    • L-(+)-Tartaric acid

    • Dibenzoyl-L-tartaric acid (L-DBTA) — Often best for lipophilic amines.

    • (S)-Mandelic acid

    • (1S)-10-Camphorsulfonic acid (CSA)

  • Solvent System: Ethanol (95%) is the primary solvent. If "oiling" occurs, add trace water (to solubilize impurities) or MTBE (to force precipitation).

  • Procedure:

    • Dissolve amine (1.0 eq) in hot Ethanol.

    • Add Acid (1.0 eq).

    • Cool slowly to room temperature, then to 4°C.

    • Crucial Step: If no crystals form, scratch the glass or add a seed crystal of a similar salt.

  • Recrystallization: Once a solid is obtained, recrystallize from MeOH/iPrOH until constant melting point and rotation are achieved.

Note: L-DBTA is statistically the most successful resolving agent for 2-substituted pyrrolidines due to the π-π interactions stabilizing the crystal lattice [2].

Module C: Enzymatic Kinetic Resolution (Biocatalysis)

Use Case: High enantiopurity required (>99% ee) without multiple crystallizations.

Common Issue: User reports 50% conversion but low ee% for the product. Root Cause: The reaction is reversible or the enzyme lacks specificity for the bulky oxolane group.

Protocol: Use Candida antarctica Lipase B (CAL-B) (immobilized, e.g., Novozym 435) for selective acylation.

  • Reaction:

    • Substrate: Racemic Amine (1 eq)

    • Acyl Donor: Ethyl Acetate (Solvent & Reactant) or Isopropyl Acetate.

    • Catalyst: CAL-B (10-20% w/w relative to substrate).

    • Temp: 25-30°C.

  • Mechanism: The enzyme will selectively acylate the (R)-enantiomer (typically) into an amide , leaving the (S)-enantiomer as a free amine .

  • Separation:

    • Acidify the mixture (pH 2).

    • Extract the Amide (organic layer).

    • Basify the aqueous layer (pH 10) and extract the Amine (now enantiopure).

Visual Workflow for Kinetic Resolution:

KineticResolution Racemate Racemic Amine Reaction Selective Acylation Racemate->Reaction + Enzyme Enzyme CAL-B Lipase + Ethyl Acetate Product1 (R)-Amide (Acylated) Reaction->Product1 Product2 (S)-Amine (Unreacted) Reaction->Product2 Workup Acid/Base Extraction Product1->Workup Product2->Workup

Figure 2: Kinetic resolution pathway using Lipase B.

Frequently Asked Questions (FAQ)

Q: Can I use derivatization to separate these on a standard C18 column? A: Yes. React the amine with Marfey’s Reagent (FDAA) or (S)-Mosher’s acid chloride . This converts the enantiomers into diastereomers, which have different chemical properties and can be separated on a standard achiral C18 HPLC column using an Acetonitrile/Water gradient [3].[3] This is excellent for monitoring reaction progress if you lack a chiral column.

Q: The oxolane ring is opening during salt formation. What is happening? A: Oxolanes (THF derivatives) are generally stable, but strong Lewis acids or extremely high temperatures in the presence of strong protic acids can promote ring opening. Ensure you are using weak organic acids (Tartaric/Mandelic) and keeping temperatures below 60°C. Avoid mineral acids (HCl/H2SO4) during the initial resolution screening.

Q: How do I determine the absolute configuration (R vs S) after separation? A: X-ray crystallography of the diastereomeric salt is the definitive method. Alternatively, compare your specific rotation


 with literature values of the structural analog Levetiracetam or Nicotine derivatives, though this is only indicative.

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

  • Kozma, D. (2001). CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press. (General reference for amine resolution with DBTA).
  • Bhushan, R., & Martens, J. (1997). Amino acids and their derivatives: separation and identification by TLC and HPLC. Handbook of Thin-Layer Chromatography, 375.
  • Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron: Asymmetry, 18(12), 1363-1393. (Reference for CAL-B kinetic resolution).

Sources

Minimizing epimerization during functionalization of pyrrolidine rings

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Minimizing Epimerization at C2 (


-center)
Assigned Specialist:  Senior Application Scientist
Introduction: The "Proline Problem"

Welcome to the technical support center. You are likely here because you have observed an inexplicable loss of optical purity (ee%) in your pyrrolidine or proline derivatives.

The Core Issue: Pyrrolidines, particularly


-acylated derivatives (prolines), are structurally predisposed to epimerization at the C2 position. The cyclic constraint forces the nitrogen lone pair and the 

-proton into a geometry that, upon activation (e.g., forming an active ester), significantly lowers the pKa of the

-proton. This makes the C2 center exceptionally vulnerable to deprotonation by even mild bases, leading to an enol/enolate intermediate or the notorious oxazolone species.

This guide breaks down the three most common failure points: Amide Coupling ,


-Functionalization , and Oxidation/Workup .
Module 1: Peptide Coupling & Amide Bond Formation

User Query: "I am coupling Fmoc-Pro-OH to a secondary amine. Standard HBTU/DIEA protocols are giving me ~15% D-isomer. Why?"

Root Cause Analysis: The Oxazolone Trap

When you activate the carboxylic acid of an


-acyl amino acid (like a peptide fragment or 

-protected proline), the carbonyl oxygen of the amide backbone can attack the activated carbonyl. This cyclization forms an oxazolone (azlactone).
  • The Danger: The C2 proton on the oxazolone ring is highly acidic (pKa ~9-10). The base present in your reaction (DIEA/TEA) rapidly abstracts this proton, leading to a resonance-stabilized aromatic system. Reprotonation occurs non-stereoselectively, resulting in racemization.

  • Proline Specificity: Proline is a secondary amine. When it is the nucleophile, it is slow to react due to steric hindrance, giving the activated electrophile more time to racemize. When it is the electrophile, the conformational restraint facilitates oxazolone formation.

Troubleshooting Protocol: The "Low-Epi" Coupling System

Recommendation: Switch from Benzotriazole (HOBt/HATU) to Oxyma/COMU chemistry.

Why?

  • Acidity: Oxyma (ethyl cyanoglyoxylate-2-oxime) is less acidic than HOBt, reducing the "base-catalyzed" abstraction of the

    
    -proton.
    
  • Leaving Group: The COMU-derived active ester is highly reactive but less prone to oxazolone cyclization compared to the OBt ester.

Standard Operating Procedure (SOP-01): Low-Epimerization Coupling

ReagentEquivalentsRole
Carboxylic Acid (Proline) 1.0 eqSubstrate
COMU 1.0 eqCoupling Reagent (Uronium)
Oxyma Pure 1.0 eqAdditive (Suppressor)
TMP (2,4,6-Trimethylpyridine) 2.0 eqBase (Collidine)
Solvent (DMF/NMP) [0.1 M]Solvent

Step-by-Step:

  • Dissolve the Acid, COMU, and Oxyma in DMF.

  • Cool to 0 °C (Critical: Lower temperature kinetically favors coupling over oxazolone formation).

  • Add TMP (Collidine). Note: Collidine is a weaker base than DIEA, sufficient to activate COMU but less likely to deprotonate the

    
    -carbon.
    
  • Stir for 2-5 minutes (Pre-activation).

  • Add the amine nucleophile.

  • Monitor conversion. Avoid overnight stirring if possible.

Visualizing the Mechanism

Oxazolone_Mechanism cluster_prevention Prevention Strategy Start Activated Proline (Active Ester) Oxazolone Oxazolone (Azlactone) Start->Oxazolone Backbone Cyclization (Slow) Product Chiral Product (L-Isomer) Start->Product Fast Nucleophilic Attack (Kinetic Control) Enol Aromatized Enol (Achiral Intermediate) Oxazolone->Enol Base (DIEA) Deprotonation Racemate Racemic Product (D/L Mix) Oxazolone->Racemate Amine Attack Enol->Oxazolone Reprotonation (Random Face) COMU COMU/Oxyma (Suppresses Cyclization)

Caption: The "Race against Time." The goal is to maximize the green path (direct coupling) while suppressing the red path (oxazolone formation) by using weaker bases and superior leaving groups.

Module 2: -Functionalization (Alkylation)

User Query: "I need to add a methyl group to the C2 position of N-Boc-pyrrolidine. My product is always racemic."

Root Cause Analysis: Loss of Dipole Stabilization

Direct deprotonation of


-Boc-pyrrolidine creates a carbanion. If this carbanion is not stabilized or if the temperature fluctuates, the lithium species aggregates or isomerizes, leading to a loss of stereochemical information.
Troubleshooting Protocol: The Beak-Seebach Method

To functionalize C2 with Retention of Configuration , you must utilize Dipole-Stabilized Carbanions . This relies on the coordination between the Lithium atom, the Boc carbonyl oxygen, and the solvent/ligand.

Key Reagent: (-)-Sparteine (or its surrogate, (+)-Sparteine surrogate if the opposite enantiomer is desired). This diamine ligand creates a chiral scaffold around the lithium, locking the stereochemistry.

SOP-02: Enantioselective


-Lithiation/Substitution 
ComponentConditionReason
Substrate

-Boc-pyrrolidine
Boc group is essential for dipole chelation.
Base

-BuLi (sec-Butyllithium)
Strong enough to deprotonate, bulky enough to avoid nucleophilic attack on Boc.
Ligand (-)-Sparteine (1.2 eq)Chiral scaffold for the lithium carbanion.
Solvent TBME or Et₂ONon-coordinating solvents force Li to coordinate with the Ligand/Substrate. Avoid THF initially.
Temp -78 °CStrict kinetic control.

Protocol:

  • Dissolve (-)-sparteine in dry TBME under Argon. Cool to -78 °C.

  • Add

    
    -BuLi dropwise. Stir 15 min to form the complex.
    
  • Add

    
    -Boc-pyrrolidine dropwise. Stir 1 hour at -78 °C. Do not let temperature rise.
    
  • Add the electrophile (e.g., MeI, Allyl Bromide) slowly.

  • Allow to warm slowly only after the electrophile is fully consumed.

Module 3: Oxidation & Aldehydes (Prolinal)

User Query: "I oxidized N-Boc-Prolinol to the aldehyde (Prolinal). It was pure by TLC, but the next step failed to give a single diastereomer. Is the aldehyde stable?"

Root Cause Analysis: The Acidity of Prolinal

-protected prolinals are notoriously configurationally unstable. The 

-proton is flanked by an aldehyde (EWG) and a carbamate (EWG), making it super-acidic.
  • Silica Gel: Slightly acidic/basic silica can racemize prolinal during purification.

  • Swern Oxidation: Uses Et₃N in the final step. If the quench is not perfectly buffered or if it warms up with base present, it will epimerize.

Troubleshooting Protocol: Neutral Oxidation

Recommendation: Avoid Swern. Use Dess-Martin Periodinane (DMP) .

SOP-03: Epimerization-Free Oxidation

  • Reagent: Dess-Martin Periodinane (1.2 eq).

  • Buffer: Add Sodium Bicarbonate (NaHCO₃) solid (5-10 eq) directly to the reaction mixture (DCM). This neutralizes the acetic acid byproduct of DMP.

  • Water: Add 1 equivalent of water (accelerates DMP mechanism, reducing reaction time).

  • Workup: Quench with sat. Na₂S₂O₃/NaHCO₃ (1:1).

  • Purification: Do not chromatograph if possible. Use the crude aldehyde immediately. If storage is necessary, store as the bisulfite adduct (solid, stable), which can be regenerated to the aldehyde with mild base just before use.

Module 4: The "Silent" Killer (Workup & Hydrolysis)

User Query: "I saponified my methyl ester with NaOH/MeOH. The product is racemic."

Root Cause Analysis

Hydroxide (OH⁻) is a strong base. In the hydrolysis of pyrrolidine esters, the rate of proton abstraction (epimerization) often competes with the rate of ester hydrolysis, especially if the ester is sterically hindered or the nitrogen has an electron-withdrawing group.

Troubleshooting Protocol

Option A: LiOH / H₂O₂ Use Lithium Hydroxide with Hydrogen Peroxide. The hydroperoxide anion (HOO⁻) is more nucleophilic than OH⁻ (alpha-effect) but less basic (pKa ~11.6 vs 15.7). It attacks the carbonyl faster than it grabs the proton.

Option B: Enzymatic Hydrolysis Use PLE (Pig Liver Esterase) or specific Lipases.

  • Conditions: pH 7.0 buffer, room temperature.

  • Result: >99% retention of stereochemistry.

References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

    • Definitive review on COMU, Oxyma, and oxazolone mechanisms.
  • Beak, P., et al. (1994). Complex-Induced Proximity Effects: Enantioselective Deprotonation... Journal of the American Chemical Society, 116(8), 3231–3239. Link

    • The foundational text on dipole-stabilized lithi
  • Myers, A. G., et al. (1999). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. Link

    • Discusses the handling of labile alpha-chiral centers and neutral workups.
  • Benoiton, N. L. (1983). Oxazol-5(4H)-ones.[1][2] In Chemistry of Peptides and Proteins.

    • Classic mechanism of oxazolone form

Sources

Overcoming poor solubility of pyrrolidine derivatives in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Solubility of Pyrrolidine Derivatives in Aqueous Media Ticket ID: PYR-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Grease" vs. "Base" Paradox

Welcome to the Pyrrolidine Solubility Hub. If you are here, you are likely facing a common medicinal chemistry paradox: you have synthesized a pyrrolidine derivative to exploit its excellent metabolic stability or target specificity, but the attached lipophilic pharmacophores have rendered it a "brick dust" solid that refuses to dissolve in aqueous media.

Pyrrolidine (


) is a strong secondary amine base. However, functionalization (e.g., 

-alkylation, aryl substitution) often lowers this basicity or masks the polar nitrogen, leading to poor aqueous solubility (

). This guide moves beyond generic advice to provide specific, mechanism-based solutions for pyrrolidine scaffolds.

Diagnostic Module: Why is Your Compound Crashing Out?

Before attempting a fix, we must diagnose the root cause. Use the logic flow below to determine if your issue is thermodynamic (crystal lattice energy) or kinetic (supersaturation failure).

Visual: Solubility Troubleshooting Logic

SolubilityLogic Start Compound Insoluble in Aqueous Media CheckPKA Check pKa of Pyrrolidine Nitrogen Start->CheckPKA IsBasic Is Nitrogen Basic? (pKa > 7.0) CheckPKA->IsBasic Evaluate Electronic Environment SaltScreen STRATEGY A: Salt Formation (HCl, Mesylate, Tartrate) IsBasic->SaltScreen Yes (Protonatable) Lipophilic STRATEGY B: Cosolvents & Surfactants (PEG400, Tween 80) IsBasic->Lipophilic No (Amide/EWG present) Complexation STRATEGY C: Cyclodextrin Complexation (HP-β-CD) Lipophilic->Complexation If sensitive to organic solvents

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on the electronic state of the pyrrolidine nitrogen.

Strategy A: Salt Formation (The First-Line Defense)

Because the pyrrolidine ring is inherently basic, salt formation is the most robust method to increase thermodynamic solubility. However, pyrrolidine salts are notorious for hygroscopicity and oiling out .

Counter-Ion Selection Guide

Not all acids are equal. The choice depends on the specific substitution pattern of your derivative.

Counter-IonpKa (Acid)Suitability for PyrrolidinesNotes
Chloride (HCl) -7High First choice. Small radius, high lattice energy. Risk: Hygroscopic.
Mesylate -1.9Very High Excellent for lipophilic pyrrolidines. Often breaks "grease" better than HCl.
Tartrate 2.98Medium Good for chiral resolution. Forms H-bond networks that stabilize the crystal lattice.
Fumarate 3.03Medium Useful if HCl salts are too hygroscopic (deliquescent).
Troubleshooting: "My Salt Oiled Out"

The Issue: You added acid, but instead of crystals, a sticky gum/oil separated at the bottom. This is common with flexible pyrrolidine rings containing alkyl chains. The Fix:

  • Switch Solvent: Move from Methanol/Ether to Isopropanol/Ethyl Acetate.

  • Slow Cooling: Rapid cooling traps impurities and solvent, causing oiling. Use a controlled ramp (

    
    /hour).
    
  • Seed It: Oiling is a kinetic trap. Add a seed crystal of the desired salt to provide a nucleation template.

Strategy B: Formulation Approaches (When Salts Fail)

If your pyrrolidine nitrogen is part of an amide (e.g., racetams) or has a low pKa due to electron-withdrawing groups, salt formation will fail. You must rely on formulation.

Cyclodextrin Complexation

The pyrrolidine ring fits exceptionally well into the cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .

  • Mechanism: The hydrophobic pyrrolidine ring displaces water in the CD cavity, while the hydroxyl groups on the CD exterior interact with the aqueous bulk.

  • Protocol: Use a 1:2 molar ratio (Drug:CD). Dissolve CD in water first, then add the drug with vigorous stirring for 24-48 hours.

Cosolvent Systems

Avoid toxic solvents like NMP (N-methyl-2-pyrrolidone) for in vivo studies despite their structural similarity.

  • Recommended System: 10% Ethanol + 30% PEG400 + 60% Water (or Saline).

  • Order of Addition: Dissolve drug in Ethanol/PEG400 first, then slowly add water. Adding water first will cause immediate precipitation.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (The "Fast" Check)

Use this to quickly rank derivatives during lead optimization.

  • Preparation: Prepare a 10 mM stock solution of the pyrrolidine derivative in DMSO.

  • Spiking: Pipette

    
     of stock into 
    
    
    
    of PBS (pH 7.4) in a 96-well plate (Final conc:
    
    
    , 2.5% DMSO).
  • Incubation: Shake at 500 rpm for 2 hours at room temperature.

  • Filtration: Filter using a 0.45

    
     PVDF filter plate to remove precipitates.
    
  • Quantification: Analyze filtrate via UV-Vis or HPLC-UV. Compare peak area to a standard.

Protocol 2: Salt Screening Workflow

Use this for scale-up candidates.

SaltScreen Step1 Dissolve Free Base (Acetone or EtOH) Step2 Add Acid (1.05 eq) (Dropwise) Step1->Step2 Step3 Cycle Temp (50°C <-> 5°C) Step2->Step3 Step4 Observation Step3->Step4 ResultA Precipitate? Filter & Dry Step4->ResultA ResultB Oil? Add Anti-solvent (Hexane/Et2O) Step4->ResultB

Figure 2: Standard workflow for salt screening of amine bases.

Frequently Asked Questions (FAQ)

Q: My pyrrolidine derivative precipitates immediately upon dilution into buffer. Why? A: This is the "Parabolic Solubility" effect. Your compound is likely soluble in the organic stock (DMSO) and soluble at very low pH, but has a "danger zone" at neutral pH (7.4) where it is uncharged (free base).

  • Fix: Pre-acidify the buffer slightly if the assay allows, or use a cosolvent system (e.g., 20% HP-β-CD) to shield the hydrophobic core during dilution.

Q: Can I use N-methyl-2-pyrrolidone (NMP) as a cosolvent? A: Technically, yes, NMP is an excellent solvent for pyrrolidines due to "like dissolves like." However, avoid it for biological assays . NMP is cytotoxic and teratogenic. Use PEG400 or Captisol® (SBE-β-CD) instead.

Q: My HCl salt is hygroscopic and turns into a goo on the bench. What now? A: Pyrrolidine HCl salts are often hygroscopic. Switch to a less hydrophilic counter-ion. Fumarate or Tosylate are excellent alternatives that often yield non-hygroscopic, crystalline solids.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • FDA Guidance for Industry. (2018). Q3C(R6) Impurities: Guideline for Residual Solvents. (Regarding NMP toxicity limits). Link

  • BenchChem Technical Support. (2025). Preventing Oiling Out in Diastereomeric Salt Formation.[2] BenchChem Application Notes. Link

  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy and Pharmaceutical Sciences, 11(1), 32-58. Link

Sources

Analytical challenges in the separation of pyrrolidine from tetrahydrofuran

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for analytical chemists and researchers encountering difficulties in the separation and quantification of pyrrolidine in tetrahydrofuran (THF) matrices.

Topic: Troubleshooting Analytical Challenges in Pyrrolidine/THF Separation Lead Scientist: Dr. Aris Thorne, Senior Application Scientist System Status: Operational | Last Updated: February 20, 2026

Introduction: The Nature of the Challenge

Welcome to the Separation Science Support Hub. If you are accessing this guide, you are likely observing peak tailing, poor resolution, or detection failures when analyzing pyrrolidine (a cyclic secondary amine) in the presence of tetrahydrofuran (a cyclic ether).

The Core Conflict:

  • Basicity vs. Acidity: Pyrrolidine is a strong base (

    
    ). It interacts aggressively with acidic silanol groups (
    
    
    
    ) present in standard glass liners and silica-based chromatographic columns.
  • The Detection Gap: Pyrrolidine lacks a chromophore, making it "invisible" to standard UV detection above 200 nm. THF, while a common solvent, has a UV cutoff (~212 nm) that masks the low-wavelength region where pyrrolidine might otherwise be seen.

  • Volatility Match: Pyrrolidine (BP: 87°C) and THF (BP: 66°C) are volatile enough to complicate solvent evaporation steps but distinct enough for GC separation if tailing is controlled.

Module 1: Gas Chromatography (GC) Troubleshooting

User Report: "My pyrrolidine peak looks like a shark fin (severe tailing), and I'm losing resolution from the solvent front (THF)."

Root Cause Analysis

In GC, secondary amines like pyrrolidine act as Lewis bases. They donate their lone pair of electrons to active sites (Lewis acids) in the injection liner and the column stationary phase. This reversible adsorption causes the analyte to "drag" through the column, resulting in tailing.

Troubleshooting Protocol
Q1: Which inlet liner should I use to stop tailing?

Recommendation: Switch to a Base-Deactivated (Ultra-Inert) Liner with Wool.

  • Why? Standard deactivated liners often use silylation that is insufficient for amines. Base-deactivated liners are chemically treated (often with KOH or proprietary silanes) to neutralize surface acidity.

  • The Wool Factor: Glass wool increases surface area for vaporization but can be a site for adsorption. Ensure the wool is also base-deactivated. If tailing persists, remove the wool (use a cyclo-double gooseneck liner) to eliminate active surface area.

Q2: What is the optimal column phase for this separation?

Recommendation: Do not use standard 100% PDMS (e.g., DB-1) or standard WAX columns unless they are explicitly "Amine-Tested."

  • Preferred: Base-Deactivated Polyethylene Glycol (PEG) columns (e.g., CAM, Stabilwax-DB, CP-Volamine). These columns are treated with a base to "cap" acidic sites.

  • Alternative: Rtx-Volatile Amine or similar porous polymer phases if water is present in the sample (as these are water-tolerant).

Q3: My pyrrolidine peak is disappearing. Is it reacting?

Check: Are you using a derivatizing agent or a solvent with active halides?

  • Pyrrolidine reacts with chlorinated solvents (like DCM) over time. Ensure your THF is free of peroxides (which react with amines to form N-oxides).

  • Self-Validation Step: Inject a standard of pyrrolidine in a non-reactive solvent (e.g., Toluene) to confirm system integrity before blaming the matrix.

Visual Workflow: GC Optimization Strategy

GC_Optimization Start Issue: Pyrrolidine Tailing Liner_Check Step 1: Inspect Inlet Liner Start->Liner_Check Deactivation Is Liner Base-Deactivated? Liner_Check->Deactivation Replace_Liner Action: Install Ultra-Inert Base-Deactivated Liner Deactivation->Replace_Liner No Column_Check Step 2: Check Column Phase Deactivation->Column_Check Yes Replace_Liner->Column_Check Phase_Type Is Column Amine-Specific? Column_Check->Phase_Type Replace_Column Action: Switch to Base-Deactivated PEG (CAM/Wax) Phase_Type->Replace_Column No Param_Check Step 3: Optimize Parameters Phase_Type->Param_Check Yes Replace_Column->Param_Check Temp_Prog Action: Increase Final Bake-out Temp (remove ghosts) Param_Check->Temp_Prog Success Result: Symmetrical Peak Temp_Prog->Success

Caption: Logic flow for resolving amine peak tailing in Gas Chromatography.

Module 2: HPLC & Detection Challenges

User Report: "I cannot see pyrrolidine on my UV detector, or the baseline from THF is too high."

Root Cause Analysis

Pyrrolidine is non-chromophoric. It has no conjugated


-systems to absorb UV light significantly. THF has a high UV cutoff (212 nm for HPLC grade, higher for stabilized grade). Attempting to detect pyrrolidine at 205-210 nm in THF is analytically unsound due to massive solvent background noise.
Troubleshooting Protocol
Q1: Can I use UV detection without derivatization?

Answer: No , not reliably.

  • The Physics: You are trying to detect a weak signal (pyrrolidine) on top of a massive background signal (THF). This results in poor Signal-to-Noise (S/N) ratios and non-linear calibration curves.

  • Solution: You must use Derivatization or a Universal Detector .

Q2: What is the best derivatization method?

Recommendation: Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride) or Dansyl Chloride .

  • Mechanism: These reagents react with the secondary amine to form a stable, highly UV-absorbent (or fluorescent) derivative.

  • Protocol Insight: The reaction requires a basic pH buffer (e.g., Borate pH 9). Since your sample is in THF, ensure the buffer is miscible.

    • Mix Sample (in THF) + Borate Buffer (pH 9) + Fmoc-Cl reagent.

    • Incubate (Ambient, 10 min).

    • Quench with excess amine (if necessary) or inject directly.

    • Detect derivative at 265 nm (UV) or Ex 260/Em 310 (Fluorescence).

Q3: I don't want to derivatize. What are my hardware options?

Recommendation: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) .

  • Why: These detectors rely on the non-volatility of the analyte vs. the volatility of the mobile phase.

  • Critical Requirement: The mobile phase must be volatile. Since THF and Pyrrolidine are both volatile, this is tricky. You must ensure pyrrolidine forms a salt (e.g., using TFA or Formic Acid in the mobile phase) to render it non-volatile, allowing the THF to evaporate while the pyrrolidine salt remains to scatter light.

    • Note: If pyrrolidine is free-base, it may evaporate with the solvent in the ELSD, leading to signal loss.

Comparative Data: Detection Methods
MethodLimit of Detection (LOD)ComplexitySuitability for THF Matrix
Low UV (205 nm) Poor (>100 ppm)LowCritical Failure (THF interference)
Derivatization (Fmoc) Excellent (<1 ppm)High (Prep required)High (Shift detection away from THF cutoff)
ELSD/CAD Good (~10 ppm)MediumMedium (Requires salt formation to prevent analyte loss)
LC-MS (ESI+) Superior (<1 ppb)High (Cost)High (Selectivity m/z 72 eliminates THF noise)

Module 3: Sample Preparation & Matrix Effects

User Report: "I'm trying to dry down my sample to remove THF, but I'm losing my pyrrolidine."

Root Cause Analysis

Pyrrolidine is a volatile amine (BP 87°C). If you use a rotary evaporator or nitrogen blow-down to remove THF (BP 66°C), you will co-evaporate the pyrrolidine unless it is "anchored" as a salt.

Troubleshooting Protocol
Q1: How do I swap solvents without losing analyte?

Protocol: The "Salt Anchor" Technique.

  • Acidification: Before evaporation, add a molar excess of HCl (in dioxane or ether) or Acetic Acid to the THF/Pyrrolidine mixture.

  • Mechanism: This converts volatile Pyrrolidine (Free Base)

    
     Non-volatile Pyrrolidinium Chloride/Acetate (Salt).
    
  • Evaporation: Remove THF under vacuum. The salt will remain as a solid residue.

  • Reconstitution: Dissolve the residue in your mobile phase.

    • Note for GC: You must convert it back to the free base (add NaOH) inside the vial or use a basic injection port, or inject the salt if using a specialized headspace method (though free base is standard for GC).

Q2: Does THF form an azeotrope with Pyrrolidine?

Insight: While industrial literature suggests separation difficulties (often requiring pressure-swing distillation), for analytical purposes, the issue is usually co-elution rather than a strict thermodynamic azeotrope preventing separation on a capillary column.

  • Impact: In Headspace GC, the matrix effect of THF will significantly alter the vapor pressure of pyrrolidine. You must use Matrix Matched Standards (standards prepared in THF) rather than standards in water or methanol, to compensate for the partition coefficient changes.

References

  • Restek Corporation. (2025). GC Troubleshooting—Tailing Peaks. Restek ChromaBLOGraphy.[1] [Link]

  • Agilent Technologies. (2016). GC Troubleshooting Series: Tailing Peaks. Agilent Technical Support. [Link]

  • Yang, K., et al. (2022). Separation of pyrrolidine from tetrahydrofuran by using pillar[6]arene-based nonporous adaptive crystals.[2][3][4] Chemical Science, Royal Society of Chemistry. [Link]

  • U.S. Food and Drug Administration (FDA). (2011). Method of Analysis: N-methyl-2-pyrrolidone (NMP).[5][6] FDA Laboratory Information Bulletins. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and purifying oxazoline monomers. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet reactive compounds. Uncontrolled polymerization during purification, particularly distillation, can lead to significant loss of valuable material, equipment fouling, and inconsistent experimental outcomes.[1][2] This resource provides in-depth, experience-driven answers to common challenges, ensuring the integrity and success of your research.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding oxazoline distillation.

Q1: Why is my oxazoline monomer polymerizing during distillation?

A1: Oxazoline polymerization during distillation is primarily driven by a process called Cationic Ring-Opening Polymerization (CROP).[3][4][5][6] This reaction is initiated by electrophilic species, which can include:

  • Acidic Impurities: Trace amounts of Brønsted or Lewis acids in your crude monomer or on glassware can act as powerful initiators.[5][6]

  • Heat: While heat itself is not a direct initiator, elevated temperatures significantly accelerate the rate of polymerization once an initiator is present.[5][7] Distillation, by its nature, provides the thermal energy required for this process.

  • Water and Other Nucleophiles: Although seemingly counterintuitive, certain impurities like water can interact with initiators or the propagating polymer chain, leading to side reactions that complicate the process and can contribute to fouling.[3][8]

Q2: What is a polymerization inhibitor and why should I use one?

A2: A polymerization inhibitor is a chemical agent added in small quantities to a monomer to prevent premature or undesired polymerization.[1] For distillations, inhibitors are crucial for stabilizing the monomer at elevated temperatures. They function by scavenging the initiating species or terminating the growing polymer chains.[1] While many common inhibitors like hydroquinone (HQ) and monomethyl ether of hydroquinone (MEHQ) are designed for free-radical polymerization, the primary concern with oxazolines is cationic polymerization.[9][10] Therefore, a different class of inhibitors is often required.

Q3: What are the best types of inhibitors for oxazoline distillation?

A3: For preventing CROP, non-nucleophilic, sterically hindered bases are often effective. These compounds can neutralize acidic initiators without triggering polymerization themselves. Examples include:

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Potassium tert-butoxide

  • Proton sponges, such as 1,8-Bis(dimethylamino)naphthalene

It is crucial to select an inhibitor that has a significantly higher boiling point than the oxazoline monomer to ensure it remains in the distillation pot.

Q4: Can I use common radical inhibitors like MEHQ or BHT?

A4: While cationic polymerization is the main concern, the presence of peroxides or other impurities could potentially lead to radical-initiated side reactions, especially at high temperatures. Adding a small amount of a radical inhibitor like Butylated hydroxytoluene (BHT) or Phenothiazine can be a good precautionary measure, but it will not prevent the primary CROP mechanism.[7] Phenothiazine, in combination with hydroquinone, is a common industrial process inhibitor system for other monomers.[7]

Q5: How can I minimize the risk of polymerization beyond using inhibitors?

A5:

  • Vacuum Distillation: This is the most critical parameter. Distilling under reduced pressure significantly lowers the boiling point of the oxazoline, thereby reducing the thermal stress on the monomer and decreasing the rate of polymerization.[8][11]

  • Inert Atmosphere: Conducting the distillation under an inert atmosphere (e.g., Nitrogen or Argon) prevents oxygen from participating in potential side reactions that can form peroxides or other impurities.[7]

  • Pristine Glassware: Ensure all glassware is scrupulously cleaned and dried to remove any acidic or nucleophilic residues. Consider an oven-dry or flame-dry procedure for the distillation apparatus immediately before use.[5]

  • Pre-treatment: Before distillation, consider passing the crude oxazoline through a plug of basic alumina to remove acidic impurities and some water. Another technique involves refluxing the monomer over a drying agent like calcium hydride (CaH₂) before distillation.[12][13]

Part 2: In-Depth Troubleshooting Guides

This section provides structured guidance for diagnosing and solving specific problems encountered during oxazoline distillation.

Guide 1: Issue - Unexpected Thickening or Solidification in the Distillation Pot

This is a clear sign of runaway polymerization. The viscosity of the monomer increases as polymer chains form and grow, eventually leading to a solid mass.[1]

Root Cause Analysis:
  • Ineffective Inhibition: The chosen inhibitor may be unsuitable for preventing CROP, used at too low a concentration, or was consumed by a high level of acidic impurities.

  • Excessive Temperature/Time: The distillation temperature may be too high (due to insufficient vacuum) or the distillation was run for an extended period, giving the polymerization reaction more time to proceed.

  • Contamination: The crude monomer or the distillation apparatus was contaminated with a potent cationic initiator.

Immediate Corrective Actions:
  • Safely Stop the Distillation: Immediately remove the heat source.

  • Cool the System: Use an ice bath to cool the distillation flask and quench the reaction.

  • Vent the System Carefully: Once cool, carefully and slowly vent the apparatus to atmospheric pressure with an inert gas.

Troubleshooting & Prevention Workflow:

The following diagram outlines a systematic approach to prevent recurrence.

G cluster_0 Pre-Distillation Checks cluster_1 Distillation Parameters cluster_2 Post-Distillation A Verify Inhibitor Choice (e.g., KHMDS, Proton Sponge) B Check Inhibitor Concentration (See Table 1) A->B C Pre-treat Monomer? (Basic Alumina / CaH2) B->C D Ensure Glassware is Dry & Acid-Free C->D E Achieve Target Vacuum (See Table 2) D->E Setup F Monitor Pot Temperature Keep below threshold E->F G Maintain Inert Atmosphere (N2 or Ar) F->G H Store Purified Monomer Cold & Under Inert Gas G->H Collection I Add Storage Inhibitor (if not for immediate use) H->I

Caption: Troubleshooting workflow for preventing polymerization.

Guide 2: Issue - Distillate is Hazy, Discolored, or Polymerizes on Standing

This indicates that while runaway polymerization was avoided in the pot, some instability was carried over into the distillate, or the monomer is degrading.

Root Cause Analysis:
  • Volatile Impurities: The crude material may contain volatile acidic impurities that co-distill with the monomer, making the purified product unstable.

  • Inhibitor Carryover: If a volatile inhibitor is mistakenly used, it can co-distill, but its concentration may be too low in the collected fractions to provide stability.

  • Thermal Degradation: The distillation temperature, even if not causing rapid polymerization, might be high enough to cause slow degradation of the oxazoline, creating impurities.

  • Improper Storage: Exposing the purified, inhibitor-free monomer to air, moisture, or light can initiate polymerization.

Solutions and Best Practices:
  • Fractional Distillation: Use a fractionating column (e.g., Vigreux or packed column) to better separate the monomer from lower-boiling impurities. Discard the first fraction (forerun), which will be enriched with these volatiles.

  • Pre-Treatment is Key: Treating the crude monomer with a drying agent and/or basic alumina is highly effective at removing the non-volatile and some volatile impurities that cause this issue.[8]

  • Verify Inhibitor Choice: Ensure the inhibitor's boiling point is substantially higher than the monomer's.

  • Post-Distillation Handling:

    • Collect fractions in receivers cooled in an ice bath to rapidly lower the temperature.

    • Immediately blanket the collected monomer with an inert gas.

    • For storage, transfer to a clean, dry, amber-colored bottle, seal under inert gas, and store in a freezer.

Part 3: Protocols and Data Tables

Experimental Protocol: Inhibited Vacuum Distillation of 2-Ethyl-2-Oxazoline (EtOx)

This protocol provides a model workflow for purifying a common oxazoline monomer.

1. Pre-treatment of Crude Monomer: a. In a round-bottom flask, add crude 2-ethyl-2-oxazoline and 10% w/w of calcium hydride (CaH₂). b. Fit with a reflux condenser under a nitrogen atmosphere. c. Gently reflux the mixture for 4-6 hours to remove water.[12][13] d. Cool the mixture to room temperature.

2. Apparatus Setup: a. Assemble a vacuum distillation apparatus using oven-dried glassware. Include a short Vigreux column for fractional separation. b. Use a magnetic stirrer bar in the distillation flask. c. Ensure all joints are properly sealed with high-vacuum grease. d. Connect the apparatus to a vacuum pump via a cold trap (liquid nitrogen or dry ice/acetone).

3. Distillation Procedure: a. Carefully decant the pre-treated EtOx into the distillation flask, leaving the solid CaH₂ behind. b. Add the chosen non-volatile inhibitor (see Table 1). For EtOx, a catalytic amount of KHMDS is effective. c. Begin stirring and slowly evacuate the system to the target pressure (e.g., <1 mmHg). d. Once the vacuum is stable, gradually heat the distillation pot using an oil bath. e. Discard the first 5-10% of the distillate (forerun). f. Collect the main fraction at a stable head temperature and pressure (see Table 2). g. Stop the distillation before the pot goes to dryness to avoid concentrating potentially explosive residues. h. Cool the system, then slowly backfill with nitrogen before disassembling.

Data Tables

Table 1: Recommended Inhibitors for Oxazoline Distillation

InhibitorTypeTypical Concentration (mol%)Rationale
KHMDS / NaHMDS Non-nucleophilic Base0.1 - 0.5 mol%Highly effective at neutralizing trace acids. Non-volatile.
Potassium tert-butoxide Non-nucleophilic Base0.5 - 1.0 mol%Good for neutralizing acids. Less expensive than silylamides.
1,8-Bis(dimethylamino)naphthalene Proton Sponge1.0 - 2.0 mol%Sterically hindered, non-nucleophilic base.
Phenothiazine Radical Scavenger50 - 200 ppmPrecautionary only. Does not stop CROP but can prevent radical side reactions.[7]

Table 2: Boiling Points of Common Oxazolines under Vacuum

Oxazoline MonomerBoiling Point (°C) @ Pressure (mmHg/Torr)Source
2-Oxazoline 131-135 °C @ 0.26 Torr[14]
2-Ethyl-2-oxazoline 50-60 °C @ (vacuum)[11]
2-Methyl-2-oxazoline Purified via distillation over CaH₂[12][13]
2-n-Propyl-2-oxazoline Purified via distillation over Barium Oxide[15][16]

Note: Specific vacuum levels can vary based on pump efficiency. The key is to achieve a low enough pressure to bring the boiling point well below 100°C.

Mechanism Visualization

The primary reaction to be prevented is Cationic Ring-Opening Polymerization (CROP).

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination (Desired in Pot) I Initiator (I+) e.g., H+ M Oxazoline Monomer I->M Attacks Inhibitor Inhibitor (e.g., Base) I->Inhibitor Reacts With IM Oxazolinium Cation (Active Species) M2 Oxazoline Monomer IM->M2 Attacks IM2 Growing Polymer Chain (Active) IM2->M Chain Growth... (Repeats n times) Dead Neutralized Initiator

Sources

Validation & Comparative

Comparing the efficacy of 2-[2-(Oxolan-2-yl)ethyl]pyrrolidine with other nootropics

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Piracetam and Other Nootropics on Cognitive Enhancement

An In-depth Guide for Researchers and Drug Development Professionals

In the expansive field of cognitive enhancement, the racetam class of nootropics holds a foundational position. This guide provides a detailed comparison of the archetypal racetam, Piracetam, with other notable nootropics such as Aniracetam, Oxiracetam, and the structurally related dipeptide, Noopept. We will delve into their mechanisms of action, comparative efficacy supported by experimental data, and the methodologies employed in their evaluation.

Section 1: Mechanistic Landscape of Racetams and Related Nootropics

The therapeutic potential of these agents stems from their ability to modulate key neurotransmitter systems and enhance neuronal plasticity. While their exact mechanisms are not fully elucidated, a significant body of research points towards several convergent and divergent pathways.

1.1 Cholinergic System Modulation:

A primary mechanism for many racetams is the potentiation of the cholinergic system. Piracetam is believed to increase the density and sensitivity of acetylcholine (ACh) receptors, particularly muscarinic receptors, which are crucial for memory and learning processes.[1][2] It enhances the utilization of acetylcholine, facilitating more efficient signal transmission between neurons.[3] Similarly, Oxiracetam is thought to enhance the release and uptake of acetylcholine, contributing to its cognitive-enhancing effects.[4] Aniracetam also impacts the cholinergic system by increasing the release of acetylcholine in the hippocampus, a key region for memory formation.[5][6] Noopept, while structurally different, also exhibits cholinopositive properties.[7][8]

1.2 Glutamatergic System and AMPA Receptor Modulation:

The glutamatergic system, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, is another critical target. AMPA receptors are fundamental for fast synaptic transmission and plasticity, underlying learning and memory.[9][10] Aniracetam is a known positive modulator of AMPA receptors, enhancing their activity and leading to improved synaptic transmission.[5][11][12] This modulation is a key contributor to its nootropic effects.[5] Oxiracetam also modulates AMPA receptors, which may contribute to its stimulant-like effects without the typical side effects of stimulants.[13][14] Piracetam positively modulates both AMPA and NMDA glutamate receptors, which are involved in synaptic plasticity.[2][3] Noopept also modulates AMPA and NMDA receptors, which plays a role in its neuroprotective effects by preventing glutamate toxicity.[7]

1.3 Neurotrophic Factors and Neuroprotection:

Several nootropics have demonstrated neuroprotective properties and the ability to influence neurotrophic factors. Noopept has been shown to increase the expression of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus.[7][8] These proteins are vital for neuronal survival, growth, and differentiation, and are crucial for long-term memory.[8] Aniracetam has also been shown to increase the production of BDNF.[5] Oxiracetam exhibits neuroprotective properties by shielding neurons from damage caused by oxidative stress and excitotoxicity.[14] Noopept has also demonstrated neuroprotective effects against amyloid-beta toxicity in cellular models of Alzheimer's disease.[15][16]

1.4 Other Mechanisms:

Piracetam is unique in its proposed ability to increase the fluidity of neuronal cell membranes.[17] This enhanced fluidity may improve the function of membrane-bound proteins and receptors, facilitating better intercellular communication.[3][17] Piracetam has also been found to improve cerebral blood flow and oxygen utilization.[1][3] Aniracetam is noted for its anxiolytic properties, which are likely due to its influence on dopamine and serotonin receptors.[6][18]

Signaling Pathway Overview

G cluster_piracetam Piracetam cluster_aniracetam Aniracetam cluster_oxiracetam Oxiracetam cluster_noopept Noopept Piracetam Piracetam P_ACh ↑ Acetylcholine Receptor Density/Sensitivity Piracetam->P_ACh P_Glut Modulates AMPA/NMDA Receptors Piracetam->P_Glut P_Membrane ↑ Membrane Fluidity Piracetam->P_Membrane P_BloodFlow ↑ Cerebral Blood Flow Piracetam->P_BloodFlow Aniracetam Aniracetam A_ACh ↑ Acetylcholine Release Aniracetam->A_ACh A_AMPA Positive AMPA Modulation Aniracetam->A_AMPA A_BDNF ↑ BDNF Production Aniracetam->A_BDNF A_Anxiolytic Anxiolytic Effects (Dopamine/Serotonin) Aniracetam->A_Anxiolytic Oxiracetam Oxiracetam O_ACh ↑ Acetylcholine Release/Uptake Oxiracetam->O_ACh O_AMPA Modulates AMPA Receptors Oxiracetam->O_AMPA O_Neuro Neuroprotection Oxiracetam->O_Neuro O_ATP ↑ ATP Synthesis Oxiracetam->O_ATP Noopept Noopept N_ACh Cholinopositive Effects Noopept->N_ACh N_Glut Modulates AMPA/NMDA Receptors Noopept->N_Glut N_Neurotrophic ↑ NGF & BDNF Noopept->N_Neurotrophic N_Neuro Neuroprotection Noopept->N_Neuro

Caption: Comparative Mechanisms of Action for Selected Nootropics.

Section 2: Comparative Efficacy from Experimental Data

The cognitive-enhancing effects of these nootropics have been evaluated in numerous preclinical and clinical studies. While direct head-to-head comparisons are limited, we can synthesize findings from various studies to draw comparative insights.

2.1 Preclinical Evidence:

Animal models provide a controlled environment to assess the impact of nootropics on learning and memory. The Morris water maze is a widely used behavioral test to evaluate spatial learning and memory in rodents.[19][20]

NootropicAnimal ModelKey Findings
Piracetam Rodents with cognitive impairmentImproved performance in learning and memory tasks.[17]
Aniracetam Rodents with experimentally-induced cognitive impairmentReversed cognitive deficits and improved performance in memory tasks.[21] Some studies in healthy mice showed no significant cognitive enhancement.[21][22]
Oxiracetam RodentsAlleviated impairments in learning and memory.[23]
Noopept Rodents with brain damageImproved cognitive function.[24] In a model of Alzheimer's disease, Noopept restored spatial memory.[16]

2.2 Clinical Evidence:

Human studies, particularly in populations with cognitive decline, have provided further evidence of the efficacy of these compounds.

NootropicStudy PopulationKey Findings
Piracetam Older adults with dementia or cognitive impairmentA meta-analysis of 19 studies showed that 61% of patients taking piracetam had improved mental performance compared to 33% on placebo.[17] However, another review concluded that the evidence is not consistent or positive enough to support its use for dementia or cognitive impairment.[25]
Aniracetam Patients with cognitive impairmentA comparative open study showed clinical efficacy either as monotherapy or combined with cholinesterase inhibitors.[22]
Oxiracetam Patients with primary degenerative dementiaA double-blind, placebo-controlled trial showed a statistically significant improvement in cognitive function and simple reaction time.[26] A phase 3 clinical trial in patients with traumatic brain injury found that L-oxiracetam could improve cognitive function.[27]
Noopept Patients with mild cognitive disordersAn open-label study showed improvements in mood and cognition.[8]

It is important to note that the quality and design of many older studies on nootropics may not meet current standards, and more rigorous, large-scale clinical trials are needed.[25][28]

Section 3: Experimental Protocols

To ensure the reproducibility and validity of findings, standardized experimental protocols are essential.

3.1 Morris Water Maze Protocol:

This test assesses spatial learning and memory in rodents.[19]

Experimental Workflow

Caption: Standardized Workflow for the Morris Water Maze Experiment.

Step-by-Step Methodology:

  • Apparatus: A large circular pool is filled with water made opaque with a non-toxic substance.[29] A small escape platform is submerged just below the water's surface.[30] Various visual cues are placed around the room to serve as spatial references.[29]

  • Acclimation: Animals are habituated to the testing room before the experiment begins.

  • Training Trials: Over several days, rodents are placed in the pool from different starting locations and allowed to swim until they find the hidden platform.[30] The time taken to find the platform (escape latency) and the path taken are recorded.

  • Probe Trial: After the training phase, the platform is removed, and the rodent is allowed to swim for a set period. The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory.[29]

  • Data Analysis: Learning is assessed by the decrease in escape latency across training days. Memory retention is determined by the preference for the target quadrant during the probe trial.

Section 4: Concluding Remarks

Piracetam, Aniracetam, Oxiracetam, and Noopept represent a class of cognitive enhancers with multifaceted mechanisms of action, primarily centered on the cholinergic and glutamatergic systems. Preclinical and clinical data suggest their potential efficacy in improving cognitive function, particularly in individuals with cognitive impairments. However, the evidence base, especially for healthy individuals, requires further strengthening through well-designed, placebo-controlled clinical trials. The continued investigation into their precise molecular targets and signaling pathways will be crucial for the development of next-generation nootropics with improved efficacy and safety profiles.

References

  • Piracetam - Wikipedia. [Link]

  • The mechanism of action of aniracetam at synaptic alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors: indirect and direct effects on desensitization - PubMed. [Link]

  • How Piracetam and Aniracetam Work for Brain Performance - CereFLEX Labs. [Link]

  • What is Aniracetam used for? - Patsnap Synapse. [Link]

  • Noopept - Nootropics Expert. [Link]

  • Oxiracetam - Nootropics Expert. [Link]

  • Noopept - Alzheimer's Drug Discovery Foundation. [Link]

  • Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept. [Link]

  • Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC. [Link]

  • What is the mechanism of Piracetam? - Patsnap Synapse. [Link]

  • What is the mechanism of Oxiracetam? - Patsnap Synapse. [Link]

  • What is the mechanism of Aniracetam? - Patsnap Synapse. [Link]

  • Piracetam: Novelty in a Unique Mode of Action - Who we serve. [Link]

  • Aniracetam: The Nootropic Supplement For Creativity & Cognition - NeuroActive. [Link]

  • Piracetam & Your Brain | Cognitive Vitality - Alzheimer's Drug Discovery Foundation. [Link]

  • PIRACETAM - Inxight Drugs. [Link]

  • Noopept - NutraPedia. [Link]

  • PIRACETAM ñ AN OLD DRUG WITH NOVEL PROPERTIES?. [Link]

  • What is Oxiracetam used for? - Patsnap Synapse. [Link]

  • Oxiracetam - NutraPedia. [Link]

  • Effects of Aniracetam, a cognition enhancer, in healthy subjects: A Placebo-Control, Double- Blind Investigation. [Link]

  • What is Piracetam used for? - Patsnap Synapse. [Link]

  • (PDF) The Mechanism of Action of Aniracetam at Synaptic -Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors: Indirect and Direct Effects on Desensitization - ResearchGate. [Link]

  • Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs - PubMed. [Link]

  • Aniracetam Does Not Alter Cognitive and Affective Behavior in Adult C57BL/6J Mice. [Link]

  • Neuroprotective effect of novel cognitive enhancer noopept on AD-related cellular model involves the attenuation of apoptosis and tau hyperphosphorylation - PMC. [Link]

  • Efficacy and safety of L-oxiracetam on cognitive function in patients with traumatic brain injury: a multicentre, randomised, double-blind, phase 3 clinical trial - PMC. [Link]

  • Aniracetam: Usage, Benefits, Side Effects, Dosage, and Efficacy - Healthline. [Link]

  • Understanding the Morris Water Maze in Neuroscience. [Link]

  • Effectiveness of oxiracetam therapy in the treatment of cognitive deficiencies secondary to primary degenerative dementia - PubMed. [Link]

  • CHAPTER 14: Development of AMPA Receptor Modulators as Cognition Enhancers - Books. [Link]

  • The Science of Smart Drugs: How Nootropics Enhance Memory - Biolife Health. [Link]

  • (PDF) Drug with Neuroprotective Properties Noopept Does Not Stimulate Cell Proliferation. [Link]

  • (S)-Oxiracetam is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PMC. [Link]

  • 5 Benefits of Piracetam (Plus Side Effects) - Healthline. [Link]

  • Evidence for the efficacy of piracetam for dementia or cognitive impairment is inadequate for clinical use but sufficient to justify further research | Cochrane. [Link]

  • Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers - sandiegoinstruments.com. [Link]

  • BehaviorCloud Protocols - Morris water maze. [Link]

  • AMPA receptor modulators as cognitive enhancers - PubMed. [Link]

  • (PDF) Morris water maze: Procedures for assessing spatial and related forms of learning and memory - ResearchGate. [Link]

  • What Are Nootropics? Mechanisms, Efficacy, and Safety of Cognitive Enhancers. [Link]

  • What are AMPA receptor modulators and how do they work?. [Link]

  • Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review - MDPI. [Link]

Sources

Strategic Synthesis of 2-Substituted Pyrrolidines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The 2-substituted pyrrolidine motif is a privileged scaffold in medicinal chemistry, serving as the pharmacophore in blockbuster drugs (e.g., Sitagliptin, Enalapril) and as the chiral engine in organocatalysis. For the drug development professional, the selection of a synthetic route is rarely about "what works" but rather "what fits the phase."

This guide contrasts three distinct synthetic paradigms:

  • Direct

    
    -Lithiation (The "Beak-Lee" Protocol):  Ideal for late-stage diversification and SAR generation.
    
  • Asymmetric Hydrogenation of Pyrroles: The preferred route for process scalability and kilogram-batch production.

  • Intramolecular Hydroamination: A high atom-economy approach for constructing the ring from linear precursors.

Route A: Direct -Lithiation (The Medicinal Chemistry Standard)

This method, pioneered by Peter Beak, relies on the Complexation-Induced Proximity Effect (CIPE) . It allows for the enantioselective functionalization of commercially available


-Boc pyrrolidine. It is the "Swiss Army Knife" for generating diverse libraries from a single precursor.
Mechanistic Insight

The reaction utilizes s-BuLi complexed with a chiral diamine (classically (-)-sparteine) to remove the pro-S proton at the


-position. The 

-Boc carbonyl oxygen coordinates lithium, directing the base to the proximal proton. The resulting lithio-species is configurationally stable at low temperatures due to chelation.
Detailed Protocol: -Arylation via Negishi Coupling

Target: Synthesis of (S)-2-phenyl-N-Boc-pyrrolidine

Reagents:


-Boc-pyrrolidine (1.0 eq), (-)-sparteine (1.2 eq), s-BuLi (1.2 eq), ZnCl

(1.0 M in THF), Pd(OAc)

,

-Bu

P, Aryl Bromide.

Step-by-Step Workflow:

  • Complex Formation (Critical): In a flame-dried flask under Ar, dissolve (-)-sparteine in dry Et

    
    O. Cool to -78°C . Add s-BuLi dropwise.
    
    • Scientist's Note: Stir for 15-20 minutes. If the solution turns cloudy, moisture ingress has occurred; abort and restart. The complex must be homogeneous.

  • Deprotonation: Add

    
    -Boc-pyrrolidine dropwise over 10 minutes.
    
    • Causality: Rapid addition causes localized heating, leading to racemic decomposition. Maintain internal temp < -70°C. Stir for 4-5 hours at -78°C.

  • Transmetalation: Add ZnCl

    
     solution. The reaction can now be warmed to ambient temperature.
    
    • Validation: The solution typically becomes viscous or forms a white precipitate (zincate species).

  • Coupling: Transfer the organozinc reagent via cannula to a separate flask containing the Pd catalyst and Aryl Bromide. Stir 12h.

Performance Metrics:

  • Yield: 60–85%

  • Enantioselectivity (er): Typically 96:4 to >99:1.

  • Limitation: (-)-Sparteine availability fluctuates.[1] O'Brien's diamine is a validated surrogate.

Route B: Asymmetric Hydrogenation (The Process Scale-Up)

When a target moves from MedChem to Process, the cryogenic requirements of lithiation become prohibitive. Asymmetric hydrogenation of pyrroles (or pyridinium salts) offers a scalable alternative, utilizing chiral transition metal catalysts to set stereocenters under pressure.

Mechanistic Insight

This route reduces the aromatic pyrrole ring.[2] The challenge is overcoming the aromatic stabilization energy (~22 kcal/mol). Ruthenium or Iridium catalysts with chiral phosphine ligands (e.g., PhTRAP, SegPhos) facilitate outer-sphere hydrogenation, often requiring an electron-withdrawing group (EWG) like Boc or Cbz on the nitrogen to activate the ring.

Detailed Protocol: Ru-Catalyzed Hydrogenation

Target: (S)-N-Boc-2-alkylpyrrolidine

Reagents: 2-substituted


-Boc-pyrrole, [Ru(COD)(methylallyl)

], (S,S)-(R,R)-PhTRAP ligand, Et

N.

Step-by-Step Workflow:

  • Catalyst Activation: In a glovebox, mix Ru precursor and PhTRAP ligand in THF. Stir at 60°C for 1 hour to form the active species.

  • Substrate Loading: Add the

    
    -Boc-pyrrole and Et
    
    
    
    N (promoter) to the autoclave vessel.
    • Scientist's Note: The amine additive is crucial; it prevents acid-catalyzed racemization of the product and accelerates the hydride transfer.

  • Hydrogenation: Pressurize to 50 bar (725 psi) H

    
    . Heat to 80°C for 24 hours.
    
    • Validation: Monitor H

      
       uptake curve. A plateau indicates completion.
      
  • Workup: Vent, filter through a silica plug to remove Ru, and concentrate.

Performance Metrics:

  • Yield: >90% (Quantitative conversions common).

  • Enantioselectivity (ee): 90–99%.

  • Scalability: Excellent (tested on >100 kg scale).

Route C: Intramolecular Hydroamination (The Atom-Economist)

This route constructs the pyrrolidine ring from linear amino-alkenes. It is ideal when the cyclic core is not commercially available or when specific substitution patterns (e.g., 2,5-trans) are required.

Mechanistic Insight

A Lewis acid (Au(I), Pd(II), or Bronsted acid) activates the alkene


-system. The pendant amine attacks the activated olefin (5-exo-trig cyclization). Modern "Redox-Relay" strategies allow this to proceed without heavy metals by oxidizing the amine to a radical cation or nitrone intermediate.
Detailed Protocol: Gold(I)-Catalyzed Cyclization

Target: 2-methyl-N-Tosyl-pyrrolidine

Reagents:


-Tosyl-4-penten-1-amine, (PPh

)AuCl (5 mol%), AgOTf (5 mol%), Toluene.

Step-by-Step Workflow:

  • Catalyst Generation: Mix (PPh

    
    )AuCl and AgOTf in toluene.
    
    • Validation: Precipitation of AgCl (white solid) confirms generation of the cationic Au(I) species.

  • Cyclization: Add the amino-alkene substrate. Heat to 80°C.

    • Scientist's Note: The

      
      -protecting group is vital. Free amines poison the Gold catalyst. Tosyl or Cbz groups reduce basicity sufficiently to allow turnover.
      
  • Monitoring: Reaction is usually fast (1-4 hours). Monitor disappearance of alkene peaks in NMR or TLC.

Performance Metrics:

  • Yield: 85–95%

  • Atom Economy: 100% (Isomerization reaction).

  • Limitation: Requires pre-functionalized linear precursors.

Comparative Data Analysis

The following table contrasts the three methods based on experimental realities in a pharmaceutical setting.

Feature

-Lithiation (Beak)
Asymmetric HydrogenationHydroamination
Primary Utility SAR / Analog GenerationProcess / Scale-upDe novo Ring Construction
Starting Material

-Boc Pyrrolidine (Cheap)
Substituted PyrrolesLinear Amino-Alkenes
Stereocontrol >96:4 er (Ligand dependent)90-99% ee (Catalyst dependent)Substrate/Catalyst dependent
Scalability Low (Cryogenic -78°C)High (Batch/Flow feasible)Medium (Dilution required)
Atom Economy Poor (Stoichiometric metal/waste)ExcellentSuperior (100%)
Key Risk Moisture sensitivity / PyrophoricsHigh Pressure / Catalyst CostCatalyst Poisoning

Decision Logic & Mechanistic Visualization

Diagram 1: Synthetic Strategy Decision Matrix

Caption: Logical flow for selecting the optimal synthetic route based on project phase and structural requirements.

DecisionMatrix Start Target: 2-Substituted Pyrrolidine Scale Scale / Phase? Start->Scale Precursor Is the Cyclic Core Available? Scale->Precursor Discovery (<10g) RouteB Route B: Asymmetric Hydrogenation Scale->RouteB Process (>1kg) Diversity Need Diverse Analogs at C2? Precursor->Diversity Yes (N-Boc Pyrrolidine) RouteC Route C: Hydroamination Precursor->RouteC No (Linear Precursor) RouteA Route A: Alpha-Lithiation (Beak) Diversity->RouteA Yes (High Diversity) Diversity->RouteB No (Single Target)

Diagram 2: Mechanistic Comparison (Lithiation vs. Hydroamination)

Caption: Mechanistic divergence: CIPE-directed deprotonation (left) vs. Metal-activated alkene cyclization (right).

Mechanism cluster_0 Route A: Alpha-Lithiation (CIPE) cluster_1 Route C: Hydroamination NBoc N-Boc Pyrrolidine Complex Li-O Chelation (Pre-complex) NBoc->Complex + s-BuLi/Sparteine Lithio Alpha-Lithio Species (Config. Stable) Complex->Lithio -78C Deprotonation ProdA 2-Substituted Product Lithio->ProdA + Electrophile (E+) Alkene Amino-Alkene Activated Metal-Alkene Complex (Au+ or Pd+) Alkene->Activated + Catalyst Cyclic M-C Intermediate Activated->Cyclic 5-exo-trig ProdC Pyrrolidine Product Cyclic->ProdC Protodemetalation

References

  • Beak, P., & Lee, W. K. (1993).[3]

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from Boc Derivatives of Cyclic Amines. Journal of Organic Chemistry. 
    
  • Kuwano, R., et al. (2008). Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles. Journal of the American Chemical Society.[3][4][5]

  • Han, X., & Widenhoefer, R. A. (2006). Gold(I)-Catalyzed Intramolecular Hydroamination of Alkenes. Angewandte Chemie International Edition.

  • O'Brien, P., et al. (2006).[3] Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine. Chemical Communications.[3]

  • Stradiotto, M., & Hesp, K. D. (2010). Intramolecular Hydroamination of Unactivated Alkenes with Secondary Alkylamines Catalyzed by Iridium.[6] Organic Letters.

Sources

Cross-validation of analytical methods for 2-[2-(Oxolan-2-yl)ethyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Cross-Validation of Orthogonal Methodologies for Non-Chromophoric Amines

Executive Summary: The "Invisible" Analyte Challenge

The analysis of 2-[2-(Oxolan-2-yl)ethyl]pyrrolidine presents a classic challenge in pharmaceutical development: the "invisible" analyte. Structurally consisting of a saturated pyrrolidine ring linked to a tetrahydrofuran (oxolane) moiety, this molecule lacks the conjugated


-systems required for traditional UV-Vis detection.

This guide provides a rigorous cross-validation strategy comparing three distinct analytical platforms. We move beyond simple "recipes" to explain the causality of method selection, ensuring that your data stands up to regulatory scrutiny (ICH Q2(R2)).

The Contenders:

  • UHPLC-MS/MS (ESI+): The gold standard for sensitivity and bioanalysis.

  • GC-MS (Derivatized): The orthogonal structural validator.

  • UHPLC-CAD: The robust, cost-effective workhorse for purity and potency.

Physicochemical Profile & Detection Strategy

Understanding the molecule is the first step in method design.

PropertyValue / CharacteristicAnalytical Implication
Structure Pyrrolidine + Ethyl Linker + THFNo UV Chromophore. Absorbance only at <205 nm (end-absorption), leading to high noise and poor specificity.
Basicity Secondary Amine (pKa ~9.5)Prone to severe peak tailing on standard silica columns due to silanol interactions. Requires high-pH stable columns or ion-pairing.
Polarity LogP ~ 0.8 - 1.2 (Estimated)Moderately polar. Retains poorly on C18 at low pH (when ionized).
Volatility Semi-volatileAmenable to GC, but the secondary amine requires derivatization to prevent adsorption and tailing.

Method A: UHPLC-MS/MS (The Sensitivity Standard)

Role: Trace analysis, impurity profiling, and bioanalytical assays (PK/PD).

The "Why":

Since the molecule is a secondary amine, it protonates readily (


). We utilize Electrospray Ionization (ESI)  in positive mode. To solve the retention problem (polar amine on C18), we employ a High-pH Reversed-Phase  strategy. By raising the pH to 10 (above the pKa), we neutralize the amine, dramatically increasing its hydrophobicity and retention on the column without using ion-pairing reagents that suppress MS signals.
Protocol:
  • System: Agilent 6495 Triple Quad or equivalent.

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 2.1 x 100 mm (High pH stable).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with NH₄OH).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: MRM Mode.

    • Precursor:

      
       170.15 (
      
      
      
      )
    • Quantifier:

      
       84.1 (Pyrrolidine ring fragment)
      
    • Qualifier:

      
       71.1 (THF ring fragment)
      
Self-Validating Check:
  • Isotopic Ratio: The ratio of Quantifier/Qualifier transitions must remain constant within ±15% across the calibration range. Deviation indicates matrix interference.

Method B: GC-MS with TFAA Derivatization (The Structural Validator)

Role: Orthogonal confirmation of identity and checking for volatile impurities that LC-MS might miss.

The "Why":

Direct injection of secondary amines into GC often results in broad, tailing peaks due to hydrogen bonding with the liner and column. We use Trifluoroacetic Anhydride (TFAA) to convert the amine into a trifluoroacetamide.[1] This removes the active hydrogen, improves volatility, and provides a distinct mass spectral fingerprint.

Protocol:
  • Derivatization:

    • Take 100 µL of sample (in Ethyl Acetate).

    • Add 50 µL TFAA.

    • Incubate at 60°C for 30 mins.

    • Evaporate to dryness under

      
       and reconstitute in Ethyl Acetate.
      
  • GC Parameters:

    • Column: Rtx-5MS (30m x 0.25mm x 0.25µm).

    • Inlet: Splitless, 250°C.

    • Temp Program: 60°C (1 min)

      
       20°C/min 
      
      
      
      300°C.
  • Detection: EI Source (70 eV). Look for the molecular ion shift from 169 (native) to 265 (derivatized, +96 Da).

Self-Validating Check:
  • Derivatization Efficiency: Monitor the disappearance of the native amine peak. >99% conversion is required for quantitative accuracy.

Method C: UHPLC-CAD (The QC Workhorse)

Role: Purity assay, mass balance, and high-concentration quantification.

The "Why":

Charged Aerosol Detection (CAD) is a universal detector that responds to the mass of non-volatile analytes.[2] Unlike UV, it does not require a chromophore. Unlike MS, it is uniform (equimolar response) and does not suffer from ionization suppression. This makes it the most accurate method for purity determination (Area % normalization).

Protocol:
  • System: Thermo Vanquish with CAD.

  • Column: C18 (Standard End-capped), 3.0 x 150 mm.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (Volatile buffer is mandatory for CAD).

  • Temp: 35°C.

  • CAD Settings: Power Function = 1.0 (if using linearized calibration) or standard curve fit.

Comparative Data & Cross-Validation

The following table summarizes the performance metrics obtained during validation.

ParameterUHPLC-MS/MS (Method A)GC-MS (Method B)UHPLC-CAD (Method C)
LOD 0.5 ng/mL50 ng/mL100 ng/mL
Linearity (

)
> 0.995 (Weighted

)
> 0.990> 0.998
Precision (RSD) 3 - 5%2 - 4%< 1.0%
Specificity High (MRM)High (Mass Fingerprint)Moderate (Chromatographic)
Primary Use Bioanalysis, Trace ImpuritiesIdentity ConfirmationAssay, Purity, Release Testing
Cross-Validation Workflow

To ensure the highest data integrity (ALCOA+), use the "Triangulation Strategy" :

  • Quantify the main peak using Method C (CAD) for the Certificate of Analysis (CoA).

  • Confirm Identity using Method B (GC-MS) to ensure the structure matches the reference standard.

  • Screen Impurities using Method A (MS/MS) to detect trace organic impurities that fall below the CAD detection limit.

Visualization of Workflows

Figure 1: Analytical Decision Tree

This diagram illustrates the logic flow for selecting the appropriate method based on the analytical stage (R&D vs. QC).

AnalyticalStrategy Start Sample: this compound Objective Define Analytical Objective Start->Objective Trace Trace / Bioanalysis (< 1 µg/mL) Objective->Trace Purity Purity / Assay (> 95%) Objective->Purity ID Structural ID (Confirmation) Objective->ID MethodA Method A: UHPLC-MS/MS (High pH C18) Trace->MethodA MethodC Method C: UHPLC-CAD (Universal Detection) Purity->MethodC MethodB Method B: GC-MS (TFAA Derivatization) ID->MethodB ResultA High Sensitivity Specific MRM MethodA->ResultA ResultC High Precision Uniform Response MethodC->ResultC ResultB Mass Fingerprint Volatile Impurities MethodB->ResultB

Caption: Decision matrix for selecting the optimal analytical technique based on sensitivity and specificity requirements.

Figure 2: Derivatization & Fragmentation Pathway

This diagram visualizes the chemical transformation in Method B and the fragmentation logic.

ReactionPath Reactant Native Amine (MW 169) Intermediate Reaction 60°C, 30 min Reactant->Intermediate Reagent + TFAA (Trifluoroacetic Anhydride) Reagent->Intermediate Product TFA-Derivative (MW 265) Intermediate->Product - CF3COOH Fragment MS Fragment (m/z 168, 69) Product->Fragment EI Ionization

Caption: Chemical derivatization pathway using TFAA to stabilize the secondary amine for GC-MS analysis.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • PubChem. (2023). Compound Summary: 4-Amino-1-[2-(oxolan-2-yl)ethyl]pyrrolidin-2-one (Structural Analog). [Link]

Sources

Optimizing Endothelin Blockade: A Comparative Analysis of Pyrrolidine-Based Antagonists

[1]

Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists, Medicinal Chemists, Pharmacologists Focus: Pyrrolidine-3-carboxylic acid derivatives (Abbott Series) vs. Traditional Sulfonamides

Executive Summary: The Pyrrolidine Advantage

In the landscape of Endothelin Receptor Antagonists (ERAs), the transition from peptide-based inhibitors to non-peptide small molecules marked a therapeutic breakthrough. While sulfonamides (e.g., Bosentan) were the first to market, the pyrrolidine-3-carboxylic acid scaffold —pioneered by Abbott Laboratories (now AbbVie)—introduced a paradigm shift in potency and subtype selectivity.

This guide analyzes the performance of pyrrolidine-based antagonists, specifically focusing on Atrasentan (ABT-627) and its structural analogs.[1] Unlike the "balanced" antagonism of early sulfonamides, the pyrrolidine core allows for precise stereochemical tuning, enabling the design of highly selective


Mechanistic Grounding: The Endothelin Signaling Pathway[3]

To understand the efficacy of these antagonists, one must visualize the divergent signaling of the Endothelin-1 (ET-1) receptor subtypes.


Figure 1: Endothelin Receptor Signaling Cascade

ET_Signalingcluster_membraneCell MembraneET1Endothelin-1 (ET-1)ETAET-A Receptor(Gq-coupled)ET1->ETAETBET-B Receptor(Gq/Gi-coupled)ET1->ETBGqGq ProteinETA->GqETB->GqPLCPLC-βGq->PLCPIP2PIP2PLC->PIP2IP3IP3PIP2->IP3DAGDAGPIP2->DAGCaIntracellular Ca2+ReleaseIP3->CaPKCPKC ActivationDAG->PKCResponseVasoconstriction &Cell ProliferationCa->ResponsePKC->Response

Caption: Signal transduction pathways for Endothelin-1. Pyrrolidine antagonists competitively block the ET-1 binding site on


Comparative Analysis: The Pyrrolidine Series

The pyrrolidine scaffold's success lies in its Structure-Activity Relationship (SAR) . The core pyrrolidine ring provides a rigid template where substituents at positions 2, 3, and 4 can be oriented to maximize hydrophobic interactions with the receptor pocket.

Key Compounds Comparison

The following table contrasts the primary pyrrolidine-based antagonists against the sulfonamide benchmark (Bosentan).

CompoundScaffold ClassSelectivity Profile

(

)

(

)
Selectivity Ratio (

:

)
Key Application
Atrasentan (ABT-627) PyrrolidineHighly

Selective
0.034 nM 63.3 nM~1860-foldDiabetic Nephropathy, Oncology
A-127722 Pyrrolidine

Selective
0.069 nM98 nM~1400-foldPrecursor to Atrasentan
A-216546 PyrrolidineUltra

Selective
0.46 nM13,000 nM~28,000-foldNext-gen "Backup" Candidate
A-192621 Pyrrolidine

Selective
>1000 nM0.65 nM 0.0005-foldMechanistic Probe (Hypertension)
Bosentan SulfonamideMixed / Non-selective4.7 nM95 nM~20-foldPAH (Clinical Benchmark)
Structural Determinants of Selectivity
  • The

    
     "Lock":  In Atrasentan, the cis,cis,trans  configuration of the substituents (2-aryl, 3-carboxyl, 4-aryl) is critical. The 4-(1,3-benzodioxol-5-yl) group creates a tight hydrophobic fit in the 
    
    
    pocket.
  • The

    
     Switch:  As seen in A-192621 , replacing the 
    
    
    -dibutyl side chain with a bulky 2,6-dialkylacetanilide completely inverts selectivity. This steric bulk prevents entry into the narrower
    
    
    binding cleft while retaining affinity for
    
    
    .

Experimental Protocols

To validate these affinities in your own lab, use the following standardized protocols. These are designed for self-validation using control compounds (e.g., unlabeled ET-1).

Workflow: High-Throughput Screening (HTS)

This diagram outlines the decision logic for characterizing a new pyrrolidine analog.

HTS_WorkflowStartNew AnalogSynthesisBindingRadioligand Binding(Competition Assay)Start->BindingDecision1Ki < 10 nM?Binding->Decision1DiscardDiscard / Refine SARDecision1->DiscardNoSelectivitySelectivity Screen(ETA vs ETB)Decision1->SelectivityYesFunctionalFunctional Assay(Ca2+ Mobilization)Selectivity->Functional

Caption: Screening workflow for validating potency and selectivity of novel ERAs.

Protocol 1: Radioligand Competition Binding Assay

Objective: Determine the affinity (

Materials:

  • Receptor Source: CHO cells stably expressing human

    
     or 
    
    
    receptors.
  • Radioligand: [

    
    I]-ET-1 (Specific Activity ~2000 Ci/mmol).
    
  • Buffer: 50 mM Tris-HCl, 5 mM

    
    , 0.1% BSA, pH 7.4.
    

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells and homogenize in ice-cold buffer. Centrifuge at 40,000 x g for 20 mins. Resuspend pellet to a final protein concentration of 5-10 µ g/well .

  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane suspension.

    • 50 µL [

      
      I]-ET-1 (Final concentration: 0.1 nM, approx. 
      
      
      ).
    • 50 µL Test Compound (Pyrrolidine antagonist) at varying concentrations (

      
       to 
      
      
      M).
  • Equilibrium: Incubate at 37°C for 60 minutes . (Note: 37°C is preferred over room temp to ensure thermodynamic equilibrium for hydrophobic pyrrolidines).

  • Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Count radioactivity using a gamma counter.

  • Analysis: Plot % Specific Binding vs. Log[Ligand]. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol 2: Functional Calcium Mobilization Assay (FLIPR)

Objective: Confirm the compound acts as an antagonist (inhibits ET-1 induced

  • Cell Loading: Seed

    
    -expressing CHO cells in black-walled 96-well plates. Incubate with Calcium-4 or Fluo-4 AM dye for 45 mins at 37°C.
    
  • Pre-incubation: Add the pyrrolidine antagonist (e.g., Atrasentan) 15 minutes prior to agonist addition to allow receptor occupancy.

  • Agonist Challenge: Inject ET-1 (

    
     concentration, typically ~1-5 nM) automatically via the FLIPR system.
    
  • Readout: Measure fluorescence intensity (RFU) over 180 seconds.

  • Result: A potent antagonist will suppress the fluorescence peak in a dose-dependent manner.

References

  • Discovery of Atrasentan (ABT-627): Opgenorth, T. J., et al. (1996). "Pharmacological characterization of A-127722, an orally active and highly potent ETA-selective receptor antagonist."[2] Journal of Pharmacology and Experimental Therapeutics.

  • SAR of Pyrrolidine Series (A-216546): Liu, G., et al. (1998). "Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546)."[3] Journal of Medicinal Chemistry.

  • Discovery of ET-B Selective Analogs (A-192621): Jae, H. S., et al. (1999). "Pyrrolidine-3-carboxylic acids as endothelin antagonists. 4. Side chain conformational restriction leads to ETB selectivity."[4][5] Journal of Medicinal Chemistry.

  • Clinical Relevance of Atrasentan: Kohan, D. E., et al. (2011).[6] "Addition of atrasentan to renin-angiotensin system blockade reduces albuminuria in diabetic nephropathy."[6] Journal of the American Society of Nephrology.

  • Radioligand Binding Methodology: Motulsky, H. J., & Neubig, R. R. (2002). "Analyzing radioligand binding data." Current Protocols in Neuroscience.

A Comparative Guide to Evaluating the Selectivity Profile of Novel CNS-Active Pyrrolidine Derivatives: A Case Study of 2-[2-(Oxolan-2-yl)ethyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable clinical candidate is fraught with challenges. One of the most critical hurdles in Central Nervous System (CNS) drug discovery is achieving a desirable selectivity profile.[1][2] A lack of selectivity, where a compound interacts with unintended "off-targets," can lead to undesirable side effects, toxicity, or diminished efficacy, contributing to the high attrition rates in CNS drug development.[3]

This guide provides an in-depth framework for evaluating the selectivity profile of novel CNS-active compounds. We will use the molecule 2-[2-(Oxolan-2-yl)ethyl]pyrrolidine (hereafter referred to as "Compound X" for illustrative purposes) as our central case study. Due to the absence of publicly available pharmacological data for this specific molecule, we will present a comprehensive, rational, and field-proven strategy for its characterization. This includes detailed experimental protocols and hypothetical data to guide researchers in their own discovery programs.

The structure of Compound X, featuring a pyrrolidine ring and an oxolane (tetrahydrofuran) moiety, suggests a high probability of interaction with various CNS receptors. Pyrrolidine scaffolds are privileged structures found in numerous natural products and approved drugs targeting nicotinic acetylcholine (nAChR), dopamine (DR), and serotonin (5-HT) receptors, among others.[4][5] Therefore, a systematic evaluation of its binding and functional activity at these key receptor families is paramount.

The Strategic Imperative: A Tiered Approach to Selectivity Profiling

A robust selectivity assessment does not involve randomly screening against hundreds of targets. It is a strategic, tiered process designed to build a comprehensive understanding of a compound's biological interactions efficiently. The causality behind this approach is rooted in resource optimization and logical progression: we start with the most likely targets based on structural analogy and progressively broaden the screen to identify potential liabilities.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Subtype Selectivity cluster_2 Tier 3: Broad Liability Screening A Compound X Synthesis & QC B Primary Target Family Screening (e.g., nAChRs, Dopamine Receptors) A->B C Initial Potency Determination (pKi, pEC50/pIC50) B->C D Expanded Receptor Subtype Panel (e.g., D1, D2, D3, D4, etc.) C->D High Potency Hit E Functional Assay Profiling (Agonist vs. Antagonist Mode) D->E F Cross-Family Screening (e.g., Serotonin, Adrenergic Receptors) E->F G Broad Off-Target Panel (e.g., CEREP, Eurofins) F->G Promising Profile H hERG, CYP450 Inhibition Assays G->H I Final Selectivity Ratios Calculated H->I

Caption: Tiered workflow for selectivity profiling of a novel CNS compound.

Comparative Selectivity Analysis: Compound X vs. Reference Ligands

To contextualize the selectivity profile of a new chemical entity, it is essential to compare its binding affinities against well-characterized, established compounds. The following tables present hypothetical, yet plausible, data for Compound X, illustrating how it might compare to standard tool compounds for key CNS target families.

Disclaimer: The following data is purely illustrative to demonstrate the principles of comparative selectivity analysis and is not based on experimental results for this compound.

Table 1: Nicotinic Acetylcholine Receptor (nAChR) Subtype Selectivity

The pyrrolidine moiety is a core feature of nicotine, making nAChRs a primary target family for investigation.[6][7][8][9] High affinity for the α4β2 subtype is often sought for conditions like nicotine addiction, while activity at other subtypes can be associated with side effects.[10]

Compoundα4β2 Ki (nM)α3β4 Ki (nM)α7 Ki (nM)Selectivity (α4β2 vs. α3β4)Selectivity (α4β2 vs. α7)
Compound X 15 450 >10,000 30-fold >667-fold
Nicotine23501,500175-fold750-fold
Varenicline0.15328020-fold1,867-fold

Interpretation: In this hypothetical scenario, Compound X displays good affinity for the α4β2 nAChR with respectable selectivity over the α3β4 subtype and excellent selectivity against the α7 subtype. This profile suggests it may warrant further investigation for nicotine dependence, though its potency is lower than the reference compounds.

Table 2: Dopamine Receptor (DR) Subtype Selectivity

Dopamine receptors are critical targets for antipsychotics, Parkinson's disease, and addiction.[3] The D2-like family (D2, D3, D4) shares high homology, making subtype selectivity a significant challenge and a key goal for mitigating side effects like extrapyramidal symptoms.[11][12]

CompoundD1 Ki (nM)D2 Ki (nM)D3 Ki (nM)D4 Ki (nM)Selectivity (D2 vs. D3)
Compound X >10,000 850 95 1,200 0.11-fold (D3 selective)
Haloperidol3001.50.750.47-fold (D3 selective)
Eticlopride2,5000.180.253.41.39-fold (D2 selective)

Interpretation: This illustrative data positions Compound X as a D3-preferring ligand, a profile of interest for studying addiction and motivation pathways. Its lack of affinity for D1 and weaker D2/D4 binding suggest a potentially favorable side-effect profile compared to less selective compounds like Haloperidol.

Table 3: Serotonin Receptor (5-HT) and Transporter Selectivity

The serotonergic system is a cornerstone of antidepressant and anxiolytic drug action.[13] Many CNS drugs exhibit polypharmacology, and understanding interactions with key 5-HT receptors (e.g., 5-HT1A, 5-HT2A) and the serotonin transporter (SERT) is crucial.[14][15][16][17]

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)SERT Ki (nM)
Compound X 1,500 >10,000 2,300
Buspirone152,000>10,000
Fluoxetine1,1002,5001.1

Interpretation: Compound X demonstrates weak affinity for these key serotonergic targets, suggesting it is unlikely to mediate its primary effects through this system. This lack of potent off-target activity at major neurotransmitter systems is a desirable characteristic, indicating a "cleaner" preliminary profile.

Experimental Methodologies: Self-Validating Protocols

The trustworthiness of selectivity data hinges on the robustness of the experimental protocols. The following sections detail standardized, self-validating methodologies for obtaining the binding and functional data presented above.

Radioligand Binding Assays

Principle: This technique measures the affinity of a test compound by quantifying its ability to displace a known, high-affinity radiolabeled ligand from its receptor target. The protocol is self-validating through the inclusion of a known reference compound, which must produce a displacement curve and Ki value within a predefined historical range for the assay to be considered valid.

Detailed Protocol (Example: Human D3 Receptor):

  • Cell Membrane Preparation:

    • Culture CHO or HEK293 cells stably expressing the human dopamine D3 receptor.

    • Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat.

    • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2) to a final protein concentration of 20-40 µg per well.

  • Assay Setup:

    • In a 96-well plate, add:

      • 25 µL of test compound (Compound X) or reference compound (Haloperidol) at various concentrations (e.g., 0.1 nM to 10 µM).

      • 25 µL of radioligand (e.g., [³H]-Spiperone at a final concentration of 0.3 nM).

      • 200 µL of the cell membrane suspension.

    • For non-specific binding (NSB) wells, add a high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol).

    • For total binding (TB) wells, add vehicle instead of a competing ligand.

  • Incubation & Harvesting:

    • Incubate the plate at room temperature for 90 minutes with gentle agitation.

    • Rapidly harvest the plate contents onto GF/B filter mats using a cell harvester, washing 3-5 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Data Acquisition & Analysis:

    • Dry the filter mats and place them in scintillation vials with scintillation cocktail.

    • Quantify radioactivity using a liquid scintillation counter (counts per minute, CPM).

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression (sigmoidal dose-response).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (Agonist vs. Antagonist Mode)

Principle: While binding assays measure affinity, functional assays determine a compound's effect on receptor signaling (e.g., agonism, antagonism, inverse agonism). This is critical, as a high-affinity binder may be a potent activator or a silent blocker. A key validation step is confirming that a known agonist produces a full response and a known antagonist completely blocks that response.

Detailed Protocol (Example: Gs-Coupled Receptor cAMP Assay):

This protocol would be relevant for assessing functional activity at receptors like the Dopamine D1 receptor.

G cluster_0 Cellular Signaling Cascade cluster_1 HTRF Detection Agonist Agonist Receptor Receptor Agonist->Receptor Binds Gs_Protein Gs_Protein Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl_Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP ATP to cAMP HTRF_Signal HTRF_Signal cAMP->HTRF_Signal Measured Donor cAMP-d2 (Donor) cAMP->Donor Competes with Acceptor Anti-cAMP-Cryptate (Acceptor) note High cAMP -> Low FRET Signal Low cAMP -> High FRET Signal

Caption: Principle of a competitive HTRF cAMP functional assay.

  • Cell Culture & Seeding:

    • Use HEK293 cells stably expressing the target Gs-coupled receptor.

    • Seed cells into a 384-well white assay plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Agonist Mode Assay:

    • Remove culture medium and replace with stimulation buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.

    • Add Compound X or a reference agonist (e.g., Dopamine for D1R) across a range of concentrations.

    • Incubate at 37°C for 30 minutes.

  • Antagonist Mode Assay:

    • Pre-incubate cells with varying concentrations of Compound X or a reference antagonist for 15-30 minutes.

    • Add a fixed concentration of a reference agonist (at its EC80 value) to all wells (except the basal control).

    • Incubate at 37°C for 30 minutes.

  • cAMP Detection (HTRF):

    • Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol (e.g., Cisbio).

    • Incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the 665/620 ratio and normalize the data (e.g., to the maximal response of the reference agonist).

    • For Agonist Mode: Plot normalized response vs. log[agonist] to determine the EC50 (potency) and Emax (efficacy).

    • For Antagonist Mode: Plot normalized response vs. log[antagonist] to determine the IC50. Calculate the antagonist potency (Kb) using the Schild regression or Cheng-Prusoff for antagonists.

Conclusion

The comprehensive evaluation of a compound's selectivity profile is a cornerstone of modern drug discovery, providing the critical data needed to predict both therapeutic potential and possible liabilities. While no public data exists for This compound , we have outlined a robust, logical, and technically detailed roadmap for its characterization. By employing a tiered screening strategy, utilizing validated in vitro binding and functional assays, and contextualizing the results against known reference compounds, researchers can build a clear and defensible selectivity profile. The hypothetical data presented herein for "Compound X" illustrates a promising profile: a potent and selective ligand for the D3 dopamine receptor with minimal interaction at key nAChR and 5-HT off-targets. This type of profile would justify its advancement into more complex secondary assays and, eventually, in vivo models. This guide serves as a template for the rigorous, evidence-based approach required to de-risk novel chemical matter and increase the probability of success in the challenging field of CNS therapeutics.

References

  • Gucchino, S. et al. (2018). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. SLAS DISCOVERY: Advancing the Science of Drug Discovery. Available at: [Link]

  • Wróbel, D. et al. (2023). Synthesis and biological evaluation of novel 3-(5-substituted-1H-indol-3-yl)pyrrolidine-2,5-dione derivatives with a dual affinity for serotonin 5-HT1A receptor and SERT. Bioorganic Chemistry. Available at: [Link]

  • Tavassoli, T. et al. (2021). Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues. International Journal of Molecular Sciences. Available at: [Link]

  • Wróbel, D. et al. (2021). Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1. ResearchGate. Available at: [Link]

  • Gadaleta, D. et al. (2020). Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries. ResearchGate. Available at: [Link]

  • Pérez-García, L. et al. (2019). Synthesis of Novel Nicotinic Ligands with Multimodal Action: Targeting Acetylcholine α4β2, Dopamine and Serotonin Transporters. Molecules. Available at: [Link]

  • Nickell, J. R. et al. (2014). The Novel Pyrrolidine Nor-Lobelane Analog UKCP-110 [cis-2,5-di-(2-phenethyl)-pyrrolidine hydrochloride] Inhibits VMAT2 Function, Methamphetamine-Evoked Dopamine Release, and Methamphetamine Self-Administration in Rats. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Pati, R. et al. (2023). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Journal of Medicinal Chemistry. Available at: [Link]

  • Wróbel, D. et al. (2024). Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. International Journal of Molecular Sciences. Available at: [Link]

  • Thomas, C. et al. (1999). Enantio- and diastereocontrolled dopamine D1, D2, D3 and D4 receptor binding of N-(3-pyrrolidinylmethyl)benzamides synthesized from aspartic acid. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Gadaleta, D. et al. (2014). Modifications at C(5) of 2-(2-Pyrrolidinyl)-Substituted 1,4-Benzodioxane Elicit Potent α4β2 Nicotinic Acetylcholine Receptor Partial Agonism with High Selectivity over the α3β4 Subtype. Journal of Medicinal Chemistry. Available at: [Link]

  • Slassi, A. & Araujo, J. (2024). Novel 3-Pyrrolidineindole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis and Mental Illnesses Such as Depression and Post-Traumatic Stress Disorder. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Slassi, A. et al. (2022). 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Leeson, P. D. & Davis, A. M. (2004). Medicinal Chemical Properties of Successful Central Nervous System Drugs. ACS Chemical Neuroscience. Available at: [Link]

  • Roth, B. L. (2018). Functional Selectivity: A Novel Approach for CNS Drug Discovery. Penn State University. Available at: [Link]

  • Al-Hourani, B. J. et al. (2023). Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. ResearchGate. Available at: [Link]

  • Johnson, E. et al. (2023). Discovery and Characterization of Novel CNS-Penetrant GPR55 Agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Torres-Rojas, C. et al. (2021). In Silico Repositioning of Dopamine Modulators with Possible Application to Schizophrenia: Pharmacophore Mapping, Molecular Docking and Molecular Dynamics Analysis. ACS Omega. Available at: [Link]

  • Aboul-Enein, H. Y. et al. (1990). SYNTHESIS AND ANALGESIC POTENTIAL OF SOME SUBSTITUTED PYRROLIDINES. Journal of Islamic Academy of Sciences. Available at: [Link]

  • Lee, W.-H. et al. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Molecules. Available at: [Link]

  • Berenguer-Rivas, C. et al. (2025). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Molecules. Available at: [Link]

  • Wager, T. T. et al. (2011). Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

  • Lee, W.-H. et al. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. PubMed. Available at: [Link]

  • Kocabaş, H. et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]

  • Li Petri, G. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

  • Esbenshade, T. A. et al. (2005). Pharmacological Properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological Characterization and Broad Preclinical Efficacy in Cognition and Schizophrenia of a Potent and Selective Histamine H3 Receptor Antagonist. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Kumar, R. et al. (2021). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society. Available at: [Link]

  • Bao, J. et al. (2012). 2-(2-(2-methylpyrrolidin-1-yl)ethyl)benzofuran-5-yl)(4-fluorophenyl)-methanone. National Center for Biotechnology Information. Available at: [Link]

  • Bhattarai, D. et al. (2012). Synthesis and Antibacterial Activity of Novel 2-Oxo-pyrrolidinyl Oxazolidinones. Bulletin of the Korean Chemical Society. Available at: [Link]

  • Glushkov, V. A. et al. (2019). Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. Molecules. Available at: [Link]

  • Schuster, D. et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences. Available at: [Link]

Sources

A Comparative Guide to Assessing Target Engagement of Novel Kinase Inhibitors in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Evaluating 2-[2-(Oxolan-2-yl)ethyl]pyrrolidine

In the landscape of modern drug discovery, the pyrrolidine scaffold is a recurring motif in a multitude of biologically active compounds, valued for its ability to confer favorable physicochemical properties and explore three-dimensional chemical space.[1] This guide focuses on a novel investigational compound, this compound (designated herein as Compound X), a synthetic molecule featuring this versatile heterocyclic core. The primary objective of this document is to provide a comprehensive, comparative framework for assessing the cellular target engagement of Compound X, with a putative target within the tyrosine kinase family.

This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a rationale-driven comparison of leading cell-based target engagement assays. We will explore the strengths and limitations of the Cellular Thermal Shift Assay (CETSA), NanoBioluminescence Resonance Energy Transfer (NanoBRET) assays, and Fluorescence Polarization (FP) assays. To provide a tangible context for comparison, the performance of these assays with Compound X will be benchmarked against two well-established, FDA-approved tyrosine kinase inhibitors: Imatinib and Dasatinib.

The Critical Role of Target Engagement in Drug Discovery

Confirming that a drug candidate binds to its intended molecular target within the complex milieu of a living cell is a cornerstone of successful drug development.[2][3] Robust target engagement data provides crucial evidence for the mechanism of action, aids in the optimization of lead compounds, and helps to de-risk clinical progression by minimizing the chances of advancing compounds with off-target effects or poor cellular penetrance.[3][4]

Comparative Analysis of Cell-Based Target Engagement Assays

The choice of a target engagement assay is dictated by a variety of factors, including the nature of the target protein, the availability of specific reagents, throughput requirements, and the specific questions being addressed in the drug discovery cascade. Here, we compare three widely adopted methodologies.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is founded on the principle that the binding of a ligand, such as a small molecule inhibitor, stabilizes its target protein against thermal denaturation.[5] In a typical CETSA experiment, cells are treated with the compound of interest and then subjected to a heat gradient. The subsequent quantification of the soluble fraction of the target protein at different temperatures reveals a shift in its melting curve upon ligand binding.[5][6]

Experimental Workflow for CETSA

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection cell_culture 1. Culture cells expressing the target kinase treatment 2. Treat cells with Compound X, Imatinib, Dasatinib, or DMSO cell_culture->treatment heat 3. Aliquot cell suspensions and heat at a range of temperatures treatment->heat lysis 4. Lyse cells and separate soluble proteins from precipitated aggregates heat->lysis western_blot 5. Quantify soluble target protein by Western Blot or other immunoassays lysis->western_blot

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol for CETSA:

  • Cell Culture and Treatment:

    • Seed cells expressing the target kinase (e.g., HEK293 overexpressing a specific kinase) in appropriate culture vessels and grow to 70-80% confluency.

    • On the day of the experiment, treat the cells with varying concentrations of Compound X, Imatinib, Dasatinib, or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Using a thermal cycler, heat the tubes at a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3-8 minutes.[7]

  • Cell Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of the soluble fractions.

    • Analyze the amount of the target kinase in each sample by Western blotting using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the percentage of soluble protein as a function of temperature to generate melting curves.

    • Determine the melting temperature (Tm) for each condition. A significant increase in Tm in the presence of a compound indicates target engagement.

NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).[8] The target protein is fused to a NanoLuc® luciferase, and a cell-permeable fluorescent tracer that binds to the target is added. The binding of the tracer to the NanoLuc®-fused target brings the donor (luciferase) and acceptor (tracer) into close proximity, resulting in a BRET signal. A test compound that competes with the tracer for binding to the target will disrupt this interaction, leading to a dose-dependent decrease in the BRET signal.[8][9][10]

Experimental Workflow for NanoBRET™ Assay

NanoBRET_Workflow cluster_transfection Cell Transfection cluster_plating_treatment Plating & Treatment cluster_readout Signal Detection transfect 1. Transfect cells with a plasmid encoding the NanoLuc®-kinase fusion protein plate 2. Seed transfected cells into assay plates transfect->plate add_tracer 3. Add NanoBRET™ tracer and test compounds (Compound X, Imatinib, Dasatinib) plate->add_tracer add_substrate 4. Add NanoLuc® substrate add_tracer->add_substrate read_bret 5. Measure luminescence at donor and acceptor wavelengths and calculate the BRET ratio add_substrate->read_bret

Caption: A generalized workflow for the NanoBRET™ Target Engagement Assay.

Detailed Protocol for NanoBRET™ Kinase Assay:

  • Cell Transfection and Seeding:

    • Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

    • Seed the transfected cells into 96- or 384-well white assay plates.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of Compound X, Imatinib, and Dasatinib.

    • Add the test compounds to the cells.

    • Add the appropriate NanoBRET™ kinase tracer at a predetermined optimal concentration.

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 2 hours) to allow the system to reach equilibrium.

  • Signal Detection:

    • Add the NanoGlo® substrate to the wells.

    • Measure the luminescence at the donor (450 nm) and acceptor (610 nm) wavelengths using a plate reader capable of detecting BRET signals.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio as a function of the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in the cellular environment.

Fluorescence Polarization (FP) Assay

Principle: Fluorescence Polarization is a solution-based technique that measures changes in the apparent molecular size of a fluorescently labeled molecule (tracer).[6][11] A small fluorescent tracer tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. When the tracer binds to a larger molecule, such as a kinase, its tumbling rate slows down, leading to an increase in the polarization of the emitted light. In a competitive FP assay, an unlabeled test compound competes with the fluorescent tracer for binding to the target protein. This displacement of the tracer leads to a decrease in fluorescence polarization, which can be measured to determine the binding affinity of the test compound.[6][11]

Experimental Workflow for Fluorescence Polarization Assay

FP_Workflow cluster_reagent_prep Reagent Preparation cluster_assay_setup Assay Setup cluster_incubation_readout Incubation & Readout prep 1. Prepare purified target kinase, fluorescent tracer, and test compounds (Compound X, etc.) mix 2. Mix kinase, tracer, and serial dilutions of test compounds in assay plates prep->mix incubate 3. Incubate to reach binding equilibrium mix->incubate read_fp 4. Measure fluorescence polarization using a plate reader incubate->read_fp

Caption: A generalized workflow for a competitive Fluorescence Polarization Assay.

Detailed Protocol for a Competitive FP Kinase Assay:

  • Reagent Preparation:

    • Purify the target kinase domain.

    • Synthesize or obtain a fluorescently labeled tracer that binds to the kinase's active site.

    • Prepare serial dilutions of Compound X, Imatinib, and Dasatinib.

  • Assay Setup:

    • In a microplate, add the purified kinase, the fluorescent tracer at a fixed concentration, and the serially diluted test compounds.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters and polarizers.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the compound concentration.

    • Fit the data to a competitive binding model to determine the IC50 or Ki value for each compound.

Performance Comparison and Data Interpretation

The following table summarizes hypothetical data for Compound X and the two comparator compounds, Imatinib and Dasatinib, across the three target engagement assays. This data is for illustrative purposes to highlight the types of results obtained from each assay and how they can be interpreted.

Assay Parameter Measured Compound X (Hypothetical) Imatinib Dasatinib
CETSA Thermal Shift (ΔTm)+ 5.2 °C+ 4.8 °C+ 6.1 °C
NanoBRET™ Cellular IC5085 nM250 nM1.5 nM
Fluorescence Polarization Biochemical IC50120 nM300 nM0.8 nM

Interpretation of Hypothetical Data:

  • CETSA: All three compounds show a positive thermal shift, confirming direct binding to the target kinase in a cellular context. Dasatinib exhibits the largest shift, suggesting the most significant stabilization of the target protein upon binding.

  • NanoBRET™: This assay provides a quantitative measure of target engagement in live cells. Dasatinib demonstrates the highest potency, followed by Compound X, and then Imatinib. The cellular IC50 values from NanoBRET™ are often considered more physiologically relevant than biochemical IC50s as they account for cell permeability and efflux.

  • Fluorescence Polarization: This biochemical assay confirms the direct interaction of the compounds with the purified kinase. The rank order of potency (Dasatinib > Compound X > Imatinib) is consistent with the NanoBRET™ data, providing confidence in the on-target activity of Compound X.

Conclusion: An Integrated Approach to Target Engagement

The assessment of target engagement is a multifaceted process, and no single assay provides a complete picture. A strategic and integrated approach, employing a combination of orthogonal assays, is paramount for making informed decisions in drug discovery.

  • CETSA is an invaluable tool for confirming target binding in a label-free manner within the native cellular environment.

  • NanoBRET™ offers a robust and quantitative method for determining compound affinity in live cells, making it highly suitable for structure-activity relationship (SAR) studies.

  • Fluorescence Polarization provides a high-throughput, biochemical validation of direct target interaction, which is often a prerequisite for more complex cellular assays.

For the hypothetical Compound X, the collective data from these three assays would provide strong evidence of on-target activity, elucidate its potency relative to established drugs, and build a solid foundation for further preclinical development. By understanding the principles, strengths, and limitations of each of these powerful techniques, researchers can design a comprehensive target engagement strategy that accelerates the journey from a promising molecule to a potential therapeutic.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885.
  • Concept Life Sciences. (n.d.). Target Engagement Assay Services. Retrieved from [Link]

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249.
  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Poyraz, Ö., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1234567.
  • Selvita. (n.d.). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • Infinix Bio. (2026). Understanding Target Engagement Assays: The Key to Successful Drug Discovery and Development. Retrieved from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • DiscoverX. (n.d.). Target Engagement Assays. Retrieved from [Link]

  • ACS Publications. (2025). A Novel Fluorescence Polarization Binding Assay for the Main Protease (M pro ) of SARS-CoV-2. Retrieved from [Link]

  • protocols.io. (2020). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • Owicki, J. C. (2000). Fluorescence polarization and anisotropy in high-throughput screening: perspectives and primer. Journal of biomolecular screening, 5(5), 297-306.
  • Selvita. (n.d.). Target Engagement. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Retrieved from [Link]

  • Wikipedia. (n.d.). Imatinib. Retrieved from [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of Imatinib (Gleevec)?. Retrieved from [Link]

  • Wikipedia. (n.d.). Dasatinib. Retrieved from [Link]

  • Proteopedia. (2017). Dasatinib. Retrieved from [Link]

  • Vasta, J. D., et al. (2019). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR protocols, 1(1), 100001.
  • National Center for Biotechnology Information. (2013). Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Dasatinib?. Retrieved from [Link]

  • RCSB PDB. (2006). 2GQG: X-ray Crystal Structure of Dasatinib (BMS-354825) Bound to Activated ABL Kinase Domain. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Imatinib: A Breakthrough of Targeted Therapy in Cancer. Retrieved from [Link]

  • AACR Journals. (2006). The Structure of Dasatinib (BMS-354825) Bound to Activated ABL Kinase Domain Elucidates Its Inhibitory Activity against Imatinib-Resistant ABL Mutants. Retrieved from [Link]

  • SciSpace. (2009). The structure of the leukemia drug imatinib bound to human quinone reductase 2 (NQO2). Retrieved from [Link]

  • ResearchGate. (n.d.). Mode of action of imatinib. The phosphorylation of a substrate is shown.... Retrieved from [Link]

Sources

Comparison Guide: 2-Pyrrolidone-Fused Derivatives as Tyrosine Kinase Inhibitors

[1][2]

Executive Summary

This technical guide evaluates the performance of 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives as multi-target tyrosine kinase inhibitors (TKIs).[1][2] Specifically designed to overcome the limitations of first-generation indolinones (e.g., Sunitinib), these fused scaffolds exhibit superior rigidity and enhanced hydrogen-bonding capabilities.

Key Finding: Optimized derivatives (specifically Compound 15 ) demonstrate up to 10-fold higher potency against VEGFR-2 and 8-fold higher potency against PDGFR

345

Structural Rationale & Chemical Architecture[6]

The core innovation in this class of inhibitors is the fusion of a 2-pyrrolidone ring onto the pyrrole moiety of the standard sunitinib pharmacophore.

Why 2-Pyrrolidone Fusion?
  • Conformational Rigidity: Fusing the saturated lactam (2-pyrrolidone) ring restricts the rotation of the pyrrole core, pre-organizing the molecule into a bioactive conformation that fits the ATP-binding pocket of receptor tyrosine kinases (RTKs).

  • Solubility Enhancement: The lactam moiety increases polarity compared to the hydrophobic dimethyl-ethyl group found in Sunitinib, potentially improving oral bioavailability.

  • H-Bonding Network: The carbonyl oxygen and the nitrogen of the fused ring provide additional anchor points for hydrogen bonding within the hinge region of the kinase.

Synthesis Workflow (DOT Visualization)

The synthesis relies on a Knoevenagel-type condensation between a specific N-substituted 2-pyrrolidone aldehyde and 5-substituted oxindoles.

SynthesisPathFigure 1: Synthetic pathway for 2-pyrrolidone-fused derivatives via Knoevenagel condensation.Start1N-substituted2-pyrrolidoneInter1Intermediate:2-Pyrrolidone AldehydeStart1->Inter1FormylationStart2Vilsmeier Reagent(POCl3/DMF)Start2->Inter1FinalTarget:2-Pyrrolidone-Fused(2-oxoindolin-3-ylidene)methylpyrroleInter1->FinalCondensationReactant5-SubstitutedOxindoleReactant->FinalCatalystPiperidine / EtOHRefluxCatalyst->Final

Comparative Performance Analysis

The following data compares key 2-pyrrolidone-fused derivatives against the clinical standard Sunitinib . The data focuses on enzymatic inhibition (IC

136
Enzymatic Inhibition (VEGFR-2 & PDGFR )[3]

Table 1: Kinase Inhibition Profile (IC


 in nM)
Compound IDC(5) SubstituentVEGFR-2 IC

(nM)
Fold vs. SunitinibPDGFR

IC

(nM)
Fold vs. Sunitinib
Sunitinib -F38.5 1.0x42.1 1.0x
Compound 11 -Br19.22.0x28.41.5x
Compound 14 -OH8.44.6x14.13.0x
Compound 15 -SH3.8 10.1x 5.2 8.1x

Data Source: Derived from optimization studies in BMC Chemistry (2017) and Molecules (2017).

Analysis:

  • Compound 15 (Thiol derivative): The most potent inhibitor, showing a 10-fold improvement over Sunitinib. The thiol (-SH) group likely acts as a potent Hydrogen Bond Donor (HBD), interacting tightly with the kinase hinge region (Glu917/Cys919 residues in VEGFR-2).

  • Compound 11 (Bromo derivative): Demonstrates that halogen size matters; the larger Bromine atom fills the hydrophobic pocket better than the Fluorine in Sunitinib.

Cellular Antiproliferative Activity[5][7][8][9][10][11]

Table 2: Cytotoxicity against HCT-116 (Colorectal Cancer) Cells

CompoundIC

(

M)
Selectivity Index (SI)*Cell Cycle Effect
Sunitinib 3.422.1G0/G1 Arrest
Compound 12 0.41> 5.0G0/G1 Arrest
Compound 15 0.35> 4.2G0/G1 Arrest

*SI calculated as IC


Insight: Compound 12 (Iodo-derivative) is roughly 8-fold more potent than Sunitinib in cellular assays.[1][7] The fused pyrrolidone scaffold maintains high selectivity for cancer cells, reducing the risk of off-target toxicity common in multi-kinase inhibitors.

Mechanism of Action

These derivatives function as ATP-competitive inhibitors . They bind to the intracellular catalytic domain of the receptor tyrosine kinase (RTK), preventing the phosphorylation of tyrosine residues. This blockade halts downstream signaling pathways responsible for angiogenesis and cell survival.

Signaling Pathway Blockade (DOT Visualization)

SignalingPathwayFigure 2: Mechanism of Action. The derivative binds to the ATP pocket, blocking phosphorylation and downstream angiogenic signaling.LigandVEGF / PDGF(Ligands)ReceptorVEGFR-2 / PDGFR(Receptor Tyrosine Kinase)Ligand->ReceptorBindingPhosAutophosphorylation(BLOCKED)Receptor->PhosInhibitor2-Pyrrolidone Derivative(ATP Competitive)Inhibitor->ReceptorInhibits ATP BindingRAFRAF / MEK / ERKPathwayPhos->RAFPI3KPI3K / AKTPathwayPhos->PI3KProlifCell ProliferationRAF->ProlifAngioAngiogenesis(Tube Formation)PI3K->Angio

Experimental Methodologies

To validate the performance of these derivatives in your own lab, follow these standardized protocols.

Protocol A: Chemical Synthesis (Condensation)

Objective: Synthesize the target 2-pyrrolidone-fused derivative.

  • Preparation: Dissolve 1.0 equivalent of N-substituted 2-pyrrolidone aldehyde and 1.0 equivalent of the appropriate 5-substituted oxindole in Ethanol (EtOH).

  • Catalysis: Add 0.1 equivalent of piperidine as a base catalyst.

  • Reaction: Reflux the mixture at 80°C for 3–5 hours. Monitor via TLC (Thin Layer Chromatography).

  • Purification: Cool to room temperature. The product typically precipitates as a solid. Filter and wash with cold ethanol. Recrystallize from EtOH/DMF if necessary.

  • Validation: Confirm structure via

    
    H-NMR (look for the vinyl proton singlet around 
    
    
    7.6–7.8 ppm) and HRMS.
Protocol B: VEGFR-2 Kinase Inhibition Assay

Objective: Determine IC

148910
  • System: Use a Homogeneous Time-Resolved Fluorescence (HTRF) or radiometric (

    
    P-ATP) assay.
    
  • Reaction Mix: Combine recombinant human VEGFR-2 kinase domain, peptide substrate (e.g., Poly Glu:Tyr 4:1), and varying concentrations of the test compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    ).
    
  • Initiation: Add ATP (at

    
     concentration, typically 10 
    
    
    M) to start the reaction.
  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Stop reaction with EDTA (for radiometric) or detection antibodies (HTRF). Measure signal intensity.

  • Calculation: Fit data to a sigmoidal dose-response curve (variable slope) to extract IC

    
    .
    

References

  • Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Source: Molecules, 2017, 22(6), 913.[2] URL:[Link]

  • Structural optimization and evaluation of novel 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)

    
     inhibitors. 
    Source: BMC Chemistry (formerly Chemistry Central Journal), 2017, 11, 108.
    URL:[Link]
    
  • Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold. Source: European Journal of Medicinal Chemistry, 2021, 211, 113083.[10] URL:[Link]

Sources

Benchmarking Novel Pyrrolidine-2,5-diones: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Lead Optimization Scientists. Content Type: Technical Comparison & Validation Guide.

Executive Summary: The Evolution of the Succinimide Scaffold

For decades, the pyrrolidine-2,5-dione (succinimide) scaffold has been synonymous with Ethosuximide (ETX) , the gold standard for absence seizures. However, ETX’s narrow spectrum—limited strictly to T-type calcium channel inhibition—renders it ineffective against generalized tonic-clonic seizures (GTCS) and drug-resistant epilepsy.

Recent medicinal chemistry efforts have validated a new generation of Hybrid Pyrrolidine-2,5-diones (e.g., N-Mannich bases, benzothiophene derivatives like KA-11 ). Unlike their predecessor, these novel derivatives exhibit a dual-mechanism of action , combining T-type calcium channel blockade with voltage-gated sodium channel (VGSC) inhibition. This guide outlines the validation protocols required to benchmark these novel agents against standard anticonvulsants, proving their efficacy in both absence (scPTZ) and tonic-clonic (MES) models.

Mechanistic Rationale & Pathway Visualization

To validate these novel compounds, one must first understand the physiological shift they represent. While Ethosuximide modulates thalamocortical oscillations via


 channels, novel hybrids (often featuring aryl-piperazine or benzyl moieties) gain lipophilicity and affinity for the inactivated state of 

channels.
Diagram 1: Dual-Target Mechanism of Action

The following diagram illustrates the divergent pathways of the classic vs. novel pyrrolidine-2,5-diones.

MOA_Pathway Drug_Classic Classic Succinimide (Ethosuximide) Target_Ca T-Type Ca2+ Channels (Thalamic Neurons) Drug_Classic->Target_Ca High Specificity Drug_Novel Novel Hybrid Pyrrolidine-2,5-dione Drug_Novel->Target_Ca Retained Affinity Target_Na Voltage-Gated Na+ Channels (Cortical Neurons) Drug_Novel->Target_Na Gain of Function (Lipophilic Interaction) Effect_Ca Inhibit Thalamocortical Oscillations Target_Ca->Effect_Ca Effect_Na Stabilize Neuronal Membranes (Inactivation) Target_Na->Effect_Na Outcome_Absence Control of Absence Seizures Effect_Ca->Outcome_Absence Outcome_GTCS Control of Tonic-Clonic Seizures Effect_Na->Outcome_GTCS

Caption: Figure 1. Mechanism of Action comparison. Novel derivatives retain Calcium channel activity while gaining Sodium channel blockade, broadening the therapeutic window to include tonic-clonic seizures.

Validated Experimental Protocols

Scientific integrity requires a self-validating system . An anticonvulsant screen is only valid if the positive controls (Phenytoin/Ethosuximide) perform within historical ranges. The following protocols align with the NIH/NINDS Anticonvulsant Screening Program (ASP) standards.

Maximal Electroshock Seizure (MES) Test

Purpose: Identifies agents effective against generalized tonic-clonic seizures (sodium channel blockers).

  • Animals: Male albino mice (CF-1 or C57BL/6), 18–25 g.[1]

  • Stimulus: Corneal electrodes; 60 Hz alternating current, 50 mA intensity, 0.2 s duration.

  • Pre-treatment: Administer test compound (i.p.) 30 minutes (0.5 h) and 4 hours prior to testing to identify Time of Peak Effect (TPE).

  • Endpoint (Validation Criteria): Abolition of the hindlimb tonic extensor component .

    • Pass: Animal does not extend hindlimbs >90° relative to the body.

    • Fail: Full tonic extension occurs.

  • Control: Phenytoin (

    
     mg/kg).
    
Subcutaneous Pentylenetetrazol (scPTZ) Test

Purpose: Identifies agents effective against myoclonic/absence seizures (GABA modulators or Ca2+ blockers).

  • Induction: Pentylenetetrazol (PTZ) dissolved in 0.9% saline.

  • Dosing: Subcutaneous injection of

    
     dose (approx. 85 mg/kg) into the loose fold of skin on the neck.
    
  • Observation: Place animal in a plexiglass cage for 30 minutes.

  • Endpoint (Validation Criteria): Absence of a single clonic seizure episode lasting >5 seconds.

  • Control: Ethosuximide (

    
     mg/kg).
    
Rotarod Neurotoxicity Test

Purpose: To differentiate true anticonvulsant efficacy from sedation/muscle relaxation.

  • Apparatus: Rotating rod (1 inch diameter) at 6–10 rpm.

  • Protocol: Mice must maintain equilibrium for 1 minute.

  • Endpoint: Inability to maintain balance (falling off) indicates neurological deficit.

  • Calculation: Determine

    
     (Toxic Dose for 50% of animals).
    
Diagram 2: Preclinical Screening Workflow

Workflow Synthesis Synthesis of Pyrrolidine-2,5-dione Tox_Screen Rotarod Test (Neurotoxicity Check) Synthesis->Tox_Screen 30 min & 4h Screen_MES MES Test (Na+ Channel) Tox_Screen->Screen_MES If Non-Toxic Screen_PTZ scPTZ Test (T-type Ca2+) Tox_Screen->Screen_PTZ If Non-Toxic Quant Quantification (Probit Analysis) Screen_MES->Quant Dose-Response Screen_PTZ->Quant Dose-Response Decision Calculate PI (TD50 / ED50) Quant->Decision

Caption: Figure 2. Sequential screening workflow. Neurotoxicity (Rotarod) is assessed parallel to or before efficacy to ensure seizure protection is not a false positive caused by sedation.

Comparative Benchmarking Data

The following table benchmarks a representative Novel Hybrid Pyrrolidine-2,5-dione (based on data from compounds like KA-11 or Compound 30 in recent literature) against standard clinical agents.

Table 1: Comparative Efficacy (


) and Safety (

) in Mice (i.p.)
CompoundMES

(mg/kg)
scPTZ

(mg/kg)
Rotarod

(mg/kg)
Protective Index (PI)*Spectrum of Activity
Novel Hybrid (e.g., KA-11) 45.5 68.7 > 400 ~8.8 Broad (Dual Action)
Ethosuximide (ETX)Inactive130.0441.03.4Narrow (Absence only)
Valproic Acid (VPA)272.0148.0426.01.6Broad
Phenytoin (PHT)9.5Inactive65.06.8Narrow (GTCS only)

*Protective Index (PI) =


 (MES).[2] A higher PI indicates a wider safety margin.
Analysis of Performance
  • Efficacy: The Novel Hybrid demonstrates potent protection in the MES test (

    
     mg/kg), a test where classic Ethosuximide fails completely. This confirms the successful incorporation of sodium channel blocking activity.
    
  • Potency: In the scPTZ model, the Novel Hybrid is approximately 2x more potent than Ethosuximide (

    
     vs 
    
    
    
    mg/kg), likely due to enhanced lipophilicity facilitating blood-brain barrier (BBB) penetration.
  • Safety: With a PI of ~8.8, the Novel Hybrid offers a superior safety window compared to Valproic Acid (PI 1.6), suggesting effective seizure control occurs well below the sedation threshold.

Conclusion & Strategic Recommendations

The validation data confirms that N-substituted pyrrolidine-2,5-diones are no longer limited to anti-absence therapy. By structurally modifying the succinimide core—specifically through the addition of aryl-piperazine or benzothiophene fragments—researchers can engineer broad-spectrum anticonvulsants .

Key Takeaway: When validating new derivatives, do not rely solely on scPTZ. The MES test is the critical differentiator that proves the compound has evolved beyond the limitations of Ethosuximide.

References

  • Kamiński, K. et al. (2019).[3] KA-11, a Novel Pyrrolidine-2,5-dione Derived Broad-Spectrum Anticonvulsant: Its Antiepileptogenic, Antinociceptive Properties and in Vitro Characterization.[3] ACS Chemical Neuroscience.

  • Obniska, J. et al. (2020).[4] Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione.[4] International Journal of Molecular Sciences.

  • National Institute of Neurological Disorders and Stroke (NINDS). (2022). Anticonvulsant Screening Program (ASP) Protocols.[1][5][6] NIH.[7][8]

  • Löscher, W. et al. (2011).[9] Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure.

Sources

A Senior Application Scientist's Guide to Comparative Molecular Docking of 2-[2-(Oxolan-2-yl)ethyl]pyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of molecular docking strategies for evaluating 2-[2-(Oxolan-2-yl)ethyl]pyrrolidine analogs. We will move beyond a simple recitation of steps to explore the causal reasoning behind critical experimental choices, ensuring a robust and reproducible computational workflow. Our focus is on establishing a self-validating system for comparing ligand-protein interactions across different software platforms, providing researchers and drug development professionals with the insights needed to conduct meaningful in-silico screening.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its five-membered saturated heterocyclic structure is adept at forming key interactions with a variety of biological targets, often mimicking the natural amino acid proline.[2] Analogs of this compound, in particular, have garnered interest for their potential to modulate key receptors in the central nervous system (CNS).

Molecular docking is an indispensable computational technique in modern drug discovery, allowing for the prediction of binding conformations and affinities of small molecules (ligands) to a target receptor.[3][4] This guide will compare the performance and workflow of three prominent docking software suites—AutoDock Vina, Schrödinger's Glide, and CCDC's GOLD—using this pyrrolidine series as a case study. The objective is not to declare a single "best" software, but to illustrate how different algorithms and scoring functions can yield complementary insights and how to critically evaluate their outputs.

Strategic Selection of Biological Targets

The biological activity of pyrrolidine derivatives is diverse, with reported interactions ranging from dipeptidyl peptidase-IV (DPP-IV) to various CNS receptors.[2][5] For a meaningful comparative study, we have selected two well-characterized CNS targets for which high-resolution crystal structures are available:

  • Human α4β2 Nicotinic Acetylcholine Receptor (nAChR): The most abundant nicotinic subtype in the brain, implicated in addiction and neurological disorders.[6] We will utilize the structure available under PDB ID: 5KXI .[6]

  • Human D4 Dopamine Receptor (DRD4): A G protein-coupled receptor (GPCR) involved in cognition and neuropsychiatric conditions.[7][8] The high-resolution structure PDB ID: 5WIU will be used for this study.[9][10]

The availability of high-quality crystal structures is paramount for structure-based drug design, as it provides a validated starting point for defining the binding pocket.

The Comparative Docking Workflow: A Visual Overview

The following workflow outlines the key stages of our comparative study. Each step is designed to ensure consistency across the different software platforms, allowing for a more direct comparison of their core algorithms and scoring functions.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Comparison PDB Target Selection (e.g., PDB: 5KXI, 5WIU) Prot_Prep Protein Preparation (Add H, Assign Charges, Minimize) PDB->Prot_Prep Ligands Analog Library Generation (2D to 3D Conversion) Lig_Prep Ligand Preparation (Energy Minimization, Conformer Generation) Ligands->Lig_Prep Vina AutoDock Vina Prot_Prep->Vina Glide Schrödinger Glide Prot_Prep->Glide GOLD CCDC GOLD Prot_Prep->GOLD Lig_Prep->Vina Lig_Prep->Glide Lig_Prep->GOLD Scoring Docking Score & Binding Energy Comparison Vina->Scoring Glide->Scoring GOLD->Scoring Pose Binding Pose & Interaction Analysis Scoring->Pose Validation RMSD Calculation & Cross-Validation Pose->Validation Conclusion Comparative Assessment Validation->Conclusion

Caption: A generalized workflow for comparative molecular docking.

Experimental Protocols: A Step-by-Step Guide

Here, we detail the methodologies for each phase of the workflow. The causality behind each step is explained to provide a deeper understanding of the process.

Phase 1: Target and Ligand Preparation

Meaningful docking calculations are critically dependent on the careful and accurate preparation of both the receptor and the ligand structures.[11]

Protocol 4.1.1: Receptor Structure Preparation

  • Obtain Structure: Download the PDB file for the selected target (e.g., 5KXI.pdb) from the RCSB Protein Data Bank.[12]

  • Initial Cleaning: Load the structure into a molecular visualization tool like UCSF Chimera or Schrödinger's Maestro.[13][14]

    • Rationale: PDB files often contain crystallographic water molecules, co-factors, and other non-essential ions that can interfere with the docking process. It's crucial to remove these to create a clean binding site.[13][15]

    • Action: Delete all water molecules and any co-crystallized ligands or ions not essential for binding. For a multi-chain protein, isolate the chain(s) that form the binding pocket of interest.[15]

  • Add Hydrogens: Use a dedicated tool (e.g., Chimera's AddH or Maestro's Protein Preparation Wizard) to add hydrogen atoms.[16][17]

    • Rationale: Hydrogen atoms are typically not resolved in X-ray crystal structures but are vital for defining the correct hydrogen-bonding network and steric environment of the binding site.[18]

  • Assign Charges and Atom Types: Assign partial atomic charges using a standard force field (e.g., AMBER or Gasteiger).[18][19]

    • Rationale: The scoring functions of docking programs rely on electrostatic and van der Waals terms, which require accurate charge and atom type assignments for both the protein and the ligand.[19]

  • Energy Minimization (Optional but Recommended): Perform a brief, constrained energy minimization of the protein structure.

    • Rationale: This step helps to relieve any steric clashes or unfavorable geometries introduced during the hydrogen addition process, resulting in a more realistic protein conformation.

  • Final Output: Save the prepared protein in the format required by the docking software (e.g., .pdbqt for AutoDock, .mae for Schrödinger).[20]

Protocol 4.1.2: Ligand Library Preparation

  • Generate 2D Structures: Draw the this compound analogs using chemical drawing software like ChemDraw or MarvinSketch.

  • Convert to 3D: Convert the 2D structures into 3D conformations. Tools like Open Babel can perform this conversion efficiently.[20]

  • Protonation and Tautomeric States: Determine the likely protonation state of each ligand at physiological pH (e.g., 7.4). Software like Schrödinger's LigPrep or ChemAxon's tools can enumerate possible ionization and tautomeric states.

    • Rationale: The charge and hydrogen bond donor/acceptor pattern of a ligand is highly dependent on its protonation state, which directly impacts its binding affinity.

  • Energy Minimization: Perform a thorough energy minimization of each 3D ligand structure using a suitable force field (e.g., MMFF94).

    • Rationale: This ensures that the starting conformation of the ligand is energetically favorable and geometrically sound.[4]

  • Final Output: Save the prepared ligands in the appropriate multi-conformer file format for each docking program.[20]

Phase 2: Docking Simulation Protocols

Protocol 4.2.1: Docking with AutoDock Vina

AutoDock Vina is a widely used open-source program known for its speed and accuracy.[12][21] It employs a Lamarckian genetic algorithm for conformational searching.

  • Grid Box Definition: Using AutoDock Tools (ADT), load the prepared protein (.pdbqt file). Define a 3D grid box that encompasses the entire binding site.[17][22][23]

    • Rationale: The grid box defines the search space for the ligand. Its size and position are critical; it must be large enough to allow the ligand to move freely but small enough to focus the search and save computational time.[24]

  • Configuration File: Create a text file (conf.txt) specifying the paths to the receptor and ligand files, the coordinates and dimensions of the grid box, and the number of binding modes to generate.[18]

  • Run Vina: Execute the docking simulation from the command line: vina --config conf.txt --log log.txt.[21]

  • Output: Vina will generate a .pdbqt file containing the predicted binding poses and their corresponding affinity scores (in kcal/mol).

Protocol 4.2.2: Docking with Schrödinger Glide

Glide is a commercial docking program renowned for its high accuracy in virtual screening and pose prediction.[3][25]

  • Receptor Grid Generation: In Maestro, use the "Receptor Grid Generation" panel. Select the prepared protein and define the binding site by picking the co-crystallized ligand (if available) or by specifying residues known to line the active site.[11]

    • Rationale: Glide pre-calculates energetic grids for different atom types within this defined box, which dramatically speeds up the subsequent docking calculations.[26]

  • Ligand Docking Setup: Open the "Ligand Docking" panel. Specify the generated grid file and the prepared ligand file.[11]

  • Select Precision and Flexibility: Choose a docking precision (e.g., SP for Standard Precision or XP for Extra Precision). Ligand flexibility is handled automatically, and options for protein side-chain flexibility can be enabled.[25]

    • Rationale: XP mode is more computationally intensive but generally yields more accurate results by applying stricter penalties for unlikely poses.[26]

  • Run Glide: Start the job. Glide will dock each ligand and score the resulting poses using its proprietary GlideScore function.[27]

Protocol 4.2.3: Docking with CCDC GOLD

GOLD (Genetic Optimisation for Ligand Docking) uses a genetic algorithm to explore ligand and limited protein flexibility.[28][29]

  • Setup in Hermes: Load the prepared protein structure into the Hermes visualizer.[16]

  • Define Binding Site: Define the active site either by specifying a point and radius or by selecting residues around a bound ligand.

  • Load Ligands: Load the prepared ligand file.

  • Configure Genetic Algorithm: In the GOLD Wizard, select the scoring function (e.g., ChemPLP, GoldScore). The genetic algorithm parameters can be tuned, but the defaults are often sufficient.[28][30][31]

  • Run GOLD: Execute the docking run. GOLD will perform a set number of genetic algorithm runs for each ligand and save the top-scoring poses.[32]

Data Presentation and Analysis

The trustworthiness of a docking study hinges on a thorough and objective analysis of the results. It is often found that top-ranked docking poses do not represent the correct binding mode, and there is frequently no correlation between the docking score and experimental data without further refinement.[33]

Quantitative Comparison of Docking Results

The primary output from docking software is a score that estimates the binding affinity. This data should be tabulated for clear comparison.

Table 1: Comparative Docking Scores (kcal/mol) for Pyrrolidine Analogs at nAChR (PDB: 5KXI)

Analog IDAutoDock Vina ScoreGlide SP ScoreGlide XP ScoreGOLD (ChemPLP) Score
P-001-8.5-7.9-9.175.2
P-002-7.9-7.2-8.571.8
P-003-9.1-8.5-9.980.4
Control-6.2-5.8-6.560.1

Note: Lower scores for Vina and Glide indicate better binding affinity. Higher scores for GOLD indicate better fitness. Data is hypothetical for illustrative purposes.

Qualitative Analysis: Visualizing Binding Poses

A docking score is meaningless without a chemically sensible binding pose.

  • Visual Inspection: Load the top-scoring poses for each analog from each program into a visualizer alongside the receptor.

  • Interaction Analysis: Analyze the key interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking) between the ligand and protein residues.

    • Causality Check: Does the predicted binding mode make chemical sense? Are key pharmacophoric features of the ligand interacting with complementary residues in the active site? For instance, a hydrogen bond donor on the ligand should be oriented towards an acceptor on the protein.

G cluster_receptor Receptor Binding Pocket cluster_ligand Pyrrolidine Analog TYR TyrA1 TRP TrpB2 ASP AspC3 Pyrrolidine Pyrrolidine Ring Pyrrolidine->TYR Hydrophobic Oxolane Oxolane Ring (O) Oxolane->ASP H-Bond Aromatic Aromatic Moiety Aromatic->TRP π-π Stacking

Caption: Key ligand-receptor interactions in a binding pocket.

Validation: The Role of RMSD

When a co-crystallized ligand structure is available, the Root Mean Square Deviation (RMSD) is an excellent metric for validating the accuracy of a docking protocol. It measures the average distance between the atoms of the docked ligand pose and the experimentally determined crystal pose.

  • Procedure: Dock the original ligand back into its own receptor. Calculate the RMSD between the top-scoring pose and the original crystallographic pose.

  • Interpretation: An RMSD value < 2.0 Å is generally considered a successful docking result, indicating that the software can accurately reproduce the known binding mode.[1] This builds confidence in the poses predicted for novel analogs.

Conclusion and Field-Proven Insights

This guide has outlined a comprehensive and self-validating framework for the comparative molecular docking of this compound analogs. Our analysis demonstrates that:

  • No Single Best Tool Exists: Different software packages like AutoDock Vina, Glide, and GOLD utilize distinct algorithms and scoring functions.[12] They may rank the same set of compounds differently. The strength of a computational study lies in consensus and cross-validation between methods.

  • Preparation is Paramount: The adage "garbage in, garbage out" is especially true for molecular docking. Meticulous preparation of both the receptor and ligands is the most critical factor for obtaining meaningful results.[11]

  • Scores are Not Absolute: Docking scores are best used for rank-ordering compounds within the same study and should not be over-interpreted as precise binding free energies.[34][35] Post-docking analysis, such as MM/GBSA free energy calculations, can provide more accurate estimations but at a higher computational cost.[33][35]

  • Visual Inspection is Non-Negotiable: A favorable score must be supported by a chemically plausible binding pose. The ultimate goal is to generate hypotheses about structure-activity relationships that can be tested experimentally.

By adopting the structured, multi-faceted approach detailed here, researchers can leverage molecular docking not just as a black-box screening tool, but as a powerful engine for hypothesis-driven drug design.

References

  • Title: Tutorial: Docking with Glide Source: Schrödinger URL: [Link]

  • Title: What is the most simple protocol to prepare the liberary of ligands for molocular docking ? Source: ResearchGate URL: [Link]

  • Title: How does one prepare proteins for molecular docking? Source: Quora URL: [Link]

  • Title: Molecular docking, estimating free energies of binding, and AutoDock's semi-empirical force field Source: Sebastian Raschka URL: [Link]

  • Title: Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery Source: ResearchGate URL: [Link]

  • Title: Docking Study of Novel Pyrrolidine Derivatives as Potential Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors Source: Ingenta Connect URL: [Link]

  • Title: Molecular Docking Software for Virtual Screening Source: OpenEye Scientific URL: [Link]

  • Title: 2BG9: REFINED STRUCTURE OF THE NICOTINIC ACETYLCHOLINE RECEPTOR AT 4A RESOLUTION. Source: RCSB PDB URL: [Link]

  • Title: 5KXI: X-ray structure of the human Alpha4Beta2 nicotinic receptor Source: RCSB PDB URL: [Link]

  • Title: Structure of nicotinic acetylcholine receptor (PDB ID 2bg9) Source: ResearchGate URL: [Link]

  • Title: Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide Source: YouTube URL: [Link]

  • Title: Getting Started with Protein-Ligand Docking Using GOLD Source: CCDC URL: [Link]

  • Title: Tutorial – AutoDock Vina Source: The Scripps Research Institute URL: [Link]

  • Title: Protein–Ligand Docking with GOLD Source: CCDC URL: [Link]

  • Title: Glide | Schrödinger Source: Schrödinger URL: [Link]

  • Title: 8IRU: Dopamine Receptor D4R-Gi-Rotigotine complex Source: RCSB PDB URL: [Link]

  • Title: Basic docking — Autodock Vina 1.2.0 documentation Source: Read the Docs URL: [Link]

  • Title: Protein-ligand docking 101 - running a simulation in GOLD Source: CCDC URL: [Link]

  • Title: How to Perform Covalent Docking Without Templates in Schrödinger Source: YouTube URL: [Link]

  • Title: Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors Source: Taylor & Francis Online URL: [Link]

  • Title: 5WIU: Structure of the human D4 Dopamine receptor in complex with Nemonapride Source: RCSB PDB URL: [Link]

  • Title: Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase Source: MDPI URL: [Link]

  • Title: Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies Source: Taylor & Francis Online URL: [Link]

  • Title: 6PV7: Human alpha3beta4 nicotinic acetylcholine receptor in complex with nicotine Source: RCSB PDB URL: [Link]

  • Title: Chapter 8: Binding Free Energy Calculation and Scoring in Small-Molecule Docking Source: Royal Society of Chemistry URL: [Link]

  • Title: Autodock Vina Tutorial - Molecular Docking Source: YouTube URL: [Link]

  • Title: Synthesis, Molecular Docking, in vitro Antiproliferative and Antioxidant Activity of Novel Pyrrolidinyl-Carbazole Derivatives Source: Bentham Science URL: [Link]

  • Title: Molecular Docking Tutorial: AUTODOCK VINA - PART 1 Source: YouTube URL: [Link]

  • Title: Structure-Based Virtual Screening Using Glide Source: Schrödinger URL: [Link]

  • Title: D4 receptor Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

  • Title: Figure 4: A structure of nicotinic acetylcholine receptor (PDB ID 2bg9) Source: Informa UK Limited URL: [Link]

  • Title: Ten quick tips to perform meaningful and reproducible molecular docking calculations Source: PLOS Computational Biology URL: [Link]

  • Title: Session 4: Introduction to in silico docking Source: The University of Edinburgh URL: [Link]

  • Title: Preparing the protein and ligand for docking Source: ScotChem URL: [Link]

  • Title: Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870 Source: eLife URL: [Link]

  • Title: [MD-2] Protein Preparation for Molecular Docking Source: YouTube URL: [Link]

  • Title: Increasing Binding Energy in Molecular Docking in Bioinformatics Source: Pubrica URL: [Link]

  • Title: Postprocessing of molecular docking poses using binding free energy calculations Source: PMC URL: [Link]

  • Title: Tutorial : Docking small molecules in a receptor using GOLD Source: LORIA URL: [Link]

  • Title: Introduction to docking using GOLD Source: YouTube URL: [Link]

  • Title: Covalent Docking Using Schrödinger Source: YouTube URL: [Link]

  • Title: Molecular Docking Tutorial: A Step-by-Step Guide for Beginners Source: ChemCopilot URL: [Link]

  • Title: D(4) dopamine receptor (human) Source: PubChem URL: [Link]

  • Title: Molecular Docking, Molecular Dynamics Simulations, and Free Energy Calculation Insights into the Binding Mechanism between VS-4718 and Focal Adhesion Kinase Source: ACS Publications URL: [Link]

  • Title: Virtual Workshop: First Steps in Protein-Ligand Docking With GOLD Source: One Nucleus URL: [Link]

  • Title: Schrödinger Notes—Molecular Docking Source: J's Blog URL: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.